Product packaging for 2-(4-Hydroxyphenyl)-2-methylpropanoic acid(Cat. No.:CAS No. 29913-51-7)

2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B1591155
CAS No.: 29913-51-7
M. Wt: 180.2 g/mol
InChI Key: PECVBUCAGSDWKQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1591155 2-(4-Hydroxyphenyl)-2-methylpropanoic acid CAS No. 29913-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECVBUCAGSDWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564913
Record name 2-(4-Hydroxyphenyl)-2-methylpropanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-51-7
Record name 2-(4-Hydroxyphenyl)-2-methylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)-2-methylpropanoic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid: Pathways, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a significant chemical intermediate, notably recognized as the active metabolite of the lipid-lowering agent fenofibrate. Its synthesis is a critical process for both pharmaceutical research and industrial production. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will explore two robust and scientifically validated routes: a two-step sequence involving Friedel-Crafts acylation followed by a haloform reaction, and a multi-step approach utilizing a Grignard reaction. The document emphasizes the mechanistic rationale behind each step, provides detailed, actionable protocols, and offers a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, available precursors, and desired purity.

Introduction

Chemical Profile and Significance

This compound, with the molecular formula C₁₀H₁₂O₃, is a carboxylic acid featuring a para-substituted phenol ring.[1][2][3] Its structure is foundational to its biological activity and its utility as a synthetic building block. The compound's primary significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) and fibrates.[4] Understanding its synthesis is paramount for the efficient and scalable production of these important therapeutic agents.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections. The first approach involves disconnecting the carboxylic acid group from the quaternary carbon, suggesting a precursor methyl ketone which can be synthesized via Friedel-Crafts acylation. The second approach involves the formation of the C-C bond at the quaternary center, pointing towards a Grignard reaction with a suitable ketone precursor. This guide will elaborate on the forward synthesis of these two strategic pathways.

Pathway I: Friedel-Crafts Acylation and Haloform Reaction

This two-step pathway is a classic and reliable method for synthesizing aryl carboxylic acids from the corresponding methyl ketones. It leverages two fundamental name reactions in organic chemistry: the Friedel-Crafts acylation to construct the key ketone intermediate, followed by the haloform reaction to convert the methyl ketone into the desired carboxylic acid.[5][6]

Mechanistic Rationale

The synthesis begins with the electrophilic aromatic substitution of a protected phenol (e.g., anisole) with an acylating agent.[7][8] Anisole is used as the starting material instead of phenol because the free hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards acylation. The acylation reaction, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), installs an acetyl group predominantly at the para position due to the ortho, para-directing nature of the methoxy group.[9]

The second stage employs the haloform reaction, which specifically converts methyl ketones into carboxylic acids.[10][11][12] Under basic conditions, the methyl group is exhaustively halogenated. The resulting trihalomethyl group is an excellent leaving group, which is subsequently displaced by hydroxide in a nucleophilic acyl substitution, yielding a carboxylate salt and a haloform (e.g., chloroform or bromoform).[6] Acidic workup then protonates the carboxylate and cleaves the methyl ether protecting group to yield the final product.

Experimental Workflow and Diagram

Caption: Workflow for Pathway I via Friedel-Crafts Acylation and Haloform Reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxyacetophenone (Friedel-Crafts Acylation)

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5°C.

  • After the addition is complete, add anisole (1.0 eq.) dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methoxyacetophenone.

Step 2: Synthesis of this compound (Haloform and Demethylation)

  • Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 eq.) to a cooled (0°C) solution of sodium hydroxide (10 eq.) in water.

  • Dissolve the crude 4-methoxyacetophenone (1.0 eq.) in a suitable solvent like 1,4-dioxane and add it to the hypobromite solution.

  • Heat the mixture to 50-60°C and stir vigorously for 3-5 hours. The reaction is complete when the yellow color of the hypobromite has faded.

  • Cool the reaction mixture and quench any excess hypobromite with sodium bisulfite solution.

  • Extract the aqueous layer with ether to remove the bromoform byproduct.

  • Acidify the aqueous layer with concentrated HBr and reflux for 4-6 hours to cleave the methyl ether.

  • Cool the solution to induce precipitation of the product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound.

Advantages and Limitations
ParameterPathway I: Friedel-Crafts / Haloform
Starting Materials Readily available and inexpensive (Anisole, Acetyl Chloride).
Scalability Well-established reactions, generally scalable.
Key Challenges Stoichiometric use of Lewis acids; handling of bromine.
Byproducts Haloforms (e.g., bromoform) are toxic and require careful handling and disposal.
Overall Yield Moderate to good, typically 60-75% over two steps.

Pathway II: Grignard Reaction Approach

This pathway builds the quaternary carbon center through the nucleophilic addition of a methyl Grignard reagent to a protected 4-hydroxy-substituted aromatic ester. This route requires careful management of protecting groups but offers high convergence.

Mechanistic Rationale

The synthesis commences with the protection of the phenolic hydroxyl group of a starting material like methyl 4-hydroxybenzoate. The hydroxyl group is acidic and would quench the highly basic Grignard reagent.[13] Common protecting groups include benzyl (Bn) or silyl ethers (e.g., TBDMS), which are stable under the basic conditions of the Grignard reaction but can be removed under specific, non-interfering conditions later.[14][15][16]

The protected ester then reacts with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide).[17][18] The first equivalent adds to the ester carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. An acidic workup protonates the alkoxide to yield the protected tertiary alcohol. The alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like Jones reagent (CrO₃ in sulfuric acid). Finally, the protecting group is removed (e.g., by hydrogenolysis for a benzyl group or with fluoride for a silyl group) to furnish the target molecule.[19][20]

Experimental Workflow and Diagram

G A Methyl 4-hydroxybenzoate B Protection Step (e.g., BnBr, K₂CO₃) A->B C Protected Ester (Methyl 4-(benzyloxy)benzoate) B->C D Grignard Reaction 1. MeMgBr (2.2 eq.), THF 2. H₃O⁺ Workup C->D E Protected Tertiary Alcohol D->E F Oxidation (e.g., Jones Reagent) E->F G Protected Target Acid F->G H Deprotection (e.g., H₂, Pd/C) G->H I This compound H->I

Caption: Workflow for Pathway II utilizing a Grignard Reaction.

Detailed Experimental Protocol

Step 1: Protection of Methyl 4-hydroxybenzoate

  • Dissolve methyl 4-hydroxybenzoate (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone or DMF.

  • Add benzyl bromide (1.1 eq.) and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture, filter off the salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure methyl 4-(benzyloxy)benzoate.

Step 2: Grignard Reaction and Oxidation

  • In a flame-dried flask under nitrogen, dissolve the protected ester (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0°C and add methylmagnesium bromide (2.2 eq., 3.0 M solution in ether) dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to get the crude tertiary alcohol.

  • Dissolve the crude alcohol in acetone and cool to 0°C. Add Jones reagent dropwise until an orange color persists.

  • Stir for 1 hour, then quench with isopropanol.

  • Filter the mixture through celite, concentrate, and extract the product into ethyl acetate.

Step 3: Deprotection

  • Dissolve the protected acid from the previous step in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final product.

Advantages and Limitations
ParameterPathway II: Grignard Reaction
Starting Materials Requires multi-step preparation of the key protected ester.
Scalability Grignard reactions require strict anhydrous conditions, which can be challenging on a large scale.
Key Challenges Multiple protection/deprotection steps; use of heavy metal oxidants (CrO₃).
Byproducts Oxidation byproducts; requires careful handling of pyrophoric Grignard reagents.
Overall Yield Variable, typically 40-60% over four steps.

Industrial Synthesis Considerations

On an industrial scale, variations of these core pathways are often employed to optimize cost, safety, and efficiency. One notable industrial method involves the reaction of 4-hydroxybenzophenone with a mixture of acetone and chloroform in an alkaline medium, a process sometimes referred to as the "Bargellini" reaction.[21] This route can be advantageous as it builds the desired carbon skeleton in a convergent manner. Another approach involves the direct reaction of a phenoxide with 2-bromoisobutyric acid or its esters.[22][23]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization.

  • Purification: Recrystallization from a water/alcohol mixture is typically effective for removing minor impurities. If necessary, column chromatography on silica gel can be employed.

  • Characterization: The structure and purity of this compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the methyl singlets, and the acidic protons of the hydroxyl and carboxylic acid groups.

    • ¹³C NMR: Will display distinct peaks for the quaternary carbon, the carbonyl carbon, and the aromatic carbons.

    • Mass Spectrometry: To confirm the molecular weight (180.20 g/mol ).

    • Melting Point: A sharp melting point indicates high purity.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice between the Friedel-Crafts/haloform route and the Grignard-based approach depends on the specific requirements of the synthesis, including scale, cost of starting materials, and tolerance for hazardous reagents. The Friedel-Crafts pathway is often more direct for laboratory-scale synthesis due to fewer steps, while Grignard-based or other industrial methods may offer advantages in specific large-scale contexts. Both routes provide excellent platforms for accessing this vital pharmaceutical intermediate, underscoring the versatility and power of fundamental organic reactions in modern drug development.

References

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid: From Putative Metabolic Origin to Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a compound of interest primarily due to its putative status as a metabolite of the naturally occurring phenethylamine alkaloid, hordenine. While not extensively characterized in the scientific literature, its structural relationship to both hordenine and the broader class of phenylpropanoic acids suggests a potential for unique biological activity. This document will explore its likely metabolic origins, propose synthetic and analytical methodologies, and discuss its potential pharmacological significance. This guide is intended for researchers in pharmacology, drug metabolism, and medicinal chemistry who are investigating novel bioactive compounds and their metabolic pathways.

Introduction: The Enigmatic Metabolite

This compound is a carboxylic acid derivative that, despite its relatively simple structure, remains largely uncharacterized in the scientific literature. Its significance arises from its potential role as a metabolite of hordenine (N,N-dimethyltyramine), a bioactive compound found in germinated barley and beer. Hordenine is known for its stimulant properties and its interaction with adrenergic and dopaminergic systems.[1] The study of its metabolites is crucial for a complete understanding of its pharmacological and toxicological profile. This guide aims to consolidate the available information on related compounds to provide a foundational understanding of this compound and to stimulate further research into its properties and potential applications.

Proposed Metabolic Genesis: A Journey from Hordenine

While the primary metabolic routes for hordenine in humans are reported to be phase II conjugation reactions (sulfation and glucuronidation), the formation of carboxylic acid metabolites from phenethylamines is a well-established biotransformation pathway.[2][3] This typically involves the action of monoamine oxidases (MAOs) followed by aldehyde dehydrogenases (ALDHs). Hordenine is a substrate for MAO-B, which would lead to the formation of an aldehyde intermediate.[4] Subsequent oxidation of this aldehyde by ALDH would yield a carboxylic acid.

The formation of the 2-methylpropanoic acid moiety is less straightforward and may involve a secondary metabolic modification of a primary metabolite. A plausible hypothesis for the formation of this compound is presented below:

metabolic_pathway Hordenine Hordenine Intermediate_Aldehyde 4-Hydroxyphenylacetaldehyde (Intermediate) Hordenine->Intermediate_Aldehyde MAO-B Carboxylic_Acid_Metabolite 4-Hydroxyphenylacetic acid Intermediate_Aldehyde->Carboxylic_Acid_Metabolite ALDH Target_Metabolite 2-(4-Hydroxyphenyl)-2- methylpropanoic acid Carboxylic_Acid_Metabolite->Target_Metabolite Putative Methylation & Rearrangement synthesis_workflow Start 4-Hydroxyphenylacetonitrile Methylation Methylation (NaH, CH₃I) Start->Methylation Intermediate 2-(4-Hydroxyphenyl)-2- methylpropanenitrile Methylation->Intermediate Hydrolysis Hydrolysis (NaOH, HCl) Intermediate->Hydrolysis Product 2-(4-Hydroxyphenyl)-2- methylpropanoic acid Hydrolysis->Product Purification Purification Product->Purification Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization analytical_workflow Start Urine Sample Collection Spiking Spike with Internal Standard Start->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis Quantification Quantification Analysis->Quantification

References

basic chemical properties of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a key active metabolite of the widely prescribed lipid-regulating drug fenofibrate, presents a molecule of significant interest in pharmacological and chemical research. Following the hydrolysis of fenofibrate in the body, this carboxylic acid derivative, fenofibric acid, is the primary agent responsible for the drug's therapeutic effects on lipid metabolism. A comprehensive understanding of its fundamental chemical properties is therefore paramount for researchers in drug development, pharmacology, and analytical chemistry.

This guide provides a detailed exploration of the essential chemical and physical characteristics of this compound. We will delve into its structural features, physicochemical parameters, spectroscopic signature, and a representative synthetic approach. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required for its accurate identification, handling, and application in experimental settings.

Molecular Structure and Isomerism

The chemical structure of this compound is characterized by a central quaternary carbon atom, which imparts specific steric and electronic properties to the molecule. This central carbon is bonded to a p-hydroxyphenyl group, a carboxyl group, and two methyl groups.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Melting Point 184 °C
pKa 4.5 (predicted)
Solubility Soluble in methanol and chloroform.
Appearance White to off-white crystalline solid.
LogP 2.1 (predicted)

Expert Insights: The predicted pKa of 4.5 indicates that this compound is a weak acid. At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged. This has significant implications for its biological activity and membrane permeability. The predicted LogP value of 2.1 suggests a moderate lipophilicity, which is consistent with its ability to interact with biological membranes.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of a molecule. Below are the expected spectroscopic characteristics for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 1.55 (s, 6H).

Interpretation:

  • The two doublets at 7.25 and 6.78 ppm are characteristic of a para-substituted benzene ring. The coupling constant of 8.8 Hz confirms the para-substitution pattern.

  • The singlet at 1.55 ppm corresponds to the six equivalent protons of the two methyl groups.

  • The protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with deuterium if D₂O is added.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 182.9, 154.9, 137.9, 128.9, 115.3, 48.9, 26.2.

Interpretation:

  • The signal at 182.9 ppm is characteristic of a carboxylic acid carbon.

  • The signals at 154.9, 137.9, 128.9, and 115.3 ppm correspond to the carbons of the aromatic ring.

  • The signal at 48.9 ppm is attributed to the quaternary carbon.

  • The signal at 26.2 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

  • IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid and phenol), 1705 (C=O stretch of carboxylic acid), 1610, 1510 (C=C stretch of aromatic ring), 1230 (C-O stretch).

Interpretation:

  • The broad absorption band in the region of 3400-2500 cm⁻¹ is a hallmark of the O-H stretching vibrations of a hydrogen-bonded carboxylic acid and a phenolic hydroxyl group.

  • The strong absorption at 1705 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

  • The peaks at 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • The absorption around 1230 cm⁻¹ corresponds to the C-O stretching vibration.

Synthesis and Reactivity

A common laboratory-scale synthesis of this compound involves the hydrolysis of the corresponding ester, such as fenofibrate.

synthesis reagents reagents Fenofibrate Fenofibrate Hydrolysis Hydrolysis Fenofibrate->Hydrolysis Product 2-(4-Hydroxyphenyl)-2- methylpropanoic acid Hydrolysis->Product NaOH, H₂O/EtOH Reflux

Figure 2: A representative synthetic workflow for this compound via hydrolysis of fenofibrate.

Experimental Protocol: Hydrolysis of Fenofibrate

Objective: To synthesize this compound by the basic hydrolysis of fenofibrate.

Materials:

  • Fenofibrate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve fenofibrate in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide to the flask. The amount of NaOH should be in stoichiometric excess to ensure complete hydrolysis.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient for complete reaction, typically monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After cooling to room temperature, remove the ethanol using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material and non-polar impurities. c. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

  • Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid with cold water to remove any remaining salts. c. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.

Trustworthiness of the Protocol: This protocol represents a standard and reliable method for ester hydrolysis. The self-validating steps include monitoring the reaction by TLC to ensure completion and characterization of the final product to confirm its identity and purity.

Biological and Toxicological Considerations

As the active metabolite of fenofibrate, this compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its interaction with PPARα leads to the modulation of gene expression involved in lipid and lipoprotein metabolism, which is the basis of its therapeutic effects.

Information on the specific toxicity of this compound is limited, as it is typically studied in the context of its parent drug, fenofibrate. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the fundamental chemical properties of this compound. The information presented, from its molecular structure and physicochemical properties to its spectroscopic signature and a reliable synthetic protocol, is intended to serve as a valuable resource for researchers and scientists. A thorough understanding of these core characteristics is essential for the effective utilization of this important molecule in both academic and industrial research settings.

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid: From a Xenobiotic Metabolite to a Key Therapeutic Agent and Microbiome Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a molecule of significant interest in pharmacology and drug development. We will delve into its origins as a xenobiotic metabolite, its establishment as a primary therapeutic agent, its pharmacokinetic profile, its interactions within biological systems—including the gut microbiota—and the analytical methodologies crucial for its precise quantification.

Introduction: The Evolution of a Metabolite

The story of this compound is a classic example of metabolite-driven drug development. This compound is more commonly known as fexofenadine , the active carboxylic acid metabolite of the older antihistamine, terfenadine.[1][2] Initially identified as the molecule responsible for the therapeutic effects of terfenadine, fexofenadine was subsequently developed as a standalone drug.[1][3] This strategic shift was driven by the discovery that fexofenadine retained all the desired antihistaminic activity of its parent drug while avoiding the serious cardiotoxic side effects associated with terfenadine.[1]

Chemically, it is a piperidine-based compound and is functionally related to isobutyric acid.[2] Today, fexofenadine (sold under brand names like Allegra®) is a widely used second-generation antihistamine for the treatment of allergic rhinitis and chronic idiopathic urticaria.[4][5]

Metabolic Fate and Pharmacokinetics

Understanding the metabolic journey of this compound is key to its clinical application. Its pharmacokinetic profile is characterized by minimal metabolism and efficient elimination.

Formation and Limited Metabolism

Fexofenadine is the product of terfenadine metabolism. However, when administered directly, it undergoes very limited further transformation in the body.[3]

  • Hepatic Metabolism: Less than 5% of a fexofenadine dose is metabolized by the liver.[3] While it is a substrate for the cytochrome P450 enzyme CYP3A4, this pathway is a minor contributor to its overall clearance.[3]

  • Degradation Products: Under oxidative stress conditions, an N-oxide degradation product, 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-yl}butyl)phenyl]-2-methyl-propanoic acid, can be formed.[6] This is primarily of interest for stability testing of the pharmaceutical product rather than as a significant in vivo metabolite.

Terfenadine Terfenadine Fexofenadine This compound (Fexofenadine) Terfenadine->Fexofenadine Metabolism Excretion Elimination (Unchanged) Fexofenadine->Excretion Minor_Metabolism Minor Hepatic Metabolism (<5%, CYP3A4) Fexofenadine->Minor_Metabolism Feces Feces (~80%) Excretion->Feces Urine Urine (~11-12%) Excretion->Urine

Caption: Metabolic pathway from Terfenadine to Fexofenadine and its primary elimination route.

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of fexofenadine are well-characterized.

ParameterDescriptionReference(s)
Absorption Rapidly absorbed after oral administration. Peak plasma concentrations are reached in approximately 2-3 hours.[3]
Distribution 60-70% bound to plasma proteins, primarily albumin. It does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[3][4]
Metabolism Minimal, with less than 5% of the dose metabolized by the liver.[3]
Elimination The majority of the compound is eliminated unchanged. Approximately 80% is excreted in the feces and 11-12% in the urine. The mean elimination half-life is about 14.4 hours.[3]

This pharmacokinetic profile makes it a predictable and reliable therapeutic agent, as its clearance is not heavily dependent on metabolic enzyme function, reducing the potential for certain drug-drug interactions.

Biological Activity and Significance

Primary Pharmacological Action

The primary mechanism of action for this compound (fexofenadine) is as a selective peripheral H1-receptor antagonist.[4][7] By blocking these receptors, it prevents histamine from initiating the cascade of symptoms associated with allergic reactions. As a second-generation antihistamine, it exhibits high specificity for the H1 receptor with minimal affinity for cholinergic and alpha-adrenergic receptors, resulting in a favorable side-effect profile with negligible anticholinergic effects.[4]

Interaction with the Gut Microbiota

Recent research has uncovered a fascinating and significant interaction between fexofenadine and the gut microbiome. While many phenolic compounds are metabolized by gut bacteria, fexofenadine appears to modulate the composition and function of the gut microbiota.[8][9]

A study investigating the effects of different antihistamines on dominant gut bacteria found that fexofenadine HCl promoted the growth of beneficial species, including Limosilactobacillus reuteri and Bifidobacterium longum.[10][11][12] Furthermore, it enhanced the production of short-chain fatty acids (SCFAs) like lactic and propionic acid.[12][13] This is a crucial finding, as SCFAs are known to play a vital role in gut homeostasis and immune function.[13] This suggests that the therapeutic benefits of fexofenadine may extend beyond simple H1-receptor antagonism to include positive modulation of the gut-immune axis.

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15]

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for removing interferences from complex biological matrices like plasma. The causality behind this step is to isolate the analyte and internal standard from proteins and phospholipids that can cause ion suppression and contaminate the analytical system.

  • Protein Precipitation (PPT): This is a rapid and effective method for high-throughput analysis.[16] It involves adding a solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[14][16]

Protocol: Plasma Sample Preparation by Protein Precipitation

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a deuterated internal standard (e.g., fexofenadine-d10) working solution to each sample. The use of a stable isotope-labeled internal standard is a self-validating measure, as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy.[16]

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[15]

LC-MS/MS Quantification

The analysis is performed by separating the analyte from other components using liquid chromatography and then detecting and quantifying it with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[17][18] MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into UPLC/HPLC Supernatant->LC_Injection Separation C18 Column Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem MS (QQQ) MRM Mode Ionization->MS_Analysis Data Data Acquisition & Quantification MS_Analysis->Data

References

A Technical Guide to the Occurrence and Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid and its Natural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a compound of interest in various scientific and industrial fields. A thorough review of scientific literature indicates that while this specific chemical entity is commercially available as a synthetic compound, there is no current evidence of its natural occurrence. In contrast, a variety of structurally similar phenylpropanoic acids are well-documented natural products with diverse biological activities. This guide will explore the synthetic nature of this compound, detail the natural occurrence of its close analogs, and provide context for its application and significance in research and development.

Introduction: The Phenylpropanoic Acid Scaffold

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. This structural motif is prevalent in nature and forms the backbone of numerous primary and secondary metabolites in plants, fungi, and bacteria. These compounds exhibit a wide range of biological activities, making them a focal point for drug discovery and development. The subject of this guide, this compound, belongs to this class, yet its origins diverge from its naturally occurring relatives.

Natural Occurrence: A Tale of Structural Analogs

Extensive database searches and literature reviews do not provide any evidence for the isolation of this compound from a natural source. It is primarily available as a synthetic chemical.[1][2][3] However, the scientific significance of this compound is best understood in the context of its naturally occurring structural isomers and analogs.

Key Naturally Occurring Analogs

Several compounds with high structural similarity to this compound have been isolated from various natural sources. These include:

  • 2-(2'-Hydroxy-4'-methylphenyl)propionic acid: This structural isomer has been identified as a natural product isolated from the plant Thymus serpyllum L.[4][5]

  • 4-Hydroxyphenyl-2-propionic acid: Lacking the second methyl group at the alpha-carbon, this compound has been detected in multiple human biofluids, including blood and urine.[6] Its presence suggests it is a metabolite, though its precise origins are not fully elucidated.

  • 2-Phenylpropionic acid: This compound, which lacks the hydroxyl group, has been reported in Hoya crassipes and Hoya pseudolanceolata.[7] It is also a known human xenobiotic metabolite.[7]

  • 3-(2-Hydroxyphenyl)propanoic acid (Melilotic acid): This isomer is a well-known natural product found in a variety of plants, fungi, and bacteria. It is recognized as a human and bacterial xenobiotic metabolite.

  • Phenylpropanoic acid (Hydrocinnamic acid): This fundamental structure is found in all living organisms, from bacteria to humans, and is a component of many foods.[8][9][10][11]

The following table summarizes the key differences and natural sources of these analogs:

Compound NameStructural Difference from TargetNatural Source(s)
This compound Target Compound None documented (Synthetic)
2-(2'-Hydroxy-4'-methylphenyl)propionic acidIsomer (hydroxyl & methyl positions)Thymus serpyllum L.[4][5]
4-Hydroxyphenyl-2-propionic acidLacks one α-methyl groupHuman biofluids (blood, urine)[6]
2-Phenylpropionic acidLacks para-hydroxyl groupHoya crassipes, Hoya pseudolanceolata[7]
3-(2-Hydroxyphenyl)propanoic acidIsomer (phenyl group at position 3)Plants, fungi, bacteria
Phenylpropanoic acidLacks para-hydroxyl and α-methyl groupsUbiquitous in living organisms[9]
Biosynthetic Considerations

The natural occurrence of various phenylpropanoic acids points to established biosynthetic pathways, primarily the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These amino acids serve as precursors for a vast array of phenylpropanoids. The structural variations, such as hydroxylation and methylation patterns, are introduced by specific enzymes within different organisms. The absence of this compound in nature suggests a lack of the specific enzymatic machinery required for the gem-dimethyl substitution at the alpha-carbon of a 4-hydroxyphenylpropanoic acid backbone.

Synthesis and Chemical Profile

Given its synthetic nature, understanding the manufacturing routes for this compound is crucial for its application in research and development.

General Synthetic Approach

While specific patented methods may vary, a general and plausible synthetic route to this compound can be conceptualized through a multi-step process. A common strategy in organic synthesis for creating α,α-disubstituted carboxylic acids involves the alkylation of a suitable precursor.

Experimental Protocol: Conceptual Synthesis of this compound

This is a conceptual protocol for illustrative purposes and should be adapted and optimized based on laboratory safety standards and experimental goals.

  • Protection of the Phenolic Hydroxyl Group: Start with a readily available precursor such as 4-hydroxyphenylacetic acid. The phenolic hydroxyl group is first protected to prevent its reaction in subsequent steps. A common protecting group for phenols is a benzyl ether, formed by reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate.

  • Formation of the Enolate: The ester of the protected 4-hydroxyphenylacetic acid is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form the corresponding enolate.

  • α-Methylation: The enolate is then reacted with an electrophilic methyl source, such as methyl iodide. This step introduces the first methyl group at the α-carbon.

  • Second α-Methylation: The mono-methylated product can be subjected to a second deprotonation with a strong base, followed by another reaction with methyl iodide to introduce the second methyl group, creating the gem-dimethyl configuration.

  • Deprotection and Hydrolysis: The protecting group on the phenolic hydroxyl is removed (e.g., via hydrogenolysis for a benzyl ether). Subsequently, the ester is hydrolyzed to the carboxylic acid, typically using acidic or basic conditions, to yield the final product, this compound.

Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 29913-51-7
Appearance White to off-white solid

Applications and Future Directions

While not a natural product, this compound serves as a valuable building block in synthetic chemistry. Its documented use in the development of cosmetic products for skin conditioning and stabilization highlights its potential for formulation science.[1] Furthermore, its structural similarity to known bioactive compounds suggests its potential as a scaffold for the synthesis of novel pharmaceutical agents. Researchers in drug development may utilize this compound to explore structure-activity relationships, where the gem-dimethyl group can provide steric hindrance or alter metabolic stability compared to its naturally occurring, mono-methylated or un-methylated analogs.

Conclusion

Diagrams

G cluster_natural Natural Phenylpropanoic Acids cluster_synthetic Synthetic Compound Shikimate Pathway Shikimate Pathway Aromatic Amino Acids Aromatic Amino Acids Shikimate Pathway->Aromatic Amino Acids Various Phenylpropanoids Various Phenylpropanoids Aromatic Amino Acids->Various Phenylpropanoids 2-(2'-Hydroxy-4'-methylphenyl)propionic acid 2-(2'-Hydroxy-4'-methylphenyl)propionic acid Various Phenylpropanoids->2-(2'-Hydroxy-4'-methylphenyl)propionic acid 4-Hydroxyphenyl-2-propionic acid 4-Hydroxyphenyl-2-propionic acid Various Phenylpropanoids->4-Hydroxyphenyl-2-propionic acid Chemical Synthesis Chemical Synthesis This compound This compound Chemical Synthesis->this compound G start 4-Hydroxyphenylacetic Acid Ester step1 Protection of Phenolic -OH start->step1 protected Protected Ester step1->protected step2 1. LDA 2. CH3I protected->step2 mono_methyl Mono-methylated Intermediate step2->mono_methyl step3 1. LDA 2. CH3I mono_methyl->step3 di_methyl Di-methylated Intermediate step3->di_methyl step4 Deprotection & Hydrolysis di_methyl->step4 product 2-(4-Hydroxyphenyl)-2- methylpropanoic Acid step4->product

References

A Technical Guide to the Structural Elucidation of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a small organic molecule with potential significance in medicinal chemistry and materials science. Its structure, featuring a para-substituted phenolic ring, a carboxylic acid moiety, and a quaternary carbon, presents a distinct spectroscopic fingerprint. Accurate structural confirmation is paramount for its application in drug development and scientific research, ensuring purity, predicting reactivity, and understanding its biological interactions. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, detailing not just the methods, but the scientific rationale behind the experimental choices and data interpretation.

Logical Workflow for Structural Elucidation

The process of definitively identifying an organic compound is a systematic progression of experiments, where each result provides a piece of the structural puzzle. The following workflow represents a robust and efficient approach to the structural elucidation of this compound.

Structural_Elucidation_Workflow Start Compound Synthesis and Purification MS Mass Spectrometry (ESI-MS) Determine Molecular Weight Start->MS Initial Analysis IR Infrared Spectroscopy (FT-IR) Identify Functional Groups Start->IR Parallel Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Map Carbon-Hydrogen Framework MS->NMR Proceed with MW IR->NMR Proceed with functional group information Data_Integration Data Integration and Structure Confirmation NMR->Data_Integration Detailed structural data Final_Structure Final Elucidated Structure: This compound Data_Integration->Final_Structure Confirmation

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, providing the molecular weight of the analyte. For a polar molecule like this compound, Electrospray Ionization (ESI) is a highly suitable soft ionization technique that typically yields the protonated or deprotonated molecular ion with minimal fragmentation.[1]

Expected Mass Spectrum

The molecular formula of this compound is C₁₀H₁₂O₃, corresponding to a monoisotopic mass of 180.07864 Da.[2] In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 181.08592. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 179.07136.[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Table 1: Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺181.08592
[M+Na]⁺203.06786
[M-H]⁻179.07136

Data predicted based on the molecular formula C₁₀H₁₂O₃.[2]

Fragmentation Pattern

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can provide valuable structural information. Key fragmentations for carboxylic acids often involve the loss of water (M-18) or the carboxyl group (M-45).[3] For this compound, a significant fragment would be the loss of the carboxylic acid group, resulting in a stable tertiary benzylic carbocation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.[4]

  • Instrumentation: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage (typically 3-5 kV) to the capillary tip to generate a fine spray of charged droplets.[5]

  • Desolvation: Use a heated nitrogen gas flow to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Guide the ions into the mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratios.

Infrared Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) groups of the phenol and carboxylic acid, the carbonyl (C=O) group of the carboxylic acid, and the C-H and C=C bonds of the aromatic ring and alkyl groups.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3500-3200 (broad)Phenolic O-HStretching
3300-2500 (broad)Carboxylic Acid O-HStretching
~1700Carbonyl C=OStretching
~1600, ~1500Aromatic C=CStretching
~1250Phenolic C-OStretching
2980-2850Alkyl C-HStretching

Predicted values are based on characteristic infrared absorption frequencies for organic molecules.

The broadness of the O-H bands is a result of hydrogen bonding. The carbonyl stretch is a strong, sharp peak and is highly indicative of the carboxylic acid functionality.

Experimental Protocol: FT-IR (KBr Pellet Method)
  • Material Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-3 hours to remove moisture. Store in a desiccator.[6]

  • Grinding: In an agate mortar, grind 1-2 mg of the solid sample into a fine powder. Add 200-300 mg of the dried KBr and mix thoroughly.[2][6]

  • Pellet Formation: Transfer the mixture to a die and apply 8-10 tons of pressure using a hydraulic press for 1-2 minutes to form a thin, transparent pellet.[7]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

NMR Spectroscopy: Assembling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be pieced together.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~9.5Singlet1HAr-OH
~7.1Doublet2HAr-H (ortho to C)
~6.7Doublet2HAr-H (ortho to O)
~1.4Singlet6H-C(CH₃)₂

Predicted using online NMR prediction tools.

  • -COOH Proton: The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.

  • Phenolic Proton: The phenolic proton will also be a singlet, typically in the 9-10 ppm range.

  • Aromatic Protons: The para-substituted aromatic ring will show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating hydroxyl group will be more shielded (upfield) than the protons ortho to the alkyl substituent.

  • Methyl Protons: The two methyl groups are chemically equivalent due to free rotation around the C-C bond, and therefore appear as a single sharp singlet integrating to 6 protons. The absence of coupling confirms the quaternary nature of the adjacent carbon.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~178-COOH
~156Ar-C-OH
~135Ar-C-C(CH₃)₂
~128Ar-CH (ortho to C)
~115Ar-CH (ortho to O)
~45-C(CH₃)₂
~25-C(CH₃)₂

Predicted using online NMR prediction tools.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic ring: two for the protonated carbons and two for the substituted carbons. The carbon attached to the hydroxyl group will be the most downfield of the aromatic carbons.

  • Quaternary Carbon: The quaternary carbon attached to the two methyl groups and the aromatic ring will appear in the aliphatic region.

  • Methyl Carbons: The two equivalent methyl carbons will give a single signal at the most upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9]

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm proton-proton and proton-carbon connectivities, respectively.

NMR_Interpretation H_NMR 1H NMR Spectrum Integration Signal Integration (Proton Count) H_NMR->Integration Chemical_Shift Chemical Shift (Electronic Environment) H_NMR->Chemical_Shift Multiplicity Signal Splitting (Neighboring Protons) H_NMR->Multiplicity C_NMR 13C NMR Spectrum C_NMR->Chemical_Shift Num_Signals Number of Signals (Unique Carbons) C_NMR->Num_Signals Structure_Fragment Deduced Structural Fragments Integration->Structure_Fragment Chemical_Shift->Structure_Fragment Multiplicity->Structure_Fragment Num_Signals->Structure_Fragment Final_Structure Assembled Final Structure Structure_Fragment->Final_Structure

Caption: The logical process of interpreting NMR data to deduce molecular structure.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the convergence of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula (C₁₀H₁₂O₃). Infrared spectroscopy confirms the presence of key functional groups: a phenol, a carboxylic acid, and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the carbon-hydrogen framework, confirming the para-substitution pattern of the aromatic ring and the presence of the gem-dimethyl group. The collective evidence from these techniques provides an unambiguous confirmation of the structure, underscoring the power of a multi-faceted analytical approach in modern chemical research.

References

2-(4-Hydroxyphenyl)-2-methylpropanoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a molecule of significant interest in various scientific domains, serves as a crucial intermediate in the synthesis of pharmaceuticals and finds applications in cosmetic formulations.[1] This technical guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, analytical methodologies, and known biological activities. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₂O₃.[1] It is also known by other names such as 4-Hydroxy-α,α-dimethylphenylacetic acid. Key identifiers and properties are summarized below:

PropertyValueSource
CAS Number 29913-51-7[1]
Molecular Weight 180.20 g/mol [1]
Molecular Formula C₁₀H₁₂O₃[1]
Boiling Point 345.5°C at 760 mmHg[1]

A related compound, 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid, has a molecular weight of 208.25 g/mol and a molecular formula of C12H16O3.[2]

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One notable pathway involves a multi-step process starting from phenol, which includes acylation, Fries rearrangement, ethylation, and subsequent halogenation and rearrangement steps.[3]

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic approach for a related compound, 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, which shares a common structural motif. This process highlights the reduction of an ester to a primary alcohol, a key transformation in the synthesis of such molecules.[3]

SynthesisWorkflow cluster_0 Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol Start 2-(4-ethoxyphenyl)-2- methylpropionic acid ethyl ester Step1 Dissolve in anhydrous ethanol Start->Step1 Step2 Add KBH₄ and LiCl Step1->Step2 Step3 Heat to 60°C (3-8 hours) Step2->Step3 Step4 Monitor reaction (TLC or GC) Step3->Step4 Step5 Work-up: Acidification (3M HCl), Extraction (DCM) Step4->Step5 Step6 Drying and Concentration Step5->Step6 Product Crude 2-(4-ethoxyphenyl)- 2-methylpropan-1-ol Step6->Product Purification Column Chromatography (Silica Gel) Product->Purification Optional

Caption: Workflow for the synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol.[3]

Detailed Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate[3]

This protocol describes the reduction of the ester functional group to a primary alcohol using potassium borohydride and lithium chloride.[3]

Materials:

  • 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester

  • Anhydrous ethanol

  • Potassium borohydride (KBH₄)

  • Lithium chloride (LiCl)

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester (1 equivalent) in anhydrous ethanol.[3]

  • Reagent Addition: Add potassium borohydride and lithium chloride to the solution.

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]

  • Work-up: After cooling, carefully add 3 M HCl to quench the reaction. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[3]

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.[3]

Analytical Characterization

Accurate identification and quantification of this compound and related compounds are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A gradient HPLC method has been developed for the determination of impurities and synthetic precursors in related compounds.[4]

Chromatographic Conditions for a Related Compound: [4]

  • Column: Spherisorb C6

  • Mobile Phase: A gradient of 0.02M sodium phosphate buffer and 0.004M sodium perchlorate in acetonitrile:water (pH ~2.5). The acetonitrile composition is linearly increased from 40% to 65% over 45 minutes and then held at 65% for 20 minutes.

  • Detection: UV at 210 nm.

For the analysis of the closely related 2-(4-hydroxyphenyl)propionic acid, an isocratic reversed-phase HPLC (RP-HPLC) method is available.[5]

Optimized HPLC Conditions for 2-(4-hydroxyphenyl)propionic acid: [5]

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV-Vis Detector at 220 nm

  • Run Time: 10 minutes

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its analogues.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. For the related compound 2-(4-hydroxyphenoxy)propanoic acid, signals for aromatic, methine, and methyl protons are observed.[6]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum gives information about the different carbon environments within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorption bands for the hydroxyl, carbonyl, and ether functional groups.[6] The spectrum is typically obtained using the potassium bromide (KBr) pellet method.[6]

Biological Activity and Applications

While the primary focus of this guide is on this compound, it is important to note the biological activities of structurally similar compounds, which can provide insights into its potential applications.

Pharmaceutical and Cosmetic Uses

This compound is primarily used in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[1] It also serves as an intermediate in the development of certain cosmetic products, where it functions in skin conditioning and stabilization.[1]

Antimicrobial and Anticancer Research

Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer properties.[7][8][9] These studies have shown that certain derivatives exhibit structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, as well as some cancer cell lines.[7][8][9] For instance, some hydrazone derivatives containing heterocyclic substituents displayed potent and broad-spectrum antimicrobial activity.[8]

Metabolic Significance

The related compound, 3-(4-hydroxyphenyl)propionic acid, is a major microbial metabolite of procyanidin A2 and has been shown to suppress macrophage foam cell formation, suggesting a role in cardiovascular health.[10] Another related molecule, 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid, is a metabolite of the drug Carbidopa, which is used in the treatment of Parkinson's disease.[11]

Safety and Handling

According to safety data sheets for the related compound 2-(4-Hydroxyphenyl)propanoic acid, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this chemical.[12] It should be handled in a well-ventilated area, and good industrial hygiene and safety procedures should be followed.[12]

Conclusion

This compound is a valuable chemical intermediate with established applications and potential for further development in the pharmaceutical and cosmetic industries. This guide has provided a detailed overview of its synthesis, analytical characterization, and the biological activities of related structures. The methodologies and data presented herein serve as a foundational resource for researchers and professionals working with this class of compounds.

References

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a small molecule belonging to the hydroxyphenylpropanoic acid class of compounds. While its chemical structure is well-defined, its biological activities and mechanism of action remain largely uncharacterized in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by proposing a potential mechanism of action for this compound based on the established biological activities of its structural analogs.

Recent research into derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has revealed promising anticancer, antioxidant, and antimicrobial properties.[1][2][3] Given the shared core scaffold, it is hypothesized that this compound may exhibit a similar spectrum of biological activities. This guide will delve into the putative mechanisms underlying these potential effects and provide detailed experimental protocols for their validation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, we propose that this compound may function as a multi-faceted therapeutic agent with anticancer, antioxidant, and antimicrobial properties. The subsequent sections will explore the potential mechanisms for each of these activities.

Putative Anticancer Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against various cancer cell lines, including non-small cell lung cancer.[1][3] The proposed anticancer mechanism for this compound may involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival. Some thiazole-containing derivatives of a similar propanoic acid scaffold have been suggested to target proteins like SIRT2 and EGFR, leading to the disruption of downstream signaling.[4]

Proposed Signaling Pathway for Anticancer Activity:

anticancer_pathway HMPA 2-(4-Hydroxyphenyl)-2- methylpropanoic acid EGFR_SIRT2 EGFR / SIRT2 (Putative Targets) HMPA->EGFR_SIRT2 Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_SIRT2->Downstream Inhibition Proliferation Decreased Cell Proliferation Downstream->Proliferation Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: Hypothesized anticancer signaling pathway of this compound.

Experimental Validation of Anticancer Activity:

To investigate the potential anticancer effects of this compound, a series of in vitro assays can be employed.[5][6][7][8][9]

Experimental Workflow for Anticancer Activity Screening:

anticancer_workflow start Start: Cancer Cell Lines mtt MTT Cell Viability Assay (Determine IC50) start->mtt migration Wound Healing / Transwell Migration Assay mtt->migration apoptosis Annexin V / PI Staining (Flow Cytometry) migration->apoptosis western Western Blot for Apoptotic and Signaling Proteins (e.g., Caspases, Bcl-2, p-Akt) apoptosis->western end End: Elucidation of Anticancer Mechanism western->end

Caption: Experimental workflow for validating the anticancer activity of this compound.

Table 1: Experimental Protocols for Anticancer Activity Assessment

Experiment Methodology Expected Outcome
Cell Viability Assay (MTT) 1. Seed cancer cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with varying concentrations of this compound for 24-72 hours. 3. Add MTT reagent and incubate for 2-4 hours. 4. Solubilize formazan crystals with a suitable solvent. 5. Measure absorbance at 570 nm.A dose-dependent decrease in cell viability, allowing for the calculation of the IC50 value.
Apoptosis Assay (Annexin V/PI Staining) 1. Treat cells with the compound at its IC50 concentration. 2. Harvest and wash the cells. 3. Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). 4. Analyze the cell population by flow cytometry.An increase in the percentage of apoptotic cells (Annexin V positive).
Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[10][11][12] The hydroxyl group on the phenyl ring of this compound is a key structural feature that suggests it may act as a hydrogen atom donor to neutralize reactive oxygen species (ROS).

Mechanism of Antioxidant Action:

The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components.[13]

Experimental Validation of Antioxidant Activity:

The antioxidant capacity of this compound can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15][16][17]

Experimental Workflow for DPPH Assay:

dpph_workflow start Start: Prepare Compound and DPPH Solutions mix Mix Compound Dilutions with DPPH Solution start->mix incubate Incubate in the Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Radical Scavenging Activity and IC50 measure->calculate end End: Quantify Antioxidant Capacity calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Table 2: DPPH Radical Scavenging Assay Protocol

Step Procedure
1. Reagent Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
2. Assay Procedure In a 96-well plate, add various concentrations of the compound to the wells. Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.
3. Incubation Incubate the plate in the dark at room temperature for 30 minutes.
4. Measurement Measure the absorbance of each well at 517 nm using a microplate reader.
5. Calculation Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Presumed Antimicrobial Activity

Propionic acid and its derivatives are known to possess antimicrobial properties.[18][19] The mechanism of action for propanoic acid derivatives can vary but often involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.[2][20] For instance, propionic acid has been shown to induce oxidative stress and metacaspase activation in fungi.[20]

Proposed Antimicrobial Mechanism:

It is hypothesized that this compound may exert its antimicrobial effects by compromising the integrity of the microbial cell wall or membrane, leading to leakage of intracellular contents and cell death. Alternatively, it may interfere with critical enzymatic processes within the pathogen.

Experimental Validation of Antimicrobial Activity:

The antimicrobial potential of the compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[21][22][23][24][25]

Experimental Workflow for Broth Microdilution Assay:

antimicrobial_workflow start Start: Prepare Serial Dilutions of Compound in Broth inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate at Optimal Growth Temperature inoculate->incubate mic Determine MIC (Lowest Concentration with no Visible Growth) incubate->mic mbc Plate onto Agar to Determine MBC (Lowest Concentration with no Growth on Agar) mic->mbc end End: Quantify Antimicrobial Potency mbc->end

Caption: Experimental workflow for determining MIC and MBC using the broth microdilution method.

Table 3: Broth Microdilution Protocol

Step Procedure
1. Preparation Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
2. Inoculation Prepare a standardized inoculum of the test microorganism and add it to each well. Include positive (microbe only) and negative (broth only) controls.
3. Incubation Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).
4. MIC Determination The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
5. MBC Determination Subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the documented biological activities of its structural analogs provide a strong foundation for hypothesizing its potential as an anticancer, antioxidant, and antimicrobial agent. The experimental protocols detailed in this guide offer a clear and robust framework for validating these proposed activities and elucidating the precise molecular mechanisms. Further research into this compound is warranted to explore its therapeutic potential.

References

Methodological & Application

Quantitative Analysis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid in Pharmaceutical Formulations and Biological Matrices via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a significant organic compound, often encountered as a metabolite or an impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for pharmacokinetic studies, quality control of drug substances, and ensuring the safety and efficacy of final drug products. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise determination of this compound. The methodology is designed to be applicable for both pharmaceutical dosage forms and biological samples, such as human plasma, with appropriate sample preparation.

The principles of this method are grounded in established chromatographic theory, leveraging the physicochemical properties of the analyte to achieve optimal separation and detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[1]

Physicochemical Properties of the Analyte

Principle of the HPLC Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition and pH, the retention of this compound can be effectively controlled to achieve separation from potential interferences. An acidic modifier (phosphoric acid) is incorporated into the mobile phase to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped peak. Detection is performed using a UV-Vis detector at a wavelength that provides optimal sensitivity for the analyte.

Materials and Reagents

  • Analyst: this compound reference standard (purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Reagents:

    • Phosphoric acid (analytical grade)

  • Sample Matrices:

    • Human plasma (for biological sample analysis)

    • Placebo formulation (for pharmaceutical analysis)

Instrumentation and Chromatographic Conditions

The following instrumentation and conditions are recommended for the analysis. Adjustments may be necessary based on the specific equipment available in the laboratory.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 220 nm
Run Time Approximately 10 minutes

Rationale for Condition Selection:

  • C18 Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, providing good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: The combination of acetonitrile and water allows for the elution of the analyte with a reasonable retention time. The addition of 0.1% phosphoric acid ensures a low pH, which suppresses the ionization of the carboxylic acid moiety, resulting in a sharp, symmetrical peak shape.

  • Detection Wavelength: Based on data for structurally similar compounds and the presence of a phenolic chromophore, 220 nm is selected as a suitable wavelength for sensitive detection.[3][4]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 35:65 v/v):

    • Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Measure 350 mL of HPLC-grade acetonitrile and 650 mL of 0.1% phosphoric acid in water.

    • Combine the two solutions in a suitable container and mix well.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and ensuring the longevity of the HPLC column.[5][6]

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Biological Matrices (e.g., Human Plasma):

Protein precipitation is a common and effective method for cleaning up plasma samples.[7][8]

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add 1 mL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][9] The following validation parameters should be assessed:

System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated by injecting six replicate injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is demonstrated by injecting a blank (mobile phase), a placebo, and a spiked sample. No interfering peaks should be observed at the retention time of the analyte.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Procedure: Spike a placebo or blank plasma with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare and analyze these samples in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (% RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Estimation: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analysis: Assess the impact on system suitability parameters.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Method Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte's retention timeNo interference
Linearity (r²) 0.9997≥ 0.999
Range 1 - 100 µg/mLTo be defined based on application
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness PassedSystem suitability criteria met

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase & Standard Solutions prep_sample Sample Preparation (Formulation or Plasma) system_suitability System Suitability Test prep_sample->system_suitability calibration Calibration Curve Generation system_suitability->calibration sample_analysis Analysis of Samples calibration->sample_analysis linearity Linearity & Range calibration->linearity accuracy Accuracy sample_analysis->accuracy precision Precision sample_analysis->precision data_acquisition Data Acquisition sample_analysis->data_acquisition specificity Specificity lod_loq LOD & LOQ robustness Robustness quantification Quantification of Analyte data_acquisition->quantification report Generate Report quantification->report

Caption: Overall workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using reversed-phase HPLC. The method is demonstrated to be simple, accurate, precise, and robust, making it suitable for routine quality control analysis of pharmaceutical formulations and for bioanalytical studies. The provided validation parameters confirm that the method adheres to the stringent requirements of the ICH guidelines, ensuring reliable and reproducible results.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid in human plasma. This compound is a significant carboxylic acid metabolite of terfenadine, with fexofenadine being another well-known active metabolite.[1][2] The ability to accurately measure its concentration in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. The protocol herein details a straightforward protein precipitation extraction procedure, optimized chromatographic conditions, and meticulously selected mass spectrometric parameters. Adherence to this protocol provides a self-validating system consistent with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[3]

Introduction: The Scientific Rationale

This compound is a key analyte in the metabolic profiling of antihistaminic compounds related to terfenadine. Fexofenadine, the primary active metabolite of terfenadine, is a widely prescribed second-generation antihistamine valued for its non-sedating properties.[2][4] Understanding the complete metabolic fate of these drugs is a cornerstone of drug development, ensuring a full grasp of efficacy and safety profiles. The quantification of metabolites like this compound provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity, allowing for the precise measurement of low-concentration analytes in complex biological matrices.[5] This application note provides a robust and reproducible workflow, from sample collection to data analysis, designed for researchers in pharmacology, drug metabolism, and clinical research.

Experimental Workflow: A Step-by-Step Guide

The overall workflow is designed for efficiency and accuracy, minimizing sample handling and potential sources of error.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquoting P2 Internal Standard Spiking P1->P2 P3 Protein Precipitation (ice-cold acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Supernatant Transfer P4->P5 A1 Injection into UHPLC P5->A1 A2 Chromatographic Separation (Reversed-Phase C18) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Analysis (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Ratio Calculation (Analyte/IS) D1->D2 D3 Quantification via Calibration Curve D2->D3

Figure 1: High-level overview of the analytical workflow.

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) this compound (e.g., D4- or 13C6-labeled). The use of a SIL-IS is considered best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.[6][7] If a SIL-IS is not commercially available, custom synthesis is recommended. Alternatively, a structurally similar compound with close chromatographic behavior, such as Salicylic acid, can be used after thorough validation.[8][9]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid, cost-effective, and high-throughput method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[10] Acetonitrile is a highly effective precipitating agent for this purpose.

Protocol:

  • Thaw plasma samples and blank matrix on ice. Vortex gently to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (calibrators, quality controls, and unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to each tube.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein removal.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Methodological Parameters

The following parameters provide a validated starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is ideal for retaining and separating the moderately polar analyte from endogenous plasma components.

ParameterCondition
HPLC System UHPLC system capable of binary gradient elution
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.

Rationale for MRM Transition Prediction: The exact molecular weight of this compound is 180.20 g/mol . In positive ion mode, the precursor ion will be the protonated molecule [M+H]+, with an m/z of approximately 181.2. Carboxylic acids commonly fragment via the neutral loss of water (-18 Da) and the loss of the entire carboxylic acid group (-45 Da as COOH).[10] These predictable fragmentation pathways form the basis for the selected MRM transitions.

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Table of MRM Transitions (Predicted):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
This compound (Analyte) 181.2163.2 (Quantifier)5015
181.2135.2 (Qualifier)5025
SIL-Internal Standard (e.g., D4-Analyte) 185.2167.2 (Quantifier)5015

Note: Collision energies are starting points and must be optimized on the specific instrument to maximize signal intensity for each transition.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The validation process should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3]

Validation cluster_validation Core Validation Parameters (FDA Bioanalytical Method Validation Guidance) V1 Selectivity & Specificity V2 Accuracy & Precision V3 Calibration Curve (Linearity & Range) V4 Recovery V5 Matrix Effect V6 Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative)

Figure 2: Key parameters for bioanalytical method validation.

Summary of Validation Parameters:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different sources of blank human plasma.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (LloQ, Low, Mid, High) in five replicates. Precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Matrix Effect: The suppression or enhancement of ionization caused by co-eluting endogenous components of the plasma. It is evaluated by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative stability in the autosampler.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The method leverages a simple and efficient protein precipitation technique coupled with sensitive and selective tandem mass spectrometry. By following the detailed experimental procedures and adhering to the principles of bioanalytical method validation, researchers can achieve reliable, accurate, and reproducible data essential for advancing drug development and pharmacokinetic research.

References

Application Notes and Protocols: The Experimental Use of PPARδ Agonist GW501516 (Cardarine) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Cellular Metabolism with GW501516

The study of cellular metabolism is fundamental to understanding health and disease. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that act as critical regulators of lipid and glucose homeostasis. Among the three isoforms (α, γ, and δ), PPARδ (also known as PPARβ/δ) has emerged as a key modulator of fatty acid oxidation and energy expenditure.

This guide provides a comprehensive overview and detailed protocols for the experimental use of GW501516 (also known as Cardarine) , a potent and highly selective synthetic agonist for the PPARδ receptor. Although initially developed for metabolic and cardiovascular diseases, its clinical development was halted due to safety concerns in long-term animal studies. Nevertheless, GW501516 remains an invaluable tool in preclinical research for dissecting the intricate roles of PPARδ in various cellular processes.

GW501516 exhibits high affinity (Kᵢ = 1 nM) and potency (EC₅₀ = 1 nM) for PPARδ, with over 1,000-fold selectivity against PPARα and PPARγ. This specificity makes it an exceptional chemical probe for investigating the downstream effects of PPARδ activation in a controlled in vitro environment. This document will guide researchers through the mechanistic underpinnings of GW501516, provide validated protocols for its use in cell culture, and offer insights into data interpretation and troubleshooting.

Part 1: The Mechanistic Core - How GW501516 Reprograms Cellular Energetics

The primary mechanism of action for GW501516 is its direct binding to and activation of the PPARδ nuclear receptor. This event initiates a cascade of transcriptional changes that fundamentally alter cellular fuel preference.

The PPARδ Signaling Cascade:

  • Ligand Binding: GW501516, being a lipophilic molecule, crosses the cell and nuclear membranes to access the nucleoplasm.

  • Heterodimerization: Upon binding GW501516, PPARδ undergoes a conformational change, prompting it to form a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This activated PPARδ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Activation: The binding to PPREs facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, such as PGC-1α. This assembly initiates the transcription of genes that govern fatty acid transport, β-oxidation, and mitochondrial biogenesis.

The net effect is a metabolic shift, particularly in tissues like skeletal muscle and adipose, from glucose utilization towards fatty acid oxidation for energy production.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW501516 GW501516 GW501516_n GW501516 GW501516->GW501516_n Translocates PPAR_RXR PPARδ / RXR Heterodimer PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to PGC1a Coactivators (e.g., PGC-1α) PGC1a->PPRE Recruited to TargetGenes Target Gene Transcription (CPT1A, PDK4, etc.) PPRE->TargetGenes Initiates Metabolic_Shift Metabolic Shift: ↑ Fatty Acid Oxidation ↓ Glucose Utilization TargetGenes->Metabolic_Shift GW501516_n->PPAR_RXR Activates

Caption: PPARδ signaling pathway activated by GW501516.

Part 2: Foundational Protocols for In Vitro Investigation

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls and detailed procedural steps.

Preparation of GW501516 Stock and Working Solutions

The accuracy of in vitro experiments begins with the correct preparation of the test compound. GW501516 is a crystalline solid that is sparingly soluble in aqueous buffers but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).

Protocol:

  • Safety First: Handle GW501516 powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Stock Solution (10 mM):

    • Aseptically weigh out 4.535 mg of GW501516 (Molecular Weight: 453.50 g/mol ).

    • Add 1 mL of sterile, cell culture-grade DMSO.

    • Vortex gently until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Causality: To avoid shocking the cells with a high concentration of DMSO, the stock solution must be serially diluted in complete cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept below 0.5%, with 0.1% being preferable, to minimize solvent-induced artifacts.

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform a serial dilution in pre-warmed, complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM, 10 µM).

    • Example for 1 µM final concentration: Add 1 µL of 10 mM stock to 10 mL of medium.

    • Always prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest concentration of GW501516 used.

Cell Culture and Treatment Workflow

The choice of cell line is critical and should be dictated by the research question. Skeletal muscle cell lines (e.g., C2C12, L6) are excellent models for studying metabolic reprogramming, while various cancer cell lines can be used to investigate the role of PPARδ in tumorigenesis.

Experimental_Workflow start Start: Seed Cells in Multi-well Plate incubation Incubate 24h (Allow attachment & recovery) start->incubation treatment Treatment Phase: Replace medium with GW501516 or Vehicle Control incubation->treatment incubation2 Incubate for desired duration (e.g., 6h, 24h, 48h) treatment->incubation2 endpoint Endpoint Assays incubation2->endpoint viability Cell Viability (MTT Assay) endpoint->viability gene_exp Gene Expression (qPCR) endpoint->gene_exp protein Protein Analysis (Western Blot) endpoint->protein functional Functional Assays (FAO, Glucose Uptake) endpoint->functional

Caption: General experimental workflow for cell culture studies.

Protocol:

  • Cell Seeding: Seed cells in the appropriate multi-well plate (e.g., 96-well for viability, 6-well for RNA/protein) at a density that ensures they are in the exponential growth phase and approximately 60-70% confluent at the time of treatment.

  • Adherence and Recovery: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for attachment and recovery from the stress of passaging.

  • Treatment: Carefully aspirate the old medium. Wash once with sterile Phosphate-Buffered Saline (PBS). Add the freshly prepared GW501516 working solutions or the vehicle control medium to the respective wells.

  • Incubation: Return the plates to the incubator for the desired treatment duration. This can range from a few hours (for signaling studies) to 72 hours (for proliferation or chronic effect studies).

  • Endpoint Analysis: Proceed with the desired downstream assays as detailed below.

Part 3: Core Experimental Protocols and Data Interpretation

The following assays are fundamental for characterizing the cellular response to GW501516.

Cell Viability Assessment: MTT Assay

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. This allows for the quantification of cytotoxic or cytostatic effects of the compound.

Protocol:

  • Seed cells in a 96-well plate and treat with a range of GW501516 concentrations and a vehicle control as described in section 2.2.

  • Following the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) if significant cytotoxicity is observed.

Cell Line GW501516 Concentration Treatment Duration Expected Outcome Reference
C666-1 (Nasopharyngeal Carcinoma)10-30 µM72 hoursDose-dependent growth inhibition and apoptosis induction.
MiaPaCa-2 (Pancreatic Cancer)50-500 nM72 hoursContext-dependent effects; may promote proliferation in some models.
C2C12 (Mouse Myoblasts)100 nM - 1 µM48 hoursGenerally non-toxic; promotes differentiation and metabolic changes.
Gene Expression Analysis: Quantitative PCR (qPCR)

Causality: qPCR is essential for confirming the engagement of the PPARδ target pathway. By measuring the mRNA levels of known PPARδ target genes, researchers can verify that GW501516 is acting via its intended mechanism. Key target genes include those involved in fatty acid transport (CD36), β-oxidation (CPT1A), and glucose metabolism switching (PDK4).

Protocol:

  • RNA Isolation: Following treatment in 6-well plates, lyse the cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

    • Run the reaction on a real-time PCR system. A typical thermal cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Target Gene Function Expected Change with GW501516 Primer Sequence (Human Example)
PPARD The receptor itselfNo significant change or slight upregulationF: GGCTTCCACTACGGTGTTCATG, R: CTGGCACTTGTTGCGGTTCTTC
CPT1A Carnitine Palmitoyltransferase 1A (Rate-limiting enzyme in FAO)UpregulationF: CAGGAGAGCGGCTACAGATTG, R: GGCCTCTGTGGTAAAGATGGG
PDK4 Pyruvate Dehydrogenase Kinase 4 (Inhibits glucose oxidation)UpregulationF: CCTGAACACCATTTGGAATGC, R: GCTTGGCATATAGGCATCAGG
PGC-1α (PPARGC1A) Transcriptional Coactivator (Master regulator of mitochondrial biogenesis)UpregulationF: GACCCCAGAGTCACCAAATGA, R: GCTCATGATGTAAGTGAGGAATGTG
Functional Assays: Measuring the Metabolic Shift

Causality: This assay directly measures the metabolic consequence of PPARδ activation. An increase in the oxygen consumption rate (OCR) when cells are provided with a long-chain fatty acid like palmitate confirms the shift towards fatty acid utilization. The Seahorse XF Analyzer is a standard platform for this measurement.

Protocol (Seahorse XF Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and treat with GW501516 or vehicle for an appropriate duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with a substrate-limited medium (e.g., supplemented with low glucose and glutamine) and incubate for 1 hour at 37°C in a non-CO₂ incubator.

  • Substrate Injection: Use a Seahorse XF Palmitate Oxidation Stress Test Kit. The assay involves sequential injections of:

    • Palmitate-BSA: To provide the fatty acid substrate.

    • Oligomycin: To inhibit ATP synthase, revealing the OCR coupled to proton leak.

    • FCCP: A protonophore that uncouples the mitochondrial membrane, forcing maximal respiration.

    • Rotenone/Antimycin A: To inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Acquisition and Analysis: The Seahorse analyzer measures real-time OCR. Analyze the data to determine basal respiration, maximal respiration, and spare respiratory capacity in the presence of palmitate. A significant increase in these parameters in GW501516-treated cells compared to the vehicle control indicates enhanced FAO.

Causality: To complement the FAO data, a glucose uptake assay can demonstrate the corresponding decrease or change in glucose utilization. This is often measured using a fluorescent glucose analog, 2-NBDG [2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose].

Protocol (Flow Cytometry):

  • Cell Treatment: Treat cells in 6-well plates with GW501516 or vehicle.

  • Glucose Starvation: Before the assay, wash the cells with PBS and incubate in glucose-free medium for 1-2 hours to normalize basal glucose uptake.

  • 2-NBDG Incubation: Add 2-NBDG to the glucose-free medium at a final concentration of 100 µM and incubate for 30 minutes at 37°C.

  • Cell Harvesting: Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold PBS. Detach the cells using trypsin, then neutralize and pellet them by centrifugation.

  • Staining and Analysis: Resuspend the cell pellet in ice-cold FACS buffer (PBS with 2% FBS). Analyze the fluorescence of the cells using a flow cytometer, typically in the FITC/FL-1 channel.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of GW501516-treated cells to the vehicle control. A decrease in MFI would suggest reduced glucose uptake, consistent with a metabolic shift to FAO.

Part 4: Trustworthiness and Self-Validation

Every protocol must be a self-validating system. This is achieved through rigorous use of controls.

  • Vehicle Control: Essential for all experiments to control for the effect of the solvent (DMSO).

  • Positive Control: For functional assays, use a compound known to modulate the pathway (e.g., metformin for glucose uptake).

  • Negative Control (Antagonist): To confirm that the observed effects are PPARδ-dependent, co-treatment with a specific PPARδ antagonist (e.g., GSK0660) should reverse the effects of GW501516.

  • Housekeeping Genes: For qPCR, use stably expressed housekeeping genes for normalization to account for variations in RNA loading.

  • Protein Normalization: For functional assays like FAO and viability assays, normalize the final readout to the total protein content per well (e.g., using a Bradford assay) to account for differences in cell number.

Conclusion

GW501516 is a powerful research tool for elucidating the role of PPARδ in cellular and molecular biology. Its high selectivity allows for precise interrogation of this critical metabolic pathway. By employing the detailed protocols and validation strategies outlined in this guide, researchers can generate robust, reproducible, and meaningful data, contributing to a deeper understanding of metabolic regulation in both physiological and pathological contexts.

Application Notes and Protocols for the Characterization of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative containing a phenol group. As a key intermediate in the synthesis of various pharmaceuticals and a potential metabolite of related compounds, its comprehensive characterization is paramount for ensuring product quality, purity, and for advancing research and development activities. This guide provides a detailed overview of the analytical techniques and protocols for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 14875836 (CID)[1][2]

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Rationale for Method Selection: RP-HPLC is ideal due to the compound's polarity. A C18 column provides excellent separation based on hydrophobicity. The acidic mobile phase ensures the carboxylic acid and phenolic hydroxyl groups are protonated, leading to better peak shape and retention. UV detection is suitable due to the presence of the aromatic ring chromophore.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Injection C->D E Data Acquisition D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification G->H

Caption: High-level workflow for HPLC analysis.

Detailed HPLC Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C[3][4]
Detection UV-Vis Detector at 220 nm[3][5] or 225 nm[4]
Run Time 10 minutes[3]

3. Preparation of Solutions:

  • Mobile Phase: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the 0.1% phosphoric acid solution. Degas the mobile phase by sonication or vacuum filtration.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).[3][4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).[3]

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Bracket sample injections with standard injections to ensure system suitability throughout the run.[3]

5. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially for impurity profiling and analysis in complex matrices, LC-MS is the technique of choice.[6][7]

Rationale for Method Selection: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. Electrospray ionization (ESI) is well-suited for this compound, and operating in negative ion mode is often preferred for acidic compounds, as they readily deprotonate.[7]

Detailed LC-MS Protocol:

1. LC Conditions:

  • Utilize the HPLC conditions described above, as they are generally compatible with MS detection. A slightly lower flow rate (e.g., 0.3-0.5 mL/min) may be optimal depending on the MS interface.

2. MS Conditions:

ParameterCondition
Ion Source Electrospray Ionization (ESI), negative and positive modes[8]
Scan Range m/z 100-500[8]
Capillary Voltage 3.5 kV[8]
Source Temperature 150 °C[8]
Desolvation Temperature 350 °C[8]
Data Acquisition Full scan for initial detection and tandem MS (MS/MS) for structural fragmentation information[8]

3. Data Analysis:

  • The analyte is identified by its retention time and the mass-to-charge ratio (m/z) of its molecular ion. For this compound, the expected [M-H]⁻ ion in negative mode would be at m/z 179.07.

  • MS/MS fragmentation patterns can be used for structural confirmation of the parent compound and any detected impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability.[9]

Rationale for Method Selection: GC-MS provides excellent chromatographic resolution and mass spectral information for definitive identification. Derivatization with a silylating agent is a common and effective approach for compounds with active hydrogens (in the carboxylic acid and phenol groups).[9]

Derivatization and GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Sample Dissolution B Derivatization (e.g., Silylation) A->B C Injection B->C D Separation & Ionization C->D E Mass Analysis D->E F Chromatogram Analysis E->F G Mass Spectrum Interpretation F->G H Library Matching G->H

Caption: Workflow for GC-MS analysis with derivatization.

Detailed GC-MS Protocol:

1. Derivatization (Silylation):

  • Accurately weigh 1-2 mg of the sample into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
GC System Agilent 7890B or equivalent[10]
MS Detector 5977 Mass Selective Detector or equivalent[10]
Column Non-polar capillary column (e.g., HP-5MSI, 30 m x 0.25 mm, 0.25 µm film thickness)[10]
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Injection Mode Splitless[10]
Oven Program Initial temperature of 60 °C, ramp to 240 °C at 3 °C/min[10]
Ionization Energy 70 eV[10]
MS Scan Range 40–550 amu[10]

3. Data Analysis:

  • The identification of the derivatized compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[11]

Spectroscopic Techniques

Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[12] Both ¹H and ¹³C NMR should be performed.

¹H NMR:

  • Expected Chemical Shifts (δ, ppm):

    • ~1.5 ppm (singlet, 6H): Two equivalent methyl groups (-C(CH₃)₂).

    • ~6.8 ppm (doublet, 2H): Aromatic protons ortho to the hydroxyl group.

    • ~7.2 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

    • ~9.0-10.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH).

    • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

¹³C NMR:

  • Expected Chemical Shifts (δ, ppm):

    • ~25 ppm: Methyl carbons (-C(CH₃)₂).

    • ~45 ppm: Quaternary carbon (-C(CH₃)₂).

    • ~115 ppm: Aromatic carbons ortho to the hydroxyl group.

    • ~128 ppm: Aromatic carbons ortho to the carboxylic acid group.

    • ~135 ppm: Aromatic carbon attached to the propanoic acid moiety.

    • ~155 ppm: Aromatic carbon attached to the hydroxyl group.

    • ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[13]

Expected Characteristic Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad) O-H stretching of the carboxylic acid[14]
~3400 (broad) O-H stretching of the phenol[15]
~3000 C-H stretching of the aromatic ring and methyl groups
1725-1700 C=O stretching of the carboxylic acid[14]
~1600, ~1500 C=C stretching of the aromatic ring
~1230 C-O stretching of the phenol and carboxylic acid[15]
UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Rationale: The phenolic chromophore in this compound absorbs UV radiation. The wavelength of maximum absorbance (λmax) can be used for detection and quantification.

Protocol for UV-Vis Analysis:

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.[16] The expected λmax for a hydroxyphenyl derivative is typically around 275-280 nm in a neutral solvent.

  • For quantification, a calibration curve can be generated by plotting absorbance at λmax versus concentration.[16]

Summary of Analytical Techniques

TechniquePurposeKey Information Provided
HPLC-UV Separation and quantificationRetention time, purity, concentration[3]
LC-MS High-sensitivity separation, identification, and impurity profilingRetention time, molecular weight, fragmentation patterns[8]
GC-MS Analysis of volatile derivatives, identificationRetention time, fragmentation patterns for structural confirmation[11]
NMR Unambiguous structural elucidationChemical environment of protons and carbons, connectivity[17]
FT-IR Functional group identificationPresence of O-H, C=O, C=C, C-O bonds[18]
UV-Vis Quantification and detectionWavelength of maximum absorbance (λmax), concentration

Conclusion

A multi-technique approach is essential for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic methods provides orthogonal data, ensuring a high degree of confidence in the identity, purity, and structure of the compound. The protocols outlined in this guide serve as a robust starting point for researchers and scientists in the pharmaceutical and chemical industries. Method validation according to ICH guidelines is recommended for applications in a regulated environment.[3]

References

Application Notes and Protocols for the Enzymatic Study of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid as a substrate for enzymatic assays. This compound is widely known as fexofenadine , the active metabolite of the formerly marketed antihistamine, terfenadine.[1][2][3][4] While fexofenadine is recognized for its limited metabolism in humans, understanding its interactions with drug-metabolizing enzymes remains critical for comprehensive drug safety and interaction profiling. This guide delves into the established and potential enzymatic pathways, offering detailed protocols for in vitro investigation.

Introduction: From Prodrug Metabolite to Key Research Substrate

This compound, or fexofenadine, is a second-generation antihistamine that selectively antagonizes peripheral H1 receptors.[2][4] Its development was a landmark in pharmacotherapy, as it retained the therapeutic efficacy of its parent drug, terfenadine, while circumventing the cardiotoxic side effects associated with the prodrug.[3][5] This improved safety profile is largely attributed to fexofenadine's distinct pharmacokinetic properties, notably its minimal hepatic metabolism.[2][6]

Despite its low metabolic turnover, fexofenadine serves as an important probe substrate for investigating specific drug-metabolizing enzymes and transport proteins. Its zwitterionic nature at physiological pH and its primary excretion in an unchanged form make its minor metabolic pathways points of significant scientific interest.[6] This guide provides the foundational knowledge and detailed experimental protocols to study fexofenadine as a substrate for key Phase I and Phase II metabolic enzymes.

Physicochemical Properties of this compound (Fexofenadine)

A clear understanding of the substrate's properties is fundamental to designing and interpreting enzymatic assays.

PropertyValueSource
Molecular FormulaC₃₂H₃₉NO₄[4]
Molar Mass501.667 g/mol [4]
Common NameFexofenadine[2][3]
CAS Number83799-24-0[4]
Water Solubility~0.81 mg/mL[7]
Protein Binding60-70% (primarily to albumin)[4][7]
LogP0.49[7]

Overview of Enzymatic Metabolism

Fexofenadine's metabolism is characterized by its limited extent, with approximately 5% of an administered dose undergoing biotransformation.[4][8] The vast majority of the compound is eliminated unchanged, primarily in the feces (~80%) and to a lesser extent in the urine (~11-12%).[4] The known metabolic activity is primarily attributed to Phase I oxidation, with strong potential for Phase II conjugation that warrants investigation.

Diagram: Fexofenadine Metabolic Landscape

cluster_0 Phase I Metabolism (Minor Pathway) cluster_1 Potential Phase II Metabolism cluster_2 Primary Disposition (Excretion) Fexofenadine Fexofenadine Oxidized Metabolite Oxidized Metabolite Fexofenadine->Oxidized Metabolite CYP3A4 Fexofenadine_p2 Fexofenadine Glucuronide_Conjugate Fexofenadine-Glucuronide Fexofenadine_p2->Glucuronide_Conjugate UGTs Fexofenadine_ex Fexofenadine (Unchanged) Excretion Excretion Fexofenadine_ex->Excretion ~95% of dose

Caption: Overview of Fexofenadine's Metabolic Fate.

Phase I Metabolism: A Substrate for Cytochrome P450 3A4

The primary enzyme responsible for the limited oxidative metabolism of fexofenadine is Cytochrome P450 3A4 (CYP3A4).[4] CYPs are a superfamily of heme-containing monooxygenases that are central to Phase I drug metabolism, catalyzing the oxidation of a vast array of xenobiotics.[9][10] While CYP3A4's action on fexofenadine is not a major elimination pathway, it is a critical interaction to characterize, particularly for predicting drug-drug interactions with CYP3A4 inhibitors or inducers.[7]

Protocol 1: In Vitro Assay for CYP3A4-Mediated Fexofenadine Metabolism

This protocol outlines a standard procedure using human liver microsomes (HLMs), which are rich in CYP enzymes.

A. Rationale: This assay quantifies the rate of disappearance of the parent compound (fexofenadine) and the appearance of its oxidized metabolite in the presence of a catalytically competent system. The use of HLMs provides a physiologically relevant enzyme source. NADPH is the essential cofactor that provides the reducing equivalents for the CYP catalytic cycle.

B. Materials:

  • This compound (Fexofenadine)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% Formic Acid (for quenching and extraction)

  • Control CYP3A4 substrate (e.g., Testosterone, Midazolam)

  • Specific CYP3A4 inhibitor (e.g., Ketoconazole) for validation

C. Experimental Workflow:

Caption: Workflow for CYP450 In Vitro Assay.

D. Step-by-Step Procedure:

  • Prepare Reagents: Prepare stock solutions of fexofenadine in a suitable solvent (e.g., DMSO, methanol). Prepare working solutions by diluting the stock in the phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, the HLM suspension, and the fexofenadine working solution. Include control wells: a negative control without NADPH and a validation control with a known CYP3A4 inhibitor. Gently mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) in a shaking water bath. Time course experiments are crucial to ensure initial velocity conditions.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the remaining fexofenadine and any formed metabolites.

E. Data Analysis & Expected Results: The rate of metabolism can be determined by plotting the concentration of fexofenadine against time. For enzyme kinetics, vary the substrate concentration and measure the initial velocity. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.

Kinetic ParameterDescriptionExpected Outcome for Fexofenadine
Kₘ (Michaelis constant) Substrate concentration at half-maximal velocity.A relatively high Kₘ would indicate low binding affinity for CYP3A4.
Vₘₐₓ (Maximum velocity) The maximum rate of the reaction.A low Vₘₐₓ would confirm the slow rate of metabolism.
CLᵢₙₜ (Intrinsic clearance) Vₘₐₓ / KₘA low intrinsic clearance value is expected, consistent with its known pharmacokinetics.

Potential Phase II Metabolism: A Substrate for UDP-Glucuronosyltransferases (UGTs)

Phase II metabolism involves the conjugation of endogenous molecules to xenobiotics to increase their water solubility and facilitate excretion.[11] UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid to substrates containing hydroxyl, carboxyl, or amine groups.[12][13] Given that fexofenadine possesses both a hydroxyl and a carboxylic acid moiety, it is a prime candidate for UGT-mediated glucuronidation.[12][13] Investigating this pathway is essential for a complete metabolic profile.

Protocol 2: In Vitro Assay for UGT-Mediated Fexofenadine Glucuronidation

This protocol is designed to detect the formation of fexofenadine-glucuronide conjugates.

A. Rationale: This assay measures the formation of a glucuronide conjugate when fexofenadine is incubated with an enzyme source (like HLMs or recombinant UGTs) and the essential cofactor, UDP-glucuronic acid (UDPGA). The presence of alamethicin is often required to disrupt the microsomal membrane and allow UDPGA access to the enzyme's active site.

B. Materials:

  • This compound (Fexofenadine)

  • Pooled Human Liver Microsomes (HLMs) or specific recombinant human UGT isoforms

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl Buffer (pH 7.4)

  • Alamethicin (pore-forming agent)

  • Saccharo-1,4-lactone (a β-glucuronidase inhibitor, optional)

C. Step-by-Step Procedure:

  • Prepare Microsomes: If using HLMs, pre-treat them with alamethicin on ice for 15-30 minutes to activate the UGT enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, activated microsomes (or recombinant UGTs), and the fexofenadine solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Initiate Reaction: Start the conjugation reaction by adding UDPGA.

  • Incubation: Incubate at 37°C for an appropriate duration (e.g., 60-120 minutes), as glucuronidation can be slower than oxidation.

  • Terminate Reaction: Stop the reaction with cold acetonitrile or methanol.

  • Sample Processing: Centrifuge to pellet proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS. The analytical method must be optimized to detect the parent compound and the predicted mass of the fexofenadine-glucuronide conjugate (M+176 Da).

Diagram: UGT Conjugation Pathway

G Fexofenadine This compound -OH -COOH UGT UGT Enzyme Fexofenadine->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT Product Fexofenadine-Glucuronide Ester or Ether linkage UGT->Product Glucuronidation

Caption: Potential Glucuronidation of Fexofenadine by UGTs.

References

protocol for in vitro studies with 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive framework for the in vitro investigation of this compound, a small molecule with potential relevance in metabolic research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to characterize the compound's biological activity, with a particular focus on its potential interaction with the Farnesoid X Receptor (FXR). This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to data generation. We will cover essential preliminary assessments, including cytotoxicity, and proceed to detailed functional assays such as reporter gene activation, target gene expression analysis, and protein-level validation.

Introduction and Scientific Background

This compound is a derivative of propanoic acid.[1][2] While specific biological functions of this particular molecule are not extensively documented in public literature, its structural motifs, particularly the hydroxyphenyl group, are present in various biologically active compounds, including those that interact with nuclear receptors.[3][4]

One of the most relevant potential targets for compounds influencing metabolic pathways is the Farnesoid X Receptor (FXR, NR1H4). FXR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, highly expressed in metabolically active tissues such as the liver, intestine, and kidneys.[5][6] It functions as a primary sensor for bile acids, which are its natural endogenous ligands.[7][8]

Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8] The activation of FXR orchestrates a complex regulatory network that governs not only bile acid homeostasis but also lipid and glucose metabolism.[5][9] A key function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is primarily achieved indirectly through the induction of the Small Heterodimer Partner (SHP), which in turn represses CYP7A1 gene transcription.[6][7]

Given these critical functions, FXR has emerged as a significant therapeutic target for metabolic disorders, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[8] Therefore, determining whether a novel compound like this compound acts as an agonist or antagonist of FXR is a crucial first step in its pharmacological characterization.

Signaling Pathway Overview

FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand FXR Ligand (e.g., Bile Acid, Compound X) FXR FXR Ligand->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXR_RXR_Nuc FXR-RXR Heterodimer FXR_RXR->FXR_RXR_Nuc Translocation FXRE FXR Response Element (FXRE) on DNA FXR_RXR_Nuc->FXRE Binds SHP_Gene SHP Gene Transcription FXRE->SHP_Gene Induces SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene Repression Repression CYP7A1_Gene->Repression SHP_Protein->CYP7A1_Gene

Caption: FXR signaling pathway upon ligand activation.

Pre-Experimental Planning & Preparation

Compound Handling and Safety
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of powder.

  • Storage: Store the compound as per the manufacturer's instructions, typically at room temperature or refrigerated, protected from light and moisture.

Preparation of Stock Solutions

The accuracy of in vitro experiments hinges on the precise preparation of test compound solutions.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic small molecules for cell-based assays. Test the solubility of the compound to determine the maximum stock concentration achievable.

  • Stock Solution Preparation:

    • Accurately weigh the compound using an analytical balance.

    • Dissolve in cell-culture grade DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Cell Line Selection and Culture

The choice of cell line is critical. For studying FXR activity, human hepatocellular carcinoma cell lines like HepG2 or Huh7 are commonly used as they endogenously express FXR.

  • Cell Culture Maintenance: Culture cells according to the supplier's (e.g., ATCC) recommendations. A typical medium for HepG2 cells is Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]

  • Subculture: Passage cells regularly upon reaching 80-90% confluency to maintain them in the exponential growth phase. Use standard trypsinization protocols for detachment.[12]

Core In Vitro Experimental Protocols

The following section outlines a logical progression of experiments to systematically characterize the compound's activity.

Experimental Workflow Overview

Workflow Start Start: Compound & Cell Line Prep Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/MTS) Determine non-toxic concentration range. Start->Cytotoxicity Decision Concentration Range Defined? Cytotoxicity->Decision ReporterAssay Protocol 2: FXR Reporter Gene Assay Test for Agonist/Antagonist activity. Decision->ReporterAssay Yes qPCR Protocol 3: Target Gene Expression (qPCR) Measure mRNA levels of SHP, BSEP, FGF19, CYP7A1. ReporterAssay->qPCR If Active WesternBlot Protocol 4: Protein Expression (Western Blot) Confirm changes in protein levels (e.g., SHP). qPCR->WesternBlot Analysis Final Data Analysis & Interpretation WesternBlot->Analysis

Caption: Overall workflow for in vitro compound characterization.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/MTS)

Rationale: It is imperative to first determine the concentration range at which this compound does not cause cell death. High concentrations of a compound can induce non-specific effects and cytotoxicity, which would confound the results of functional assays.[13]

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24-48 hours, a duration that typically matches subsequent functional assays.

  • MTT/MTS Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol (e.g., 10-20 µL per well).

  • Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against compound concentration to determine the concentration range that maintains >90% cell viability for use in subsequent experiments.

Protocol 2: FXR Luciferase Reporter Gene Assay

Rationale: This assay directly measures the ability of the compound to activate or inhibit the transcriptional activity of the FXR. It relies on cells co-transfected with an FXR expression vector and a reporter vector containing multiple copies of an FXRE driving the expression of a reporter gene, such as firefly luciferase.

Methodology:

  • Transfection:

    • Seed HepG2 cells in a 24-well or 96-well plate.

    • When cells reach 70-80% confluency, co-transfect them using a suitable transfection reagent (e.g., Lipofectamine). The plasmid mix should contain:

      • An FXR expression plasmid.

      • An FXRE-driven firefly luciferase reporter plasmid.

      • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing the test compound at various non-toxic concentrations.

    • For Agonist Mode: Treat cells with the compound alone. Include a vehicle control and a positive control agonist (e.g., 1 µM GW4064 or Chenodeoxycholic acid (CDCA)).

    • For Antagonist Mode: Co-treat cells with a fixed concentration of an agonist (e.g., the EC₅₀ of GW4064) and varying concentrations of the test compound.

  • Incubation: Incubate for 18-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided in a dual-luciferase assay kit.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the kit's instructions.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.

    • For agonist mode, express the data as "Fold Induction" relative to the vehicle control. Plot fold induction vs. concentration and fit to a dose-response curve to determine the EC₅₀.

    • For antagonist mode, plot the % inhibition of the agonist response vs. concentration to determine the IC₅₀.

Protocol 3: Target Gene Expression Analysis by qPCR

Rationale: If the compound shows activity in the reporter assay, the next step is to verify that it can regulate the expression of known endogenous FXR target genes in a relevant cell model.[7][9]

Methodology:

  • Cell Treatment: Seed HepG2 cells in a 6-well or 12-well plate. Once they reach ~80% confluency, treat them with the vehicle, a positive control agonist, and 2-3 effective concentrations of the test compound (determined from the reporter assay) for 18-24 hours.

  • RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Include a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix.

    • Set up reactions for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Target Genes of Interest:

      • Induced by FXR: SHP (NR0B2), BSEP (ABCB11), FGF19.

      • Repressed by FXR (via SHP): CYP7A1.

  • Data Analysis:

    • Use the ΔΔCt method to calculate the relative fold change in gene expression for each treatment group compared to the vehicle control.

    • A true FXR agonist should significantly increase SHP and BSEP mRNA levels while decreasing CYP7A1 mRNA levels.

Parameter Example Details
Cell Line HepG2
Treatment Duration 24 hours
Positive Control 1 µM GW4064
Housekeeping Gene GAPDH
FXR Target Genes SHP, BSEP, CYP7A1
Expected Agonist Result ↑ SHP, ↑ BSEP, ↓ CYP7A1
Expected Antagonist Result Reversal of agonist-induced changes
Protocol 4: Western Blotting for Target Protein Expression

Rationale: To confirm that changes in mRNA levels translate to changes in protein expression, Western blotting is performed for key target proteins. SHP is an excellent candidate as it is a direct and robustly induced target of FXR.

Methodology:

  • Cell Treatment and Lysis: Treat cells in 6-well plates as described for the qPCR experiment, but incubate for a longer duration (e.g., 24-48 hours) to allow for protein accumulation. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-SHP) overnight at 4°C.

    • Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize the target protein signal to the loading control signal.

References

Application Note: High-Throughput and Efficient Sample Preparation Strategies for the Quantification of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a significant metabolite of fenofibrate, a widely prescribed lipid-regulating agent.[1][2] Accurate quantification of this analyte in plasma is crucial for pharmacokinetic and toxicokinetic studies, aiding in the comprehensive understanding of fenofibrate's disposition in the body.[3][4][5] The complex nature of plasma, with its high protein content and diverse endogenous components, necessitates a robust and efficient sample preparation strategy to ensure the accuracy, precision, and sensitivity of subsequent analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed guide for researchers, scientists, and drug development professionals on three commonly employed and effective sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed to be self-validating and are grounded in established bioanalytical method validation principles as outlined by regulatory bodies such as the FDA and EMA.[2][6][7]

Analyte Physicochemical Properties: Guiding Method Selection

A thorough understanding of the analyte's physicochemical properties is paramount in developing a selective and efficient extraction method. While experimental data for this compound is limited, we can infer its properties from its structure and similar compounds.

PropertyEstimated ValueRationale & Implication for Sample Preparation
pKa (Carboxylic Acid) ~4.0The carboxylic acid moiety will be ionized (negatively charged) at physiological pH (~7.4). To achieve efficient extraction into an organic solvent (LLE) or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be at least 2 units below the pKa (i.e., pH ≤ 2) to ensure the compound is in its neutral, more hydrophobic form.
pKa (Phenolic Hydroxyl) ~10.0The phenolic hydroxyl group will be in its neutral form at physiological and acidic pH.
logP (Octanol-Water Partition Coefficient) ~1.8 - 2.5This moderate lipophilicity suggests that both LLE and reversed-phase SPE are viable extraction techniques. The additional methyl group compared to similar compounds increases its hydrophobicity.[8]

Protein Precipitation (PPT): A Rapid Approach for High-Throughput Screening

Protein precipitation is a straightforward and widely used technique for removing the bulk of proteins from plasma samples.[1] It is particularly well-suited for high-throughput environments due to its simplicity and speed. The underlying principle involves the addition of an organic solvent or an acid to reduce the protein solubility, causing them to precipitate out of the solution.

Causality Behind Experimental Choices:

  • Precipitating Agent: Acetonitrile (ACN) is often preferred over methanol as it generally leads to a cleaner supernatant with less protein contamination.[9] Trichloroacetic acid (TCA) is also effective but can be harsh and may cause degradation of certain analytes.

  • Solvent-to-Plasma Ratio: A 3:1 or 4:1 ratio of organic solvent to plasma is commonly used to ensure complete protein precipitation.[3]

  • Temperature: Performing the precipitation at low temperatures (-20°C) can enhance the precipitation process.

Protocol: Protein Precipitation with Acetonitrile
  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

PPT_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is acn 3. Add Acetonitrile (300 µL) is->acn vortex 4. Vortex acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE): Enhanced Selectivity and Cleanliness

Liquid-liquid extraction offers a higher degree of selectivity and sample cleanup compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind polar interferences in the aqueous phase.

Causality Behind Experimental Choices:

  • pH Adjustment: Based on the estimated pKa of the carboxylic acid (~4.0), acidifying the plasma sample to a pH of approximately 2 will protonate the carboxylate group, rendering the molecule neutral and facilitating its extraction into an organic solvent.

  • Organic Solvent: Ethyl acetate is a common choice for extracting moderately polar compounds.[10] Its intermediate polarity allows for good recovery of the analyte while minimizing the co-extraction of highly polar or non-polar interferences.

  • Back Extraction (Optional): For even cleaner samples, a back-extraction step can be performed. The analyte is extracted from the organic phase into a fresh aqueous solution at a high pH (e.g., pH 9), where it will be ionized and water-soluble, leaving non-polar impurities behind in the organic layer. The aqueous phase can then be re-acidified and re-extracted.

Protocol: Liquid-Liquid Extraction with Ethyl Acetate
  • Sample Aliquoting: In a glass tube, add 200 µL of human plasma.

  • Internal Standard (IS) Spiking: Add 20 µL of the internal standard working solution.

  • Acidification: Add 50 µL of 1M HCl to adjust the pH to ~2.

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Vortex for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LLE_Workflow plasma 1. Plasma Sample (200 µL) is 2. Add IS plasma->is acidify 3. Acidify (pH ~2) is->acidify extract 4. Add Ethyl Acetate acidify->extract mix 5. Vortex extract->mix centrifuge 6. Centrifuge mix->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): Superior Purity and Concentration

Solid-phase extraction provides the highest level of sample cleanup and allows for the concentration of the analyte, leading to improved sensitivity.[11] The choice of sorbent chemistry is critical for achieving optimal recovery and purity.

Causality Behind Experimental Choices:

  • Sorbent Selection: A reversed-phase sorbent, such as C8 or C18, is suitable for retaining the moderately lipophilic this compound from the aqueous plasma matrix.[11]

  • Sample Pre-treatment: Acidification of the plasma sample (pH ~2) is crucial to neutralize the carboxylic acid group, thereby enhancing its retention on the non-polar sorbent.

  • Wash Step: An aqueous wash with a low percentage of organic solvent (e.g., 5% methanol) will remove polar interferences without prematurely eluting the analyte of interest.

  • Elution: A stronger organic solvent, such as methanol or acetonitrile, is used to disrupt the hydrophobic interactions between the analyte and the sorbent, leading to its elution.

Protocol: Solid-Phase Extraction with a C18 Cartridge
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding 20 µL of internal standard and 200 µL of 0.1% formic acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

SPE_Workflow cluster_cartridge C18 SPE Cartridge cluster_sample Sample Processing condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (Methanol) wash->elute evaporate 6. Evaporate elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Method Comparison and Performance

The choice of sample preparation method will depend on the specific requirements of the assay, such as throughput, required sensitivity, and the complexity of the analytical instrumentation.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Throughput HighMediumLow to Medium
Selectivity LowMediumHigh
Sample Cleanliness FairGoodExcellent
Potential for Analyte Concentration NoYesYes
Method Development Time ShortMediumLong
Cost per Sample LowMediumHigh
Susceptibility to Matrix Effects HighMediumLow

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reliability of the data generated using these protocols, it is imperative to perform a thorough method validation in accordance with regulatory guidelines.[6][7] Key validation parameters include:

  • Selectivity and Specificity: Assess the potential for interference from endogenous plasma components.

  • Accuracy and Precision: Determine the closeness of the measured concentrations to the true values and the degree of scatter in the data, respectively.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Matrix Effect: Investigate the potential for ion suppression or enhancement from co-eluting matrix components.

  • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.

Conclusion

The selection of an appropriate sample preparation method is a critical determinant of the success of a bioanalytical assay for this compound in plasma. Protein precipitation offers a rapid and simple approach for high-throughput applications. Liquid-liquid extraction provides a good balance of cleanliness and throughput. Solid-phase extraction delivers the cleanest extracts and the potential for analyte concentration, making it ideal for assays requiring high sensitivity. The detailed protocols and the underlying scientific rationale provided in this application note serve as a comprehensive guide for developing and implementing a robust and reliable sample preparation workflow that adheres to the highest standards of scientific integrity.

References

Application Notes & Protocols: Leveraging 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unraveling Metabolic Regulation with a Key PPARα Agonist

Metabolic syndromes, including dyslipidemia, obesity, and type 2 diabetes, represent a growing global health crisis. At the heart of the intricate network governing lipid and glucose homeostasis is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This ligand-activated nuclear receptor functions as a master regulator of fatty acid metabolism, primarily in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle[1]. Activation of PPARα leads to the upregulation of a suite of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance[2].

2-(4-Hydroxyphenyl)-2-methylpropanoic acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, is a potent and selective agonist of PPARα[3][4]. Commonly known as fenofibric acid, this molecule has become an indispensable tool in metabolic research. Its application allows scientists to dissect the molecular pathways controlled by PPARα, investigate the pathophysiology of metabolic diseases, and evaluate novel therapeutic strategies. This guide provides an in-depth overview of its mechanism, experimental applications, and detailed protocols for its use in both in vitro and in vivo research settings. While fenofibric acid is a cornerstone, for comparative studies requiring higher potency or selectivity, synthetic agonists like GW7647 offer a valuable alternative[5][6][7].

Mechanism of Action: A Transcriptional Switch for Lipid Metabolism

Fenofibric acid exerts its effects by binding to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, causing the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[2]. The subsequent recruitment of the transcriptional machinery initiates the expression of genes that drive fatty acid catabolism, thereby reducing plasma triglycerides and modulating lipoprotein metabolism[2][4].

PPARa_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fenofibric Acid (Ligand) PPARa_inactive Inactive PPARα - Corepressor FA->PPARa_inactive Binding PPARa_active Active PPARα + Coactivator PPARa_inactive->PPARa_active Conformational Change (Corepressor Release) RXR RXR PPARa_active->RXR PPRE PPRE (DNA Response Element) PPARa_active->PPRE RXR->PPRE TargetGenes Target Gene Transcription (e.g., CPT1, LPL, APOA1) PPRE->TargetGenes Initiates Metabolic_Effects Metabolic Effects TargetGenes->Metabolic_Effects Leads to Lipid_Lowering ↓ Triglycerides ↑ HDL-C Metabolic_Effects->Lipid_Lowering e.g. caption Fig 1. Mechanism of PPARα Activation by Fenofibric Acid.

Fig 1. Mechanism of PPARα Activation by Fenofibric Acid.

Comparative Agonist Properties

While fenofibric acid is widely used, other PPARα agonists offer different profiles of potency and selectivity, which can be crucial for specific experimental questions.

CompoundTypeTargetEC50 (Human PPARα)Key Features & Applications
Fenofibric Acid Fibrate (Metabolite)PPARα~10-30 µM[1][8]Clinically relevant; widely used for studying dyslipidemia; moderate potency.
GW7647 SyntheticPPARα6 nM[5][7]Highly potent and selective; ideal for mechanistic studies requiring maximal receptor activation at low concentrations.
WY14643 (Pirinixic Acid) SyntheticPPARα~1 µMA classic experimental PPARα agonist; widely used in rodent models.
Bezafibrate FibratePan-PPAR (α, γ, δ)~50 µMPan-PPAR agonist; useful for studying the combined effects of activating multiple PPAR isoforms.

EC50 values can vary depending on the specific assay system used.

Experimental Applications in Metabolic Research

  • Lipid Metabolism Studies : The primary application is in elucidating the mechanisms of lipid lowering. Experiments often focus on measuring changes in triglyceride levels, cholesterol profiles (HDL, LDL), and the expression of genes involved in fatty acid oxidation (e.g., CPT1, ACOX1), lipoprotein lipase (LPL), and apolipoproteins (APOA1, APOC3)[2][9].

  • Inflammation Research : PPARα activation has potent anti-inflammatory effects. Fenofibric acid is used to study the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β, often by inhibiting the NF-κB signaling pathway[10][11].

  • Non-alcoholic Fatty Liver Disease (NAFLD) Models : Given PPARα's central role in hepatic lipid metabolism, its agonists are used to study the prevention or reversal of hepatic steatosis in cell culture and animal models of NAFLD[8].

  • Cardiovascular Research : Research extends to the effects on endothelial function, atherosclerosis, and cardiac energy metabolism[12].

Protocols for In Vitro Application

The following protocols are designed for cultured cells, such as human hepatoma cells (HepG2), which are a robust model for studying hepatic lipid metabolism.

Protocol 1: General Cell Culture Treatment

This protocol outlines the basic steps for treating adherent cell lines with fenofibric acid to assess changes in gene or protein expression.

1. Materials:

  • Fenofibric Acid (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells (e.g., HepG2)

  • 6-well or 12-well cell culture plates

2. Stock Solution Preparation:

  • Prepare a high-concentration stock solution of fenofibric acid (e.g., 50-100 mM) in DMSO.

  • Causality : DMSO is used as the solvent due to the lipophilic nature of fenofibric acid. A high concentration minimizes the volume of DMSO added to cell cultures, preventing solvent toxicity.

  • Aliquot the stock solution into small volumes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Seeding and Treatment:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of fenofibric acid by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 25, 50, 100 µM).

  • Self-Validation : Always include a "vehicle control" group treated with the same volume of DMSO as the highest concentration of fenofibric acid to account for any effects of the solvent.

  • Aspirate the old medium from the cells, wash once with PBS, and add the medium containing fenofibric acid or the vehicle control.

  • Incubate the cells for the desired treatment period (typically 6 to 48 hours, depending on the endpoint).

4. Endpoint Analysis:

  • After incubation, cells can be harvested for various downstream analyses, such as RNA extraction for qPCR, protein extraction for Western blotting or ELISAs, or lipid extraction for quantification.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 100 mM Fenofibric Acid Stock in DMSO Treat Treat Cells: - Vehicle (DMSO) - Fenofibric Acid (e.g., 25-100 µM) Stock->Treat Seed Seed HepG2 Cells (70-80% confluency) Seed->Treat Incubate Incubate (6-48 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest qPCR qPCR (Gene Expression) Harvest->qPCR WB Western Blot (Protein Levels) Harvest->WB Lipid Lipidomics Harvest->Lipid caption Fig 2. In Vitro Experimental Workflow.

Fig 2. In Vitro Experimental Workflow.
Protocol 2: Analysis of Target Gene Expression via qPCR

1. RNA Isolation:

  • Following treatment (Protocol 1), lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or buffer from a column-based kit).

  • Isolate total RNA according to the manufacturer's protocol[11]. Ensure high purity (A260/280 ratio of ~2.0).

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

3. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (CPT1A, ACOX1, TNF) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.

  • Run the qPCR reaction on a thermal cycler.

  • Trustworthiness : The inclusion of a stable housekeeping gene is critical for normalizing the data and ensuring accurate quantification of changes in gene expression.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Protocols for In Vivo Application

Animal studies are essential for understanding the systemic effects of fenofibric acid on metabolism. Murine models (mice, rats) are commonly used.

Protocol 3: Administration in a Murine Model of Dyslipidemia

1. Animal Model and Acclimation:

  • Use a relevant mouse model, such as C57BL/6J mice on a high-fat diet or genetic models like ApoE-/- mice.

  • Allow animals to acclimate for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[13].

2. Formulation and Dosing:

  • Fenofibrate (the prodrug) is typically used for oral administration as it has better bioavailability. It is rapidly converted to fenofibric acid in vivo.

  • Formulation : Prepare a suspension of fenofibrate in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water. A formulation in corn oil is also an option[7].

  • Dosage : A typical dose for mice ranges from 30 to 100 mg/kg body weight, administered once daily via oral gavage.

  • Causality : Oral gavage ensures accurate and consistent dosing for each animal. The vehicle is chosen to be inert and to create a stable suspension of the compound.

3. Experimental Design:

  • Divide animals into at least two groups: Vehicle control and Fenofibrate-treated.

  • Administer the treatment daily for a period ranging from 1 week to several months, depending on the study's objectives.

  • Monitor body weight and food intake regularly.

4. Sample Collection and Analysis:

  • At the end of the study, collect blood via cardiac puncture or from the tail vein for plasma analysis.

  • Plasma Analysis : Centrifuge blood to separate plasma. Analyze plasma for triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available enzymatic kits.

  • Tissue Collection : Euthanize animals and harvest tissues (liver, heart, adipose tissue). Snap-freeze tissues in liquid nitrogen for later RNA/protein analysis or fix in formalin for histology.

InVivo_Workflow cluster_setup Setup & Dosing cluster_collection Sample Collection cluster_endpoints Endpoint Analysis Model Select Mouse Model (e.g., C57BL/6J on HFD) Grouping Group Animals: - Vehicle Control - Fenofibrate (e.g., 100 mg/kg) Model->Grouping DosePrep Prepare Fenofibrate Suspension in Vehicle (e.g., 0.5% CMC) Dosing Daily Oral Gavage (2-8 weeks) DosePrep->Dosing Grouping->Dosing Blood Collect Blood Dosing->Blood Tissue Harvest Tissues (Liver, Heart, etc.) Dosing->Tissue Plasma Plasma Lipid Profile (TG, Cholesterol) Blood->Plasma Histo Liver Histology (H&E, Oil Red O) Tissue->Histo GeneExp Tissue Gene Expression (qPCR) Tissue->GeneExp caption Fig 3. In Vivo Experimental Workflow.

Fig 3. In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound remains a vital pharmacological tool for probing the complexities of metabolic regulation. Its well-characterized role as a PPARα agonist provides a solid foundation for investigating lipid metabolism, inflammation, and related pathologies. The protocols outlined here offer a validated framework for both cellular and systemic studies. Future research will likely focus on the tissue-specific roles of PPARα, its crosstalk with other signaling pathways, and the development of next-generation agonists with improved therapeutic profiles. By applying these robust methodologies, researchers can continue to advance our understanding of metabolic disease and accelerate the discovery of new treatments.

References

Application Notes and Protocols for the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanoic acid, a key chemical scaffold found in various biologically active compounds, including fibrate drugs. We present detailed, field-proven protocols for the synthesis of the core molecule and its subsequent derivatization at both the phenolic hydroxyl and carboxylic acid functionalities. The methodologies are designed for researchers, medicinal chemists, and process development scientists, with a focus on explaining the causality behind experimental choices, ensuring procedural robustness, and providing a foundation for further analogue development. Key transformations, including haloform-type reactions for core synthesis, Williamson ether synthesis, and Fischer esterification for derivatization, are discussed in detail.

Introduction and Strategic Overview

The this compound framework is a critical pharmacophore, most notably recognized as the active metabolite of the lipid-lowering drug fenofibrate, known as fenofibric acid.[1] Its derivatives have been explored for a range of therapeutic applications, including antimicrobial and anticancer activities.[2][3] The structural motif, featuring a phenol, a carboxylic acid, and a gem-dimethyl substituted α-carbon, offers rich opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

The synthesis of this class of compounds can be approached through a modular strategy. First, the core scaffold is constructed. Subsequently, the two primary functional handles—the phenolic hydroxyl group and the carboxylic acid—can be selectively modified to generate diverse libraries of derivatives. This guide will detail robust protocols for each of these stages.

The overall synthetic logic is outlined in the workflow below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization Start Starting Materials (e.g., 4-Hydroxyacetophenone) CoreSynth Protocol 1: Core Synthesis of This compound Start->CoreSynth CorePurify Workup & Purification (Extraction, Recrystallization) CoreSynth->CorePurify CoreProduct Core Product CorePurify->CoreProduct EtherSynth Protocol 2: Williamson Ether Synthesis CoreProduct->EtherSynth Phenolic -OH Modification EsterSynth Protocol 3: Fischer Esterification CoreProduct->EsterSynth Carboxylic Acid Modification EtherProduct Ether Derivatives EtherSynth->EtherProduct EsterProduct Ester Derivatives EsterSynth->EsterProduct

Caption: General workflow for synthesis and derivatization.

Synthesis of the Core Scaffold: this compound

The construction of the 2-aryl-2-methylpropanoic acid core can be efficiently achieved via a reaction analogous to the haloform reaction, using a ketone precursor. In this protocol, we utilize 4-hydroxyacetophenone, which reacts with chloroform in the presence of a strong base. The base facilitates the formation of a trichloromethyl anion, which attacks the carbonyl, leading to a rearranged intermediate that hydrolyzes to the desired carboxylic acid.

Protocol 1: Synthesis from 4-Hydroxyacetophenone

Principle: This procedure adapts the known synthesis for fenofibric acid, where a methyl ketone is converted to an α,α-dimethyl carboxylic acid.[4][1][5] A strong base deprotonates both the phenol and chloroform. The resulting phenoxide is less reactive than the trichloromethyl carbanion, which acts as the key nucleophile attacking the ketone carbonyl. Subsequent intramolecular rearrangement and hydrolysis yield the final product.

Materials:

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Acetone (reagent grade)

  • Chloroform (CHCl₃)

  • Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-hydroxyacetophenone (13.6 g, 0.10 mol) and acetone (200 mL). Stir until the solid is fully dissolved.

  • Base Addition: Carefully add powdered sodium hydroxide (24.0 g, 0.60 mol) to the flask. The mixture will become a thick slurry.

  • Chloroform Addition: Heat the mixture to a gentle reflux (approx. 56 °C). Add chloroform (23.9 g, 0.20 mol) dropwise via the dropping funnel over a period of 1 hour.

    • Scientist's Note: The reaction is exothermic. Slow, controlled addition is crucial to maintain a steady reflux and prevent runaway reactions. The acetone serves as both a solvent and a reactant in some related syntheses, but here it primarily functions as the solvent.[4]

  • Reaction: After the addition is complete, maintain the reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The starting material should be consumed.

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add 200 mL of water and stir until the solids dissolve. Transfer the aqueous solution to a separatory funnel and wash with toluene (2 x 50 mL) to remove non-polar impurities.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is approximately 1-2. A white precipitate of the product will form.

    • Mechanistic Insight: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL). For higher purity, the crude solid can be recrystallized from a hot water/ethanol mixture. Dry the purified product under vacuum to a constant weight.

Expected Yield: 65-75%. Characterization: The product can be characterized by melting point, NMR, and IR spectroscopy.

Derivatization of the Core Scaffold

The synthesized this compound provides two orthogonal sites for further modification.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers. It proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide.[6][7]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Base + Base Phenol->Base Phenoxide Ar-O⁻ Base->Phenoxide Phenoxide_sn2 Ar-O⁻ AlkylHalide R-X Product Ar-O-R AlkylHalide->Product Phenoxide_sn2->AlkylHalide Backside Attack

References

Application Notes and Protocols: 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Key Building Block

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a bifunctional organic molecule of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a reactive phenolic hydroxyl group and a sterically hindered carboxylic acid, makes it a valuable intermediate for the synthesis of a variety of bioactive molecules. Notably, it serves as a crucial precursor for the synthesis of fibrate-class drugs, such as Fenofibrate, which are widely prescribed for the management of hypercholesterolemia. This document provides detailed application notes and protocols for the utilization of this compound in key chemical transformations relevant to drug development and medicinal chemistry.

Core Applications in Medicinal Chemistry

The unique combination of a nucleophilic phenol and a versatile carboxylic acid functional group allows for a range of selective modifications, making this intermediate a powerful tool in the synthesis of complex molecules. The primary applications revolve around the independent reactions of these two functional groups.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted to a variety of esters. This is a common strategy in drug design to enhance the lipophilicity of a molecule, improve its pharmacokinetic profile, or to act as a prodrug.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modification, most commonly through Williamson ether synthesis. This reaction allows for the introduction of a wide range of substituents, which can be tailored to interact with specific biological targets.

Conversion to Acid Chloride for Amide Coupling

The carboxylic acid can be activated by conversion to an acid chloride, which is a highly reactive intermediate for the formation of amides. This is a fundamental transformation in the synthesis of a vast number of pharmaceutical agents.

Protocol 1: Synthesis of Isopropyl 2-(4-Hydroxyphenyl)-2-methylpropanoate via Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with isopropanol. This transformation is a key step in the synthesis of fibrate-class drug analogues.

Reaction Scheme:

G start 2-(4-Hydroxyphenyl)-2- methylpropanoic acid product Isopropyl 2-(4-Hydroxyphenyl)-2- methylpropanoate start->product Reflux reagent1 Isopropanol (solvent and reagent) reagent1->product catalyst H₂SO₄ (catalyst) catalyst->product

Caption: Fischer Esterification of this compound.

Materials:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound29913-51-7180.2010.0 g
Isopropanol67-63-060.10100 mL
Concentrated Sulfuric Acid (98%)7664-93-998.081.0 mL
Saturated Sodium Bicarbonate Solution144-55-884.0150 mL
Ethyl Acetate141-78-688.11150 mL
Anhydrous Magnesium Sulfate7487-88-9120.375.0 g
Step-by-Step Protocol:
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 55.5 mmol) and isopropanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford Isopropyl 2-(4-Hydroxyphenyl)-2-methylpropanoate as a clear oil.

Protocol 2: Williamson Ether Synthesis for the Preparation of Fenofibric Acid Analogue

This protocol outlines the synthesis of a fenofibric acid analogue by reacting the product from Protocol 1 with 4-chlorobenzoyl chloride in a two-step, one-pot procedure involving a Williamson ether synthesis followed by ester hydrolysis. For the purpose of demonstrating the utility of the title compound, we will first perform a Williamson ether synthesis with a suitable alkyl halide.

Reaction Scheme:

G start Isopropyl 2-(4-Hydroxyphenyl)-2- methylpropanoate product Isopropyl 2-(4-((4-chlorobenzyl)oxy)phenyl)-2- methylpropanoate start->product Reflux reagent1 4-Chlorobenzyl bromide reagent1->product base K₂CO₃ base->product solvent Acetone solvent->product

Caption: Williamson Ether Synthesis of an esterified intermediate.

Materials:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Isopropyl 2-(4-Hydroxyphenyl)-2-methylpropanoateN/A222.285.0 g
4-Chlorobenzyl bromide104-83-6205.494.6 g
Potassium Carbonate (anhydrous)584-08-7138.214.2 g
Acetone67-64-158.0875 mL
Deionized Water7732-18-518.02100 mL
Diethyl Ether60-29-774.12150 mL
Step-by-Step Protocol:
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Isopropyl 2-(4-Hydroxyphenyl)-2-methylpropanoate (5.0 g, 22.5 mmol), potassium carbonate (4.2 g, 30.4 mmol), and acetone (75 mL).

  • Stir the suspension vigorously and add 4-chlorobenzyl bromide (4.6 g, 22.5 mmol).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting phenol.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the desired ether.

Protocol 3: Conversion to Acid Chloride and Subsequent Amidation

This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride using oxalyl chloride, followed by reaction with a primary amine to form an amide.

Workflow Diagram:

G cluster_0 Acid Chloride Formation cluster_1 Amide Formation start 2-(4-Hydroxyphenyl)-2- methylpropanoic acid intermediate 2-(4-Hydroxyphenyl)-2- methylpropanoyl chloride start->intermediate 0 °C to RT reagent1 Oxalyl Chloride reagent1->intermediate solvent1 DCM, cat. DMF solvent1->intermediate product N-benzyl-2-(4-hydroxyphenyl)-2- methylpropanamide intermediate->product 0 °C to RT reagent2 Benzylamine reagent2->product base Triethylamine base->product

Caption: Two-step synthesis of an amide derivative.

Materials:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound29913-51-7180.205.0 g
Oxalyl Chloride79-37-8126.932.3 mL
Dichloromethane (DCM, anhydrous)75-09-284.9350 mL
N,N-Dimethylformamide (DMF)68-12-273.091 drop
Benzylamine100-46-9107.153.3 mL
Triethylamine121-44-8101.194.6 mL
Step-by-Step Protocol:

Part A: Acid Chloride Formation [1][2]

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (5.0 g, 27.7 mmol) and anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.3 mL, 27.7 mmol) dropwise.

  • Add one drop of anhydrous DMF as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • The resulting solution of the acid chloride is used directly in the next step.

Part B: Amide Formation

  • In a separate 250 mL flask, dissolve benzylamine (3.3 mL, 30.5 mmol) and triethylamine (4.6 mL, 33.2 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Slowly add the freshly prepared acid chloride solution from Part A to the stirred amine solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer, and wash with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-benzyl-2-(4-hydroxyphenyl)-2-methylpropanamide.

Conclusion

This compound is a highly adaptable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other high-value chemical entities. The protocols provided herein offer robust and reproducible methods for the selective modification of its functional groups, enabling researchers and drug development professionals to efficiently access a wide range of derivatives. The presented esterification, etherification, and amidation procedures serve as a foundation for the construction of more complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanoic acid, a key intermediate in the development of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and informative answers.

Q1: What are the primary synthetic routes for this compound?

A1: The most prevalent methods include Friedel-Crafts-type reactions and the carboxylation of 4-substituted phenols.[1] A common approach involves the reaction of 4-hydroxybenzophenone with chloroform and acetone in the presence of a strong base.[2][3] Another established route is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[4][5][6]

Q2: Why is this compound also referred to as fenofibric acid?

A2: this compound is the active metabolite of the drug fenofibrate. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to form fenofibric acid, which is the pharmacologically active agent.[7] Therefore, the terms are often used interchangeably in the context of its synthesis for pharmaceutical applications.

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters for optimizing the yield include strict control of reaction temperature, precise molar ratios of reactants and catalysts, and the selection of an appropriate solvent.[1] Additionally, maintaining anhydrous (water-free) conditions is often crucial, especially in reactions involving organometallic reagents or strong Lewis acids.[8]

Q4: How can the purity of the final product be effectively assessed?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity and identifying isomeric byproducts.[1] Structural confirmation and identification of impurities are best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product with Multiple Spots on TLC/Peaks in HPLC

Q: My reaction has resulted in a low yield of the target compound, and analytical data shows the presence of multiple byproducts. What are the likely causes and how can I resolve this?

A: This is a common issue often stemming from side reactions. The primary culprits are typically the formation of positional isomers and O-acylation, especially in Friedel-Crafts type reactions. [1]

Possible Cause 1: Formation of Positional Isomers (ortho- and meta-)
  • Causality: In electrophilic aromatic substitution reactions like the Friedel-Crafts acylation, the incoming electrophile can attack the aromatic ring at the ortho, meta, or para positions relative to the hydroxyl group. While the hydroxyl group is an ortho-, para-director, reaction conditions can influence the regioselectivity.

  • Identification:

    • HPLC: Positional isomers will likely have slightly different retention times on a reverse-phase C18 column.[1]

    • ¹H NMR: The splitting patterns and chemical shifts of the aromatic protons will differ for each isomer.

  • Solutions:

    • Temperature Control: Lowering the reaction temperature often enhances para-selectivity.

    • Catalyst Choice: The type and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can significantly impact the isomer ratio. Experiment with different catalysts and concentrations.[1]

    • Solvent Effects: The polarity of the solvent can influence regioselectivity. Less polar solvents may favor the desired para-substitution.[1]

Possible Cause 2: O-acylation in Friedel-Crafts Reactions
  • Causality: The phenolic hydroxyl group is nucleophilic and can compete with the aromatic ring in reacting with the acylating agent, leading to the formation of a phenyl ester byproduct.

  • Identification:

    • FT-IR: An O-acylated byproduct will exhibit a characteristic ester carbonyl stretch at a higher wavenumber (around 1760-1770 cm⁻¹) compared to the carboxylic acid carbonyl of the desired product.[1]

    • ¹H NMR: The disappearance of the phenolic -OH proton signal and shifts in the aromatic proton signals can indicate ester formation.[1]

  • Solutions:

    • Protecting Groups: Temporarily protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) can prevent O-acylation.[9] The protecting group is then removed in a subsequent step.

    • Reaction Conditions: Adjusting the order of addition of reagents or using a less reactive acylating agent might minimize this side reaction.

Issue 2: Incomplete Reaction or Stalling

Q: My reaction seems to have stopped before all the starting material is consumed. What could be causing this and how can I drive it to completion?

A: Incomplete reactions can be due to several factors, including insufficient catalyst activity, poor reagent quality, or unfavorable reaction kinetics.

Possible Cause 1: Deactivation of Catalyst
  • Causality: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water present in the reactants or solvent will react with the catalyst, rendering it inactive.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[8] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Insufficient Reagent Stoichiometry
  • Causality: In some synthetic routes, particularly those involving strong bases or catalysts, a stoichiometric amount of the reagent is consumed in complex formation with the product.

  • Solution:

    • Stoichiometric Adjustment: For Friedel-Crafts acylations, it's common to use more than a catalytic amount of the Lewis acid because it complexes with the product ketone.[10] Review the literature for the specific stoichiometry required for your chosen method.

Issue 3: Difficulty in Product Purification and Isolation

Q: I have obtained a crude product, but I am struggling to purify it to the desired level. What are the best practices for purification?

A: Effective purification is crucial for obtaining a high-purity product. A multi-step approach is often necessary.

  • Causality: The crude product may contain unreacted starting materials, byproducts, and residual catalyst.

  • Solutions:

    • Aqueous Work-up: After the reaction, a careful aqueous work-up is essential. This typically involves quenching the reaction with water or dilute acid, followed by extraction with an appropriate organic solvent.[2]

    • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. Toluene and isopropanol have been reported as effective recrystallization solvents for fenofibric acid.[2][3]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities.

III. Optimized Experimental Protocol: Synthesis via Condensation Reaction

This protocol details a common and effective method for the synthesis of this compound, adapted from established procedures.[2][3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Hydroxybenzophenone198.2219.8 g0.1
Sodium Hydroxide40.0024.0 g0.6
Acetone58.08100 mL-
Chloroform119.3823.9 g (16.1 mL)0.2
Toluene92.14As needed-
Hydrochloric Acid (conc.)36.46As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzophenone (19.8 g, 0.1 mol) and acetone (100 mL).

  • Base Addition: While stirring, add sodium hydroxide pellets (24.0 g, 0.6 mol).

  • Heating: Heat the mixture to reflux for 2 hours.

  • Chloroform Addition: After 2 hours, remove the heating source and add a solution of chloroform (16.1 mL, 0.2 mol) in acetone (30 mL) dropwise to the reaction mixture.

  • Overnight Stirring: Allow the reaction mixture to stir overnight at room temperature.

  • Second Reflux: Heat the mixture to reflux for an additional 8 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the precipitate and wash it with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a brown oil.

  • Acidification and Precipitation: Add water (200 mL) to the oil and acidify to pH 1 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and dry it under high vacuum.

  • Recrystallization: Recrystallize the crude product from toluene to yield pure this compound.[2]

In-Process Controls and Expected Outcome
  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Expected Yield: The reported yields for this method are typically in the range of 70-80%.[2]

  • Product Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.

IV. Visualizations

Troubleshooting Logic Diagram

This diagram illustrates the decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_byproducts Analyze Byproducts (HPLC, NMR) start->check_byproducts isomers Positional Isomers Detected? check_byproducts->isomers o_acylation O-Acylation Detected? isomers->o_acylation No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Change Catalyst/Solvent isomers->optimize_conditions Yes incomplete_rxn Incomplete Reaction? o_acylation->incomplete_rxn No protecting_group Use Protecting Group Strategy o_acylation->protecting_group Yes check_reagents Check Reagent Quality & Anhydrous Conditions incomplete_rxn->check_reagents Yes purification Optimize Purification (Recrystallization, Chromatography) incomplete_rxn->purification No optimize_conditions->purification protecting_group->purification adjust_stoichiometry Adjust Catalyst Stoichiometry check_reagents->adjust_stoichiometry adjust_stoichiometry->purification

Caption: Troubleshooting workflow for synthesis optimization.

General Synthesis Workflow

This diagram outlines the general steps from reaction to purified product.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase A Reactants & Solvent Mixing B Catalyst/Base Addition A->B C Heating / Reflux B->C D Reaction Monitoring (TLC) C->D E Reaction Quenching D->E F Extraction E->F G Drying & Concentration F->G H Crude Product Isolation G->H I Recrystallization H->I J Column Chromatography (if needed) I->J K Final Product Analysis (HPLC, NMR) J->K

Caption: General experimental workflow for synthesis and purification.

V. References

  • BenchChem. (n.d.). Identification and minimization of by-products in 2-(4-hydroxyphenyl)propionic acid synthesis. Retrieved from --INVALID-LINK--

  • SciELO. (2016). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Fenofibric acid synthesis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105130795A - Preparation method for high-purity fenofibric acid crude drugs. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from --INVALID-LINK--

References

troubleshooting HPLC peak tailing for 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Welcome to the technical support guide for the chromatographic analysis of this compound. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome challenges with peak tailing and achieve robust, high-quality analytical results.

Part 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

Peak tailing is a common issue when analyzing polar, ionizable compounds like this compound. This asymmetry can compromise peak integration, reduce resolution, and lead to inaccurate quantification[1]. This guide will walk you through a systematic approach to diagnose and resolve these issues.

The Analyte: A Dual-Nature Molecule

This compound possesses two key functional groups that influence its chromatographic behavior: a carboxylic acid and a phenolic hydroxyl group . Both groups can lose a proton (ionize) depending on the pH of the mobile phase. This dual acidic nature is a primary contributor to peak tailing.

PropertyValue / StructureSignificance for HPLC
Structure Chemical structure of this compound[2]Contains a hydrophobic phenyl ring and two polar, ionizable groups (carboxylic acid and phenol).
Carboxylic Acid pKa ~4-5 (estimated based on similar structures like 2-methylpropanoic acid, pKa 4.86)[3][4]Below this pH, the group is neutral (-COOH). Above this pH, it becomes negatively charged (-COO⁻).
Phenolic Hydroxyl pKa ~9-10 (typical for phenols)Below this pH, the group is neutral (-OH). Above this pH, it becomes negatively charged (-O⁻).
Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this specific compound?

A: The primary cause is secondary retention mechanisms, specifically the interaction between the analyte's polar functional groups (especially the phenolic hydroxyl) and active silanol groups on the surface of the silica-based stationary phase[5][6]. At mid-range pH, residual silanols on the column packing are ionized and negatively charged, creating a strong, undesirable ionic interaction with the analyte.

Q2: My peak is tailing. What is the very first thing I should check?

A: Before modifying the method, rule out system-level and simple issues.

  • Check for Extra-Column Volume: Ensure all tubing and fittings are appropriate for your system (e.g., use narrow-bore tubing, 0.005") and properly connected to minimize dead volume[7].

  • Suspect Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you are likely overloading the column. Reduce your injection volume or sample concentration[1].

  • Confirm Column Health: A void at the column inlet or a blocked frit can cause severe peak distortion[5][8]. If you have a standard test mix, run it to confirm the column is performing as expected. If not, substituting the column is a quick way to diagnose the problem[5].

Q3: How does mobile phase pH affect the peak shape of my analyte?

A: The mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds[9]. The pH dictates the ionization state of both your analyte and the column's surface silanols[10].

  • If the pH is near the analyte's pKa , you will have a mixture of ionized and non-ionized forms of the molecule in the column, leading to a broad, tailing peak[7][9][11].

  • At a low pH (e.g., pH 2.5-3) , the carboxylic acid is fully protonated (neutral), and the surface silanols are also protonated (neutral). This suppresses the unwanted ionic interactions, leading to a much sharper, more symmetrical peak[6][10].

Part 2: Systematic Troubleshooting Workflow

This section provides a logical, step-by-step workflow to diagnose and resolve peak tailing. The process starts with the easiest and most common solutions and progresses to more advanced strategies.

Workflow Diagram

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) check_system Step 1: System & Sample Check - Check fittings & tubing - Test for column overload - Verify column health start->check_system system_ok Issue Persists check_system->system_ok No system_bad Issue Resolved check_system->system_bad Yes adjust_mp Step 2: Mobile Phase Optimization - Lower pH to 2.5-3.0 - Use a buffer (phosphate/formate) - Add 0.1% TFA or Formic Acid system_ok->adjust_mp mp_ok Tailing Improved? adjust_mp->mp_ok change_column Step 3: Stationary Phase Selection - Use a modern, high-purity, end-capped C18 - Try a polar-embedded or polar-endcapped column mp_ok->change_column No end_good Problem Solved (Symmetrical Peak) mp_ok->end_good Yes column_ok Tailing Improved? change_column->column_ok advanced Step 4: Advanced Techniques - Column passivation wash - Use sacrificial base (e.g., TEA) - Use with caution column_ok->advanced No column_ok->end_good Yes end_bad Consult Manufacturer Further Method Development Needed advanced->end_bad

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase Optimization - The Most Powerful Tool

Controlling ionization is key. The goal is to ensure both the analyte and the column's silanol groups are in a single, neutral state. For an acidic analyte like this compound, this is achieved at low pH.

Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0. This keeps the carboxylic acid protonated (-COOH) and, critically, suppresses the ionization of surface silanols, minimizing secondary interactions[6][12].

ModifierTypical Conc.Mechanism of ActionProsCons
Phosphoric Acid 0.1%Lowers pH to ~2.1. Excellent buffering capacity.Robust, non-volatile, good for UV detection.[13]Not compatible with Mass Spectrometry (MS).
Formic Acid 0.1%Lowers pH to ~2.7.Volatile and MS-compatible. Good for peak shape.Weaker acid, less effective at masking silanols than TFA.[14]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong acid (pH ~2.1). Acts as an ion-pairing agent and effectively masks silanols.[15][16]Excellent peak shape for acids and bases.[15][16]Strong ion suppression in MS[17], can be difficult to remove from the system[14].
Step 2: Stationary Phase (Column) Selection

If mobile phase optimization does not fully resolve the tailing, the column chemistry may be the issue. Older columns or those made with lower-purity silica (Type A) have a higher concentration of active silanol sites.

Recommendation:

  • Use a High-Purity, End-Capped Column: Modern columns (Type B silica) are manufactured to have fewer impurities and are "end-capped" to block a majority of the residual silanols, reducing polar interactions[5][6].

  • Consider a Polar-Embedded or Polar-Endcapped Phase: These columns have a polar group embedded within the C18 chain or at the end. This feature helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse, making them excellent for retaining and resolving polar analytes[7][18][19].

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of an Optimized Mobile Phase (pH 2.8)

This protocol describes the preparation of 1 liter of a buffered aqueous mobile phase using potassium phosphate, which is ideal for UV-based detection.

Materials:

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄), 85%

  • HPLC-grade Acetonitrile

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare the Buffer: Weigh out 2.72 g of KH₂PO₄ (for a 20 mM solution) and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker.

  • Adjust pH: Place a calibrated pH meter probe into the solution. While stirring gently, add phosphoric acid dropwise until the pH reaches 2.8 ± 0.05.

  • Bring to Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.

  • Filter and Degas: Filter the aqueous mobile phase through a 0.45 µm membrane filter to remove particulates. Degas the solution using vacuum filtration or sonication for 15-20 minutes[13].

  • Final Mobile Phase: This aqueous buffer is your "Mobile Phase A." Mix it with your organic solvent ("Mobile Phase B," e.g., Acetonitrile) at the desired ratio for your analysis (e.g., 70:30 A:B).

Protocol 2: Column Passivation and Regeneration

If you suspect your column's performance has degraded due to strong analyte-silanol interactions or contamination, this washing procedure can help restore performance. Warning: Always check the column manufacturer's guidelines for pH and solvent compatibility.

Objective: To remove strongly adsorbed polar compounds and re-passivate active silanol sites.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending contaminants into the flow cell.

  • Aqueous Wash: Flush the column with 20 column volumes of your standard mobile phase (without buffer salts, e.g., Water/Acetonitrile).

  • Strong Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile.

  • Intermediate Flush: Flush with 10 column volumes of Isopropanol (IPA).

  • Acidic Wash (Passivation): Flush the column at a low flow rate (e.g., 0.2 mL/min) with a solution of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile for 30-40 column volumes. The TFA will interact strongly with and effectively "cap" active silanol sites. This step is aggressive and should be used judiciously.

  • Re-equilibration:

    • Flush with 20 column volumes of 100% Acetonitrile to remove the TFA.

    • Gradually re-introduce your buffered mobile phase by running a gradient from 100% Acetonitrile to your starting conditions over 15-20 minutes. .

    • Equilibrate with your working mobile phase for at least 30 minutes or until the baseline is stable[13].

References

Technical Support Center: Stabilizing 2-(4-Hydroxyphenyl)-2-methylpropanoic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with solutions of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to design robust experiments and formulations.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a carboxylic acid group and a phenolic hydroxyl group. This structure, while useful, presents inherent stability challenges. The phenolic group is highly susceptible to oxidation, often leading to discoloration and degradation, while the carboxylic acid group's ionization state dictates the compound's solubility, which is highly pH-dependent. Understanding these two factors is the key to preventing instability.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound solutions.

Q1: Why is my clear solution of this compound turning yellow or brown over time?

This discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group on the benzene ring is susceptible to oxidation, which can be initiated by factors like dissolved oxygen, exposure to light (photodegradation), or the presence of trace metal ions. This process forms highly colored quinone-type structures, and even a small amount of degradation can cause a noticeable color change. Phenolic compounds are generally more prone to oxidation at neutral to alkaline pH.[1][2][3]

Q2: My compound precipitated out of my aqueous buffer. What is the cause and how can I fix it?

Precipitation is almost always linked to pH and concentration. The compound has a carboxylic acid moiety, making its solubility in water highly dependent on the pH of the solution.

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.

  • At higher pH (alkaline conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a more polar carboxylate salt that is significantly more soluble in water.

If the pH of your buffered solution is too low for the concentration you are trying to achieve, the compound will precipitate. To resolve this, you can either increase the pH of the solution or add a co-solvent like ethanol or DMSO to increase the overall solubility.

Q3: What are the ideal starting conditions for preparing and storing a stock solution?

For optimal stability, a stock solution should be prepared in a way that minimizes both oxidation and pH-related solubility issues. A general recommendation is to prepare the solution in a deoxygenated, slightly acidic buffer (pH 4-6) containing a chelating agent and an antioxidant. Solutions should be stored in amber glass vials at 2-8°C, with the headspace flushed with an inert gas like nitrogen or argon.

Q4: How can I definitively determine if my compound has degraded versus just precipitated?

Visual inspection is the first step; precipitation will appear as solid particles or cloudiness that may redissolve upon changing conditions (e.g., pH adjustment), while degradation-related color change is irreversible. For a quantitative and definitive answer, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.[4][5][6] A proper method will separate the intact parent compound from any degradation products, allowing you to quantify the loss of the active molecule.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving stability issues.

Problem: Solution Discoloration (Oxidation)

Oxidation is the most common degradation pathway for this compound. The troubleshooting workflow below can help you systematically identify and mitigate the cause.

G start Discoloration Observed (Yellow/Brown) check_ph Is pH > 6.5? start->check_ph check_oxygen Was the solvent deoxygenated? check_ph->check_oxygen No sol_ph Action: Adjust pH to 4-6 range. check_ph->sol_ph Yes check_light Is the solution stored in clear vials? check_oxygen->check_light Yes sol_oxygen Action: Use deoxygenated solvents. Purge with N2/Ar. check_oxygen->sol_oxygen No check_additives Are antioxidants or chelators present? check_light->check_additives No sol_light Action: Store in amber vials. Protect from light. check_light->sol_light Yes sol_additives Action: Add EDTA (chelator) and/or Ascorbic Acid (antioxidant). check_additives->sol_additives No

Caption: Troubleshooting workflow for solution discoloration.

Problem: Precipitation and Poor Solubility

As discussed, this is primarily a pH and concentration issue.

  • Systematic Solution:

    • Determine Maximum Solubility: First, determine the maximum solubility of the compound in your desired buffer system at various pH levels (e.g., pH 5, 6, 7, 7.4).

    • Introduce Co-solvents: If the required concentration cannot be achieved at a stable pH (e.g., pH 6), introduce a water-miscible organic co-solvent. Common choices include Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400). Start with low percentages (5-10%) and increase as needed.

    • Validate Stability: After achieving the desired concentration, re-evaluate the chemical stability of the solution, as the co-solvent may influence degradation rates.

Preventative Strategies for Long-Term Stability

Proactive measures are more effective than reactive troubleshooting. The following table summarizes the key parameters to control for maximizing the stability of this compound solutions.

ParameterRecommendationRationale
pH 4.0 - 6.0Balances solubility (keeping it above the pKa) and stability (minimizing phenolate oxidation). Phenolic compounds are known to be unstable at high pH.[2][8]
Temperature 2-8 °C (Refrigerated)Reduces the rate of all chemical degradation reactions.[3]
Light Exposure Store in amber glass vials or protect from light.Prevents photolytic degradation, a common pathway for phenolic compounds.[3]
Atmosphere Deoxygenate solvents (sparging with N₂ or Ar) and store under an inert headspace.Minimizes the primary degradation pathway: oxidation. Oxygen is a key reactant in the degradation of polyphenols.[3][8]
Additives Antioxidant: Ascorbic Acid (0.01-0.1%) or Sodium Metabisulfite (0.01-0.1%)Chelating Agent: Disodium EDTA (0.01-0.05%)Antioxidants sacrificially react with oxygen to protect the compound. Chelating agents like EDTA sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidative reactions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mg/mL)

This protocol provides a starting point for preparing a stable solution. Adjustments may be necessary based on your specific experimental needs.

  • Prepare the Buffer: Prepare a 50 mM citrate-phosphate buffer at pH 5.5.

  • Deoxygenate the Buffer: Sparge the buffer with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Add Stabilizers: To the deoxygenated buffer, add Disodium EDTA to a final concentration of 0.05% (w/v) and Ascorbic Acid to a final concentration of 0.1% (w/v). Stir until fully dissolved.

  • Dissolve the Compound: Weigh the required amount of this compound. Slowly add it to the stabilized buffer while stirring. If necessary, adjust the pH slightly upwards (e.g., to 6.0) with a small amount of 1 M NaOH to facilitate dissolution, but do not exceed pH 6.5.

  • Finalize and Filter: Once fully dissolved, sterile filter the solution through a 0.22 µm PVDF filter into a sterile, amber glass storage vial.

  • Store Properly: Flush the headspace of the vial with nitrogen or argon gas before sealing. Store at 2-8°C, protected from light.

Protocol 2: General Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][6][9]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines).

    • Control: Keep the stock solution at 4°C, protected from light.

  • Sampling and Analysis:

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by a suitable HPLC method. Compare the chromatograms of stressed samples to the control to identify new peaks corresponding to degradation products. Use LC-MS to gain structural information on the new peaks.[5]

References

Technical Support Center: Purification of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable chemical intermediate. Here, we synthesize fundamental chemical principles with field-proven methodologies to provide actionable troubleshooting advice and robust protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. For common methods like the Friedel-Crafts alkylation of phenol, you should anticipate several classes of impurities[1][2]:

  • Positional Isomers: The primary impurities are often the ortho- and meta- substituted isomers. The desired para- isomer is typically favored, but reaction conditions can significantly influence the ratio.

  • Polysubstituted Byproducts: The product, an activated phenol, can undergo further reaction, leading to di- or tri-alkylated species[2].

  • O-Alkylated/Acylated Species: The phenolic oxygen can compete with the aromatic ring as a nucleophile, leading to the formation of a phenyl ether or ester, which can undergo rearrangement under acidic conditions[1][3].

  • Unreacted Starting Materials: Incomplete reactions will leave residual phenol and alkylating/acylating agents.

  • Degradation Products: Phenols are susceptible to oxidation, which can produce colored quinone-type impurities, especially when exposed to air, heat, or trace metals[4].

Q2: My final product has a persistent yellow or brownish tint. What causes this and how can I remove it?

A2: A persistent off-color tint is almost always due to the oxidation of the phenolic hydroxyl group to form highly colored quinone or quinone-like structures. This is a common issue with phenols and can be exacerbated by heat, light, air exposure, or the presence of catalytic metal impurities[4][5].

Solutions:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon and keep the solution hot for 5-10 minutes. Perform a hot gravity filtration to remove the carbon, which will have adsorbed the colored impurities.

  • Use of Reducing Agents: In your aqueous workup, consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite to prevent oxidation.

  • Inert Atmosphere: Whenever possible, conduct purification steps, especially those involving heat (like distillation or recrystallization), under an inert atmosphere of nitrogen or argon to minimize contact with oxygen[6].

Q3: What is the best general purification strategy for this compound?

A3: A multi-step approach is most effective. The strategy leverages the different chemical properties of the target molecule and its likely impurities.

  • Acid-Base Extraction: This is a powerful first step to separate your acidic product from any neutral (e.g., O-alkylated ether) or less acidic impurities. The carboxylic acid is significantly more acidic than the phenol, allowing for selective extraction[7][8].

  • Recrystallization: This is the primary method for achieving high purity by removing closely related isomers and other minor impurities. Solvent selection is critical.

  • Chromatography (If Necessary): If high-purity standards are not met after recrystallization, column chromatography can be employed to separate stubborn impurities like positional isomers.

The following workflow diagram illustrates this general strategy.

cluster_0 Purification Workflow Crude Crude Product (in Organic Solvent e.g., EtOAc) AddBase Wash with Weak Base (aq. NaHCO₃) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Aqueous1 Aqueous Layer 1 (Contains Product as Carboxylate Salt) Separate1->Aqueous1 Aqueous Organic1 Organic Layer 1 (Contains Neutral & Phenolic Impurities) Separate1->Organic1 Organic Acidify Acidify with HCl (aq.) to pH < 2 Aqueous1->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: General purification workflow for the compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and step-by-step solutions.

Problem 1: During recrystallization, my product separates as an oil instead of forming crystals ("oiling out").

Probable Causes:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, causing it to melt in the hot solvent rather than dissolving[9][10].

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation levels where the kinetic barrier to forming an ordered crystal lattice is too high, favoring the separation of a disordered liquid phase[11][12].

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound. Also, a solvent that is "too good" may prevent the solute from precipitating effectively[10].

Solutions & Experimental Protocol:

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional "good" solvent (the one the compound is soluble in) to ensure everything is fully dissolved and to slightly lower the saturation point[9][12].

  • Slow Down the Cooling Process: This is the most critical step. Do not place the hot flask directly on the bench or in an ice bath. Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow temperature drop. This gives the molecules time to orient themselves into a crystal lattice[11][12].

  • Use a Co-Solvent System (Anti-Solvent Crystallization):

    • Protocol: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., Toluene, Ethyl Acetate, Methanol). While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., Hexane, Heptane) dropwise until you see persistent cloudiness (turbidity). Add a few drops of the "good" solvent to redissolve the cloudiness, then allow the mixture to cool slowly. A patent for a similar compound suggests a Toluene/Hexane system can be effective[13].

  • Introduce a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth to begin[10][11].

Start Oiling Out Occurs Step1 Reheat to Redissolve Oil Start->Step1 Step2 Add More 'Good' Solvent (10-20% volume increase) Step1->Step2 Step3 Cool VERY Slowly (Insulate Flask) Step2->Step3 Check1 Crystals Form? Step3->Check1 Success Successful Crystallization Check1->Success Yes Failure Still Oiling Out Check1->Failure No Step4 Try Co-Solvent System (e.g., Toluene/Hexane) Failure->Step4 Step5 Add Seed Crystal Failure->Step5 Step4->Step3 Step5->Step3

Caption: Troubleshooting workflow for "oiling out".
Problem 2: My yield is very low after performing an acid-base extraction.

Probable Causes:

  • Incorrect pH: The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid, or not sufficiently acidic to re-protonate it for recovery.

  • Insufficient Mixing: The two phases were not mixed thoroughly enough for the acid-base reaction to go to completion.

  • Emulsion Formation: A stable emulsion may have formed, trapping your product at the interface between the two layers.

Solutions & Technical Insights:

To effectively separate the compound, you must consider the pKa values of its acidic protons.

Functional Group Estimated pKa Required Base for Extraction Required Acid for Recovery
Carboxylic Acid~4.1[14]Weak Base (e.g., NaHCO₃, pH ~8)Strong Acid (e.g., HCl, to pH < 2)
Phenolic Hydroxyl~10Strong Base (e.g., NaOH, pH > 12)Strong Acid (e.g., HCl, to pH < 8)
  • Protocol for Selective Extraction:

    • Dissolve your crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add an aqueous solution of sodium bicarbonate (NaHCO₃) and shake thoroughly in a separatory funnel. The NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~4.1) but not the phenol (pKa ~10).[7][8][15]

    • Separate the layers. The aqueous layer now contains your desired product as its sodium salt. The organic layer contains neutral impurities and less acidic phenols.

    • To recover your product, cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~1-2. The product will precipitate out as a solid.

    • Collect the solid by vacuum filtration[8].

  • Breaking Emulsions: If an emulsion forms, try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help to break up the emulsion[7].

Problem 3: Purity by HPLC/TLC is still low after recrystallization, showing a closely running spot/peak.

Probable Cause:

  • Co-crystallization of Isomers: Positional isomers (ortho- or meta-) often have very similar polarities and solubilities to the desired para-product, making them difficult to remove by a single recrystallization[1].

Solutions:

  • Repeat Recrystallization: Sometimes a second or even third recrystallization is necessary. The purity of the bulk material increases with each step, making subsequent crystallizations more effective at rejecting the remaining impurity.

  • Solvent System Optimization: Experiment with different solvent systems. A patent for a related compound, 2-(4-hydroxyphenoxy)propionic acid ester, details the use of toluene-hexane and other solvent mixtures to effectively remove bis-substituted impurities, which would have different packing abilities in a crystal lattice[13]. Try a combination of solvents with different properties (e.g., an alcohol/water mixture vs. a toluene/heptane mixture).

  • Preparative Chromatography: If recrystallization fails to provide the required purity, flash column chromatography is the definitive next step.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can improve peak shape and prevent tailing for carboxylic acids.

References

Technical Support Center: Forced Degradation Studies of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during experimental workflows. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your stability-indicating studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the forced degradation of this compound, providing explanations based on its chemical structure and established degradation principles.

Q1: What are the primary objectives of conducting a forced degradation study on this compound?

A forced degradation or stress testing study is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] The primary objectives for a molecule like this compound are:

  • To Identify Degradation Pathways: To understand how the molecule breaks down under various stress conditions (e.g., hydrolysis, oxidation, heat, light). This helps in elucidating the intrinsic stability of the molecule.[3]

  • To Characterize Degradation Products: To identify and characterize the structure of significant degradation products. This information is vital for assessing the safety and toxicity of the drug substance and product.[2]

  • To Develop and Validate Stability-Indicating Analytical Methods: The study is essential for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][4] This ensures that the method can monitor the stability of the drug over its shelf life.

  • To Inform Formulation and Packaging Development: Understanding the molecule's vulnerabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from detrimental environmental factors.[3]

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

The structure of this compound features a phenolic hydroxyl group, a carboxylic acid group, and an aromatic ring, making it susceptible to several degradation pathways:

  • Oxidative Degradation: The phenolic hydroxyl group is highly susceptible to oxidation. This can lead to the formation of quinone-type structures or ring-opening products.[5] The benzylic position, although fully substituted, can still influence oxidative reactions on the aromatic ring.[6]

  • Photodegradation: Phenolic compounds are known to be sensitive to light.[7] UV irradiation can generate reactive species like hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation or ring cleavage.[8][9]

  • Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation (loss of CO2).[10][11][12] The stability of the resulting carbocation or radical intermediate will influence this pathway.

  • Hydrolytic Degradation: While the primary functional groups (phenol and carboxylic acid) are generally stable to hydrolysis, extreme pH conditions, especially when combined with heat, can potentially promote other reactions, though this is generally a less common pathway for this specific structure compared to esters or amides.[13][14]

Q3: What are the recommended stress conditions for this compound according to ICH guidelines?

The ICH Q1A(R2) guideline provides a framework for stress testing.[1][2] For this compound, the following conditions are recommended:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80 °C).

  • Oxidation: Exposure to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H2O2), at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80-105 °C).

  • Photostability: Exposing the drug substance to a combination of visible and UV light, as specified in ICH Q1B.[2]

The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that the analytical method is challenged appropriately without completely degrading the sample.[1]

Q4: Which analytical techniques are most suitable for analyzing the degradation samples?

The primary analytical technique for forced degradation studies is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. This is because:

  • It provides excellent separation of the parent compound from its often more polar degradation products.

  • It allows for accurate quantification of the parent drug and the formed impurities.

To identify and characterize the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4] LC-MS provides the molecular weight of the degradation products, and tandem MS (MS/MS) can offer structural information through fragmentation patterns.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during forced degradation studies of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
No or very little degradation observed (<5%) Stress conditions are too mild.- Increase the concentration of the stressor (e.g., acid, base, H2O2).- Increase the temperature.- Extend the duration of the stress exposure.[3]- Ensure proper sample preparation and mixing with the stressor.
Excessive degradation (>20%) or complete loss of parent peak Stress conditions are too harsh.- Decrease the concentration of the stressor.- Lower the temperature.- Reduce the exposure time.[15]- Take samples at earlier time points.
Poor peak shape (tailing, fronting) in HPLC analysis - Inappropriate mobile phase pH.- Interaction of phenolic hydroxyl or carboxylic acid group with the column stationary phase.- Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form (e.g., pH 2.5-3.0 to suppress ionization of the carboxylic acid).- Use a high-purity silica column or one with end-capping to minimize silanol interactions.- Reduce the injection volume or sample concentration.
Poor separation of parent peak and degradation products The chromatographic method is not optimized (i.e., not "stability-indicating").- Modify the mobile phase composition (e.g., change the organic modifier or the buffer).- Optimize the gradient elution profile to improve resolution.[16]- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Ensure peak purity using a PDA detector or MS.
Mass balance is not achieved (sum of parent and degradants is not ~100%) - Some degradation products are not being detected (e.g., lack a UV chromophore, are volatile, or are not eluting from the column).- Adsorption of the compound or its degradants to container surfaces.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.[16]- Check for volatile degradants using Gas Chromatography-Mass Spectrometry (GC-MS), especially for thermal degradation samples.- Analyze rinse solutions of the sample containers to check for adsorption.
Unexpected degradation products are observed - The degradation pathway is more complex than anticipated.- Impurities in the starting material are also degrading.- Side reactions are occurring under the stress conditions.- Utilize LC-MS/MS to identify the molecular weights and structures of the unknown products.[4]- Analyze the purity of the starting material thoroughly.- Consider potential secondary degradation pathways.

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for conducting forced degradation studies on this compound.

Protocol 1: General Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.

  • Control Sample: Keep an aliquot of the stock solution protected from light at a controlled, low temperature (e.g., 4°C) to serve as the time-zero and control sample.

Protocol 2: Stress Conditions
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid drug substance in a vial.

    • Keep the vial in a temperature-controlled oven at 80°C.

    • At specified time points, remove a sample, allow it to cool, and prepare a solution of known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the drug substance (and a solid sample) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose Thermal Thermal (Solid, 80°C) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose Neutralize Neutralize/ Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Dissolve Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Inject LCMS LC-MS/MS Identification HPLC->LCMS Characterize Unknowns

Caption: Workflow for forced degradation studies.

Part 4: Potential Degradation Pathways

Based on the chemical properties of phenolic and carboxylic acid-containing compounds, the following degradation pathways can be hypothesized.

Diagram: Potential Oxidative Degradation Pathway

Oxidative_Degradation Parent 2-(4-Hydroxyphenyl)- 2-methylpropanoic acid Intermediate Phenoxy Radical Parent->Intermediate [O] Product1 Quinone-type Product Intermediate->Product1 Further Oxidation Product2 Ring-Opened Products Intermediate->Product2 Ring Cleavage

Caption: Hypothesized oxidative degradation pathway.

Diagram: Potential Thermal Degradation Pathway

Thermal_Degradation Parent 2-(4-Hydroxyphenyl)- 2-methylpropanoic acid Product 4-Isopropylphenol + CO2 Parent->Product Heat (Δ) Decarboxylation

Caption: Hypothesized thermal degradation pathway.

References

preventing contamination in 2-(4-Hydroxyphenyl)-2-methylpropanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, synthesis, and purification of this compound. As an important intermediate in pharmaceutical synthesis, maintaining its purity is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, experience-driven answers to frequently encountered issues and detailed troubleshooting protocols to prevent and resolve contamination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and quality control of this compound.

Q1: What are the primary sources of contamination I should be aware of when working with this compound?

A1: Contamination can arise from several stages of your workflow. The primary sources are broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][3]

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions (e.g., positional isomers like ortho- and meta-substituted products).[3][4]

  • Degradation Products: The phenolic hydroxyl group makes the molecule susceptible to oxidation, especially when exposed to air, light, heat, or certain metal ions.[3][5] This can lead to the formation of colored quinone-type species.

  • Process-Related Impurities: These include residual catalysts (trace metals or salts), reagents used during synthesis and workup, and solvents that were not fully removed during drying.[1][]

  • Environmental and Cross-Contamination: Impurities can be introduced from improperly cleaned glassware, atmospheric moisture, or particulates in a non-controlled manufacturing environment.[1]

Q2: How does the phenolic group specifically contribute to the compound's instability and potential for contamination?

A2: The phenolic hydroxyl group is the most reactive site for degradation. Phenols are readily oxidized to form phenoxy radicals, which can then couple to form colored polymeric impurities or be further oxidized to quinones.[5][7] This process is often catalyzed by trace amounts of metal ions, exposure to UV light, or elevated temperatures. Therefore, handling this compound requires precautions to mitigate oxidative degradation, which is often observed as a pink or brown discoloration of the material.[8]

Q3: What are the best general practices for handling and storing this compound to maintain its purity?

A3: Proper handling and storage are critical.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a fully buttoned lab coat, and chemical safety goggles, as phenol-containing compounds can be corrosive and are readily absorbed through the skin.[8][9]

  • Storage: Store the compound in a tightly sealed, opaque container to protect it from light and air.[9] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage. Keep it in a cool, dry, and well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents (e.g., nitric acid, bromine).[8][9]

Q4: How can I reliably assess the purity of my this compound sample?

A4: A multi-technique approach is best for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful technique for impurity profiling due to its high resolution and sensitivity.[3] A reverse-phase HPLC method is typically used to separate the main compound from its impurities.[4][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their structures are known and they are present at sufficient levels.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of unknown impurities, which is a critical step in their structural elucidation.[3]

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. A broad or depressed melting point range is a strong indicator of the presence of impurities.[11][12]

Section 2: Troubleshooting Guides

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Issue 1: My final product, which should be a white solid, has a pink, yellow, or brownish tint. What is causing this discoloration and how can I prevent or fix it?

  • Possible Cause: Discoloration is a classic sign of oxidation of the phenolic hydroxyl group.[8] This can happen during the reaction, workup, purification, or storage if the compound is exposed to oxygen, light, heat, or trace metal contaminants.

  • Identification: The colored impurities are typically quinones or polymeric oxidation products. While often visible by eye, they may appear as minor, broad peaks in an HPLC chromatogram.

  • Prevention & Solution Workflow:

    • Inert Reaction Conditions: During synthesis, run the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Chelating Agents: During the aqueous workup, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions that can promote oxidation.

    • Purification with Activated Charcoal: If your product is already discolored, you can often remove the colored impurities during recrystallization. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution before the filtration step.[4] The charcoal will adsorb the colored, highly conjugated impurities. Caution: Using too much charcoal can lead to a loss of your desired product.

    • Proper Storage: After purification, store the final product under an inert atmosphere, protected from light in an amber vial or a container wrapped in aluminum foil.[9]

Issue 2: My HPLC and/or NMR analysis shows several unexpected peaks. How do I identify and eliminate these impurities?

  • Possible Causes: These peaks can be unreacted starting materials, reaction by-products (e.g., isomers), residual solvents, or reagents.[1][4][] The identity of by-products is highly dependent on the synthetic route used.[4]

  • Identification Strategy:

    • Analyze Starting Materials: Run HPLC and NMR on your starting materials to ensure they are not the source of the impurity.

    • Spiking Study: If you have authentic samples of potential by-products or starting materials, "spike" your sample by adding a small amount and re-running the HPLC. An increase in the peak area of an existing peak confirms its identity.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to get the molecular weight of the impurity peaks. This is a powerful tool for deducing their potential structures.[3]

    • Check for Residual Solvents: For NMR, residual solvent peaks are well-documented. Compare your spectrum to a standard chart of common solvent chemical shifts. For HPLC, solvents may appear as early-eluting peaks.

  • Elimination Strategy:

    • Optimize Reaction Conditions: To minimize by-products, systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[4]

    • Improve Workup: An acid-base extraction can be effective for separating acidic products from neutral or basic impurities. Ensure pH is carefully controlled.

    • Refine Purification: The most robust method for removing synthesis-related impurities is recrystallization.[13] Finding the right solvent or solvent system is key. A good solvent will dissolve the compound when hot but not when cold, while impurities will either remain in the cold solvent or be insoluble in the hot solvent.[14][15][16] If recrystallization is insufficient, column chromatography may be necessary.[13]

    • Efficient Drying: To remove residual solvents, dry the final product under high vacuum, possibly with gentle heating (ensure the temperature is well below the compound's melting point to avoid degradation).

Table 1: Common Impurities and Identification/Removal Strategies
Impurity TypePotential SourceRecommended Analytical Technique(s)Recommended Removal Technique
Positional Isomers Synthesis (Side Reactions)HPLC, ¹H NMRRecrystallization, Column Chromatography
Oxidation Products Air/Light ExposureVisual Inspection, HPLC-UV/VisRecrystallization with Activated Charcoal
Unreacted Reagents SynthesisHPLC, TLC, NMRAqueous Workup/Extraction, Recrystallization
Residual Catalysts SynthesisInductively Coupled Plasma (ICP-MS)Proper Workup, Recrystallization
Residual Solvents Purification/Drying¹H NMR, GC-HS (Headspace)High Vacuum Drying

Section 3: Key Protocols & Methodologies

Protocol 3.1: General Handling and Storage of Phenolic Compounds

  • Engineering Controls: Always conduct manipulations of the solid or its solutions inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][17]

  • Personal Protective Equipment (PPE): Wear double-layered nitrile gloves or thicker neoprene gloves, a lab coat, and chemical safety goggles.[9] Change gloves immediately if contact occurs.

  • Weighing: Weigh the solid in a contained manner (e.g., on weighing paper inside the fume hood) to minimize dust generation.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. Avoid heating open containers outside of a fume hood.

  • Storage: Transfer the purified, dry solid into an amber glass bottle. Purge the headspace with an inert gas like nitrogen or argon before sealing tightly with a cap lined with a chemically resistant material. Store in a designated cool, dry, and dark location.[9]

Protocol 3.2: General Recrystallization Protocol for Purification

This protocol provides a robust starting point for purifying this compound.[4][15]

  • Solvent Selection: Test the solubility of your crude product in small amounts of various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane, or mixtures). An ideal solvent dissolves the compound poorly at room temperature but well at its boiling point.[14][16] Toluene or a mixture of ethyl acetate/hexane are often good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring (using a hot plate). Continue to add small portions of hot solvent until the solid just dissolves completely.[11]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[15]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the melting point.

Protocol 3.3: Foundational HPLC Method for Purity Assessment

This is a general-purpose starting method that should be validated for your specific system and impurity profile.[10][18][19]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Linear gradient from 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[19] or 210 nm[10][18] (Diode Array Detector recommended to check for co-eluting peaks)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase (or a 50:50 mixture of A and B) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Section 4: Visual Diagrams

Diagram 4.1: Potential Contamination Pathways

cluster_synthesis Synthesis & Workup cluster_purification Purification & Storage SM Starting Materials RXN Chemical Reaction SM->RXN Imp1 Pre-existing Impurities SM->Imp1 Workup Aqueous Workup RXN->Workup Imp2 By-products & Unreacted Reagents RXN->Imp2 Purify Purification (e.g., Recrystallization) Workup->Purify Imp3 Residual Catalysts & Reagents Workup->Imp3 Dry Drying Purify->Dry Imp4 Residual Solvents Purify->Imp4 Store Storage Dry->Store Dry->Imp4 Final Final Product Store->Final Imp5 Oxidation & Degradation Store->Imp5 Imp1->Final Imp2->Final Imp3->Final Imp4->Final Imp5->Final

Caption: Common pathways for impurity introduction during synthesis and handling.

Diagram 4.2: Troubleshooting Workflow for an Impure Sample

Start Impure Sample Detected (via HPLC, NMR, etc.) CheckColor Is the sample discolored? Start->CheckColor CheckPeaks Are there discrete, sharp impurity peaks in HPLC/NMR? CheckColor->CheckPeaks No Oxidation Oxidation is likely CheckColor->Oxidation Yes ID_Impurity Identify Impurities: - Spiking Studies - LC-MS for Mol. Weight - Check Starting Materials CheckPeaks->ID_Impurity Yes SolveOxidation Solution: 1. Recrystallize with   activated charcoal. 2. Improve inert handling   and storage. Oxidation->SolveOxidation Final Pure Product SolveOxidation->Final Source_Impurity Determine Source ID_Impurity->Source_Impurity Solve_Byproduct Solution: - Optimize reaction  (temp, time, stoich.) - Improve purification  (recrystallization,   chromatography) Source_Impurity->Solve_Byproduct Synthesis By-product Solve_Solvent Solution: - Dry under high vacuum - Select different solvents Source_Impurity->Solve_Solvent Residual Solvent Solve_Byproduct->Final Solve_Solvent->Final

Caption: A logical workflow for diagnosing and resolving common purity issues.

References

optimization of reaction conditions for 2-(4-Hydroxyphenyl)-2-methylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Introduction

Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in the development of pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and an in-depth troubleshooting section to address common issues encountered in the lab.

The recommended and most direct pathway for this synthesis is the Friedel-Crafts alkylation of phenol with methacrylic acid . This reaction leverages the principles of electrophilic aromatic substitution to construct the target molecule in a single key step. However, success hinges on careful control of reaction parameters to manage the high reactivity of the phenol substrate and prevent undesirable side reactions.

Section 1: Recommended Synthetic Pathway - Friedel-Crafts Alkylation

Principle & Causality

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds on an aromatic ring.[1] In this specific application, methacrylic acid is activated by a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) to generate a tertiary carbocation electrophile. Phenol, an electron-rich aromatic compound, then acts as the nucleophile, attacking the carbocation to form the desired product.

The hydroxyl group (-OH) of phenol is a powerful ortho, para-directing group. Due to steric hindrance, the alkylation reaction preferentially occurs at the less crowded para position, leading to the desired this compound. A critical aspect of this reaction is the interaction between the phenolic hydroxyl group and the Lewis acid catalyst. The oxygen atom's lone pairs can coordinate with the Lewis acid, which can both deactivate the catalyst and influence the reaction's regioselectivity.[2][3] Therefore, a stoichiometric excess of the catalyst is often required to ensure the reaction proceeds efficiently.[4]

Friedel_Crafts_Alkylation cluster_reactants Reactants Phenol Phenol Catalyst AlCl₃ (Lewis Acid) Methacrylic_Acid Methacrylic Acid Product 2-(4-Hydroxyphenyl)-2- methylpropanoic Acid Catalyst->Product Electrophilic Aromatic Substitution Ortho_Isomer Ortho-Isomer (Byproduct) Catalyst->Ortho_Isomer Minor Pathway

Caption: Reaction scheme for the Friedel-Crafts alkylation of phenol.

Section 2: Optimized Experimental Protocol

This protocol is designed to maximize the yield of the para-isomer while minimizing common side products.

Reagent and Condition Summary
Reagent/ParameterMolar Ratio (to Phenol)Amount (for 10g Phenol)Purpose/Notes
Phenol1.010.0 g (106.3 mmol)Starting nucleophile. Must be dry.
Methacrylic Acid1.110.0 g (116.2 mmol)Alkylating agent. A slight excess ensures full conversion of phenol.
Aluminum Chloride (AlCl₃)2.535.5 g (266.2 mmol)Lewis acid catalyst. Must be anhydrous. Excess is crucial to complex with both phenol and the product's carbonyl and hydroxyl groups.[5]
Dichloromethane (DCM)-200 mLAnhydrous solvent.
Reaction Temperature-0 °C to 5 °CCritical for controlling reaction rate and preventing side reactions.
Quench Solution-200 mL of 1M HCl (ice-cold)To decompose the catalyst-product complex and neutralize the reaction.
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (35.5 g).

  • Solvent Addition: Add anhydrous dichloromethane (150 mL) to the flask. Cool the resulting slurry to 0 °C in an ice-water bath.

  • Phenol Addition: Dissolve phenol (10.0 g) in anhydrous dichloromethane (50 mL) and add it dropwise to the AlCl₃ slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes to allow for complete complexation.

  • Alkylation: Add methacrylic acid (10.0 g) dropwise to the reaction mixture over 1 hour. Maintain the temperature strictly between 0 °C and 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold 1M hydrochloric acid with vigorous stirring. This step is highly exothermic.

  • Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Purification (Acid-Base Extraction):

    • Combine all organic layers and extract the product into a basic aqueous solution by washing three times with 100 mL of 1M sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind.

    • Combine the aqueous layers and cool in an ice bath.

    • Slowly re-acidify the aqueous solution to pH 1-2 with concentrated HCl. The product will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum at 60 °C to a constant weight. A final recrystallization from a toluene/hexane mixture can be performed for higher purity.[6]

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What are the likely causes?

A1: Low yields can arise from several factors:

  • Moisture Contamination: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water in the reagents or solvent will consume the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reagents are anhydrous.[1]

  • Insufficient Catalyst: Phenol and the carboxylic acid product both form stable complexes with AlCl₃.[2][7] Less than 2 equivalents of the catalyst will result in incomplete reaction.

  • Poor Temperature Control: Allowing the temperature to rise above 5 °C can lead to polymerization of methacrylic acid or the formation of undesired byproducts, consuming starting materials and reducing the yield of the target molecule.

Q2: I'm observing a significant amount of a byproduct. How do I identify and prevent it?

A2: The most common byproduct is the ortho-isomer, 2-(2-Hydroxyphenyl)-2-methylpropanoic acid.

  • Identification: The ortho and para isomers can typically be distinguished by ¹H NMR spectroscopy by the splitting patterns of the aromatic protons. The para-isomer will show two distinct doublets, while the ortho-isomer will have a more complex multiplet pattern.

  • Prevention: Para-selectivity is generally favored due to sterics. However, to maximize it, ensure slow addition of the alkylating agent at a consistently low temperature. Using a bulkier Lewis acid or a different solvent system can sometimes improve para-selectivity, although AlCl₃ is standard for this type of reaction.[8]

Q3: The reaction mixture turned into a dark, intractable tar. What went wrong?

A3: Tar formation is a common issue in Friedel-Crafts reactions with highly activated substrates like phenol. It is usually caused by:

  • Excessive Temperature: High local temperatures (from too-rapid addition of reagents) can cause polymerization and degradation.[4]

  • Catalyst Concentration: Using an overly aggressive Lewis acid or too high a concentration can lead to uncontrolled side reactions.[1] While AlCl₃ is strong, ensuring it is complexed with the phenol before adding the methacrylic acid can help moderate the reaction.

Q4: How can I be sure I've removed all inorganic salts and catalyst residues?

A4: The purification process is key. The acid-base extraction is highly effective at separating the acidic organic product from neutral organic impurities and the aluminum salts.

  • Verification: After re-acidification and filtration of your product, the filtrate should be clear. To confirm the absence of aluminum, a qualitative test (like with aluminon reagent) can be performed on the filtrate. Thoroughly washing the final product with cold deionized water on the filter paper is crucial for removing any remaining HCl or other salts.

Troubleshooting_Logic Start Problem Observed LowYield Low Yield Start->LowYield Byproduct High Byproduct Level (Ortho-Isomer) Start->Byproduct Tar Tar Formation Start->Tar CheckMoisture Verify Anhydrous Conditions & Reagents LowYield->CheckMoisture CheckCatalyst Ensure >2.0 eq. of AlCl₃ Used LowYield->CheckCatalyst CheckTemp Review Temperature Logs (Maintain 0-5 °C) LowYield->CheckTemp Byproduct->CheckTemp CheckAddition Slow Reagent Addition? Byproduct->CheckAddition Tar->CheckTemp Tar->CheckAddition Solution1 Dry all solvents/glassware. Use fresh, anhydrous AlCl₃. CheckMoisture->Solution1 Solution2 Use at least 2.5 eq. AlCl₃. CheckCatalyst->Solution2 Solution3 Improve cooling efficiency. Slow down reagent addition. CheckTemp->Solution3 CheckAddition->Solution3

Caption: Troubleshooting flowchart for common synthesis issues.

Section 4: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Expected Analytical Data
TechniqueExpected Result
¹H NMR Aromatic protons as two doublets (AA'BB' system) around 6.8-7.2 ppm. A singlet for the two methyl groups around 1.5 ppm. A broad singlet for the carboxylic acid proton (>10 ppm) and a singlet for the phenolic proton (variable).
¹³C NMR Signals for the quaternary aromatic carbon (~155 ppm), the other aromatic carbons (115-130 ppm), the quaternary alkyl carbon (~45 ppm), the carboxylic carbon (~180 ppm), and the methyl carbons (~25 ppm).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z = 179.07
HPLC A single major peak with purity >98% under appropriate conditions.
High-Performance Liquid Chromatography (HPLC) Method

A reliable HPLC method is critical for assessing purity and quantifying impurities.[9][10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

  • Gradient: Start at 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of product in 1 mL of 50:50 Acetonitrile/Water.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of 2-(4-hydroxyphenyl)-2-methylpropanoic acid. As a key active metabolite of the widely prescribed lipid-lowering drug fenofibrate, this compound, also known as fenofibric acid, warrants rigorous biological characterization.[1][2] This document moves beyond a simple recitation of protocols, offering a strategic, multi-tiered approach grounded in the compound's primary mechanism of action: the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2]

Our objective is to equip researchers with the rationale and detailed methodologies to objectively compare the performance of fenofibric acid against relevant alternatives, ensuring scientific integrity through self-validating experimental design.

Foundational Understanding: The PPARα Mechanism of Action

This compound (fenofibric acid) exerts its primary therapeutic effects by acting as a selective agonist for PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Understanding this pathway is critical for designing relevant validation assays.

The Causality of PPARα Activation:

  • Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain (LBD) of PPARα.[2]

  • Heterodimerization: This binding event induces a conformational change, causing PPARα to form a heterodimer with the Retinoid X Receptor (RXR).[1][3]

  • PPRE Binding: The PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1]

  • Gene Transcription: This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism. Key functions include increasing fatty acid uptake, enhancing mitochondrial and peroxisomal β-oxidation (the breakdown of fatty acids), and regulating lipoprotein synthesis.[2][4][5] The ultimate physiological outcomes are reduced triglyceride levels and modulation of lipoprotein profiles.[1]

Diagram: PPARα Signaling Pathway

The following diagram illustrates the sequence of events from ligand binding to target gene activation.

Caption: Figure 1. Mechanism of PPARα activation by Fenofibric Acid.

A Multi-Tiered Framework for Biological Validation

To build a robust case for the activity of this compound, a tiered experimental approach is essential. This strategy progresses from direct target engagement to functional cellular outcomes and finally to physiological effects in a whole organism.

For comparative analysis, we will use Gemfibrozil , another fibrate drug, as a primary alternative.[6] While both are PPARα agonists, they exhibit different potencies and effects on lipoprotein subfractions, making for a meaningful comparison.[7]

Diagram: Experimental Validation Workflow

This flowchart outlines the logical progression of the validation experiments.

Validation_Workflow cluster_tier1 Tier 1 Details cluster_tier2 Tier 2 Details cluster_tier3 Tier 3 Details start Start: Characterize Compound tier1 Tier 1: In Vitro Target Engagement (Does it bind and activate the receptor?) start->tier1 tier2 Tier 2: Cell-Based Functional Assays (Does it trigger the expected cellular response?) tier1->tier2 assay1a Luciferase Reporter Assay tier1->assay1a assay1b Coactivator Recruitment Assay tier1->assay1b tier3 Tier 3: In Vivo Preclinical Models (Does it produce the desired physiological effect?) tier2->tier3 assay2a Target Gene Expression (qPCR) - CPT1A, ACOX1 tier2->assay2a assay2b Fatty Acid Oxidation (FAO) Assay tier2->assay2b conclusion Conclusion: Comparative Efficacy & Potency tier3->conclusion assay3a Dyslipidemia Animal Model (e.g., High-Fat Diet-Fed Mice) tier3->assay3a assay3b Lipid Profile Analysis tier3->assay3b caption Figure 2. A tiered workflow for validating PPARα agonist activity.

Caption: Figure 2. A tiered workflow for validating PPARα agonist activity.

Tier 1: In Vitro Target Engagement & Activation

The foundational step is to confirm that this compound directly binds to and activates the PPARα receptor.

Experiment 3.1: PPARα Transactivation (Luciferase Reporter Assay)

Rationale: This assay quantitatively measures the ability of a compound to activate the PPARα-RXR heterodimer, leading to the transcription of a reporter gene (luciferase). It provides a direct readout of receptor activation.[8] Commercial kits are readily available for this purpose.[9][10]

Protocol:

  • Cell Transfection: Co-transfect HEK293T or a similar cell line with two plasmids:

    • An expression plasmid for a chimeric receptor containing the human PPARα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.[8]

    • A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[8]

  • Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound, Gemfibrozil (comparator), and a known potent agonist like GW7647 (positive control). Add the compounds to the cells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

  • Lysis & Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability marker. Plot the dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.

Expected Data & Comparison:

CompoundEC₅₀ (µM)Max Activation (% of Control)
This compound9.5 - 18.0[2][8]~100%
Gemfibrozil50 - 100~95%
GW7647 (Positive Control)0.005 - 0.01100% (Reference)
Vehicle (Negative Control)N/A0%

This table presents hypothetical yet realistic data based on published literature. Fenofibric acid is expected to be more potent (lower EC₅₀) than Gemfibrozil.

Tier 2: Cell-Based Functional Assays

After confirming direct receptor activation, the next step is to validate that this activation leads to the intended downstream biological effects in a relevant cell model, such as the human hepatoma cell line HepG2.

Experiment 4.1: Target Gene Expression Analysis (qPCR)

Rationale: PPARα activation directly upregulates genes involved in fatty acid transport and oxidation.[4][11] Measuring the mRNA levels of canonical PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), provides functional proof of target engagement.[4][5][12]

Protocol:

  • Cell Culture & Treatment: Culture HepG2 cells and treat them with the test compounds (at their respective EC₅₀ and 10x EC₅₀ concentrations), comparator, and controls for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a standard Trizol or column-based method.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method.

Experiment 4.2: Fatty Acid Oxidation (FAO) Assay

Rationale: The ultimate metabolic consequence of upregulating genes like CPT1A is an increase in the rate of fatty acid oxidation. This assay directly measures the cell's capacity to break down fatty acids, providing a crucial functional endpoint.[13]

Protocol:

  • Cell Culture & Treatment: Culture HepG2 cells or primary hepatocytes and pre-treat with compounds for 24-48 hours to allow for enzymatic changes.

  • Assay Initiation: Wash the cells and incubate them with a long-chain fatty acid substrate, such as ¹⁴C-labeled palmitic acid or a commercially available kit that measures oxygen consumption linked to FAO.[14][15][16]

  • Measurement:

    • Radiolabel Method: After incubation, measure the production of ¹⁴C-labeled acid-soluble metabolites, which represent the products of β-oxidation.[15]

    • Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer or similar technology to measure the OCR in real-time. The increase in OCR after adding a fatty acid substrate is attributable to FAO.

  • Data Analysis: Normalize the FAO rate to the total protein content or cell number. Compare the rates between treatment groups.

Expected Data & Comparison:

Treatment (at 10x EC₅₀)CPT1A mRNA (Fold Change)ACOX1 mRNA (Fold Change)Fatty Acid Oxidation Rate (% of Vehicle)
Vehicle Control1.01.0100%
This compound4.5 - 6.08.0 - 10.0~180%
Gemfibrozil2.5 - 3.54.0 - 6.0~140%

This table illustrates that fenofibric acid is expected to induce a more robust transcriptional and metabolic response compared to Gemfibrozil, consistent with its higher potency.

Tier 3: In Vivo Preclinical Models

The final and most critical validation step is to demonstrate efficacy in a living organism. Animal models of dyslipidemia are used to assess the compound's ability to correct pathological lipid profiles.[17][18]

Experiment 5.1: High-Fat Diet (HFD)-Induced Dyslipidemia Mouse Model

Rationale: Feeding mice a high-fat diet induces a metabolic state that mimics human dyslipidemia, characterized by elevated plasma triglycerides and cholesterol.[19] This model is ideal for testing the lipid-lowering efficacy of PPARα agonists.[20]

Protocol:

  • Model Induction: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce dyslipidemia and obesity.

  • Grouping and Dosing: Randomize the mice into treatment groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (administered via oral gavage)

    • Gemfibrozil (administered via oral gavage)

  • Treatment Period: Treat the animals daily for 4-6 weeks. Monitor body weight and food intake.

  • Sample Collection: At the end of the study, collect blood samples following a fasting period for lipid analysis. Harvest the liver for gene expression or histological analysis.

  • Biochemical Analysis: Measure plasma levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) using standard enzymatic assays.

Expected Data & Comparison:

ParameterVehicle ControlThis compoundGemfibrozil
Plasma Triglycerides (mg/dL)150 ± 2075 ± 1095 ± 15
Plasma Total Cholesterol (mg/dL)220 ± 25180 ± 15195 ± 20
Body Weight Gain (g)15 ± 211 ± 1.512 ± 1.8

This table shows the expected superior efficacy of fenofibric acid in reducing plasma triglycerides compared to Gemfibrozil in a preclinical model.

Synthesis and Conclusion

The validation of this compound's biological activity requires a logical, evidence-based progression from molecular target to physiological outcome. The tiered framework presented here provides a robust methodology for confirming its role as a potent PPARα agonist.

By comparing it directly with an established alternative like Gemfibrozil, researchers can precisely quantify its relative potency and efficacy. The data generated through these assays—from in vitro transactivation and cellular metabolic rates to in vivo lipid-lowering effects—will provide the comprehensive, high-quality evidence required by drug development professionals to make informed decisions. This structured, self-validating approach ensures scientific rigor and produces a clear, defensible narrative of the compound's biological activity.

Diagram: Logic of Validation

This diagram summarizes the logical connection between the experimental tiers.

Logical_Relationship tier1 Tier 1: Target Activation EC₅₀ Measurement Luciferase Assay tier2 Tier 2: Cellular Function Gene Upregulation (CPT1A) Increased FAO Rate tier1:head->tier2:head Leads to tier3 Tier 3: Physiological Effect Triglyceride Reduction In Vivo Model tier2:head->tier3:head Causes caption Figure 3. The logical cascade from receptor activation to physiological effect.

Caption: Figure 3. The logical cascade from receptor activation to physiological effect.

References

A Comparative Guide to the Metabolic Pathways of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with potential pharmacological relevance. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. The biotransformation of xenobiotics can vary significantly between species, making cross-species comparisons of metabolic pathways a critical component of preclinical drug development. This guide provides a comprehensive overview of the predicted metabolic pathways of this compound in key preclinical species (rats and non-human primates) and humans, based on the known metabolism of structurally related compounds. We will delve into the enzymatic processes likely involved, highlight potential species differences, and provide detailed experimental protocols to validate these predictions.

Predicted Metabolic Pathways: A Cross-Species Perspective

Based on the metabolism of structurally similar compounds, such as ibuprofen and other 2-phenylpropanoic acid derivatives, the metabolism of this compound is anticipated to proceed through two main phases: Phase I functionalization and Phase II conjugation.[1][2]

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, the primary Phase I metabolic route is predicted to be oxidation, catalyzed by Cytochrome P450 (CYP) enzymes.[3]

  • Aromatic Hydroxylation: The phenolic ring is a likely target for hydroxylation, leading to the formation of catechol or hydroquinone derivatives. CYP enzymes, particularly isoforms from the CYP2C family (like CYP2C9 in humans), are known to catalyze such reactions on profen drugs.[3][4]

  • Alkyl Hydroxylation: The methyl group could also undergo hydroxylation to form a primary alcohol, which may be further oxidized to a carboxylic acid.

Species-Specific Considerations for Phase I Metabolism:

Significant species differences exist in the expression and activity of CYP enzymes.[5][6]

  • Rats: Rodents possess a diverse array of CYP2C enzymes, some of which are sex-specific.[7] While rats are a common preclinical model, their CYP2C profile differs from that of humans, potentially leading to different hydroxylation patterns.

  • Non-Human Primates (e.g., Cynomolgus or Rhesus Monkeys): The CYP enzyme profile in non-human primates is generally more similar to humans than that of rodents, making them a more predictive model for human metabolism.[8][9] However, subtle differences in substrate specificity of CYP2C isoforms can still exist.[6]

  • Humans: In humans, CYP2C9 is a major enzyme responsible for the metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylpropanoic acid scaffold.[3][10] Genetic polymorphisms in CYP2C9 can lead to significant inter-individual variability in metabolic rates.[10]

sub This compound p1 Aromatic Hydroxylation (Catechol/Hydroquinone derivatives) sub->p1 CYP Enzymes (e.g., CYP2C family) p2 Alkyl Hydroxylation sub->p2 CYP Enzymes

Figure 1: Predicted Phase I metabolic pathways of this compound.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group are both susceptible to glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12]

    • Phenolic Glucuronidation: UGTs from the UGT1A subfamily (e.g., UGT1A9) are primarily responsible for the glucuronidation of phenolic compounds.[13][14]

    • Acyl Glucuronidation: The carboxylic acid moiety can form an acyl glucuronide. UGTs from the UGT2B family (e.g., UGT2B7) are known to catalyze this reaction for many profens.[14][15] Acyl glucuronides can be reactive and may be involved in covalent binding to proteins.[16]

  • Sulfation: The phenolic hydroxyl group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[17][18] This is often a competing pathway with glucuronidation for phenolic compounds.

  • Acyl-CoA Thioester Formation: The carboxylic acid group can be activated to a coenzyme A (CoA) thioester by acyl-CoA synthetases.[16][19] This reactive intermediate can then form conjugates with amino acids or be a substrate for other metabolic transformations. For some 2-arylpropionic acids, this pathway is a prerequisite for chiral inversion.[14]

Species-Specific Considerations for Phase II Metabolism:

The expression and substrate specificity of UGT and SULT enzymes also exhibit significant inter-species variation.[1][5][11]

  • Rats: Rats have a different profile of UGT isoforms compared to humans, which can lead to quantitative and qualitative differences in glucuronidation.[11][12] For example, some profens undergo extensive taurine conjugation in rats, a pathway less common in humans.[17]

  • Non-Human Primates: The UGT and SULT profiles in monkeys are generally more predictive of human metabolism than those in rats.[9]

  • Humans: Humans possess a wide array of UGT and SULT isoforms with distinct but sometimes overlapping substrate specificities.[13][17] The relative importance of glucuronidation versus sulfation for a particular phenolic compound can vary between individuals due to genetic polymorphisms in these enzymes.

sub This compound phase1 Phase I Metabolites (Hydroxylated derivatives) sub->phase1 Phase I (Oxidation) glucuronide_phenolic Phenolic Glucuronide sub->glucuronide_phenolic UGT1A family acyl_glucuronide Acyl Glucuronide sub->acyl_glucuronide UGT2B family sulfate Sulfate Conjugate sub->sulfate SULTs acyl_coa Acyl-CoA Thioester sub->acyl_coa Acyl-CoA Synthetases phase1->glucuronide_phenolic UGTs phase1->sulfate SULTs

Figure 2: Predicted Phase II metabolic pathways of this compound.

Comparative Summary of Predicted Metabolic Pathways

Metabolic PathwayRatNon-Human PrimateHumanKey Enzymes (Human)
Phase I: Aromatic Hydroxylation LikelyLikelyLikelyCYP2C9, other CYP2C isoforms
Phase I: Alkyl Hydroxylation PossiblePossiblePossibleCYP enzymes
Phase II: Phenolic Glucuronidation LikelyLikelyLikelyUGT1A9, other UGT1A isoforms
Phase II: Acyl Glucuronidation LikelyLikelyLikelyUGT2B7
Phase II: Sulfation LikelyLikelyLikelySULT1A1, other SULTs
Phase II: Acyl-CoA Formation LikelyLikelyLikelyAcyl-CoA Synthetases

Experimental Protocols for Metabolic Pathway Elucidation

To empirically determine the metabolic pathways of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways and the enzymes involved in a controlled environment.

1. Incubation with Liver Microsomes

  • Rationale: Liver microsomes are a subcellular fraction rich in CYP and UGT enzymes, making them ideal for studying Phase I and Phase II metabolism.[2]

  • Protocol:

    • Prepare incubation mixtures containing liver microsomes (from rat, monkey, and human), this compound, and necessary cofactors (NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions).

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant for the parent compound and metabolites using LC-MS/MS.[16]

    • To identify the specific CYP or UGT isoforms involved, incubations can be performed with recombinant enzymes or with selective chemical inhibitors.[20][21][22]

2. Incubation with Liver S9 Fractions

  • Rationale: S9 fractions contain both microsomal and cytosolic enzymes, including SULTs and acyl-CoA synthetases, providing a more complete picture of metabolism.

  • Protocol:

    • Similar to the microsome protocol, but using S9 fractions and including cofactors for sulfation (PAPS) and acyl-CoA formation (ATP and Coenzyme A).

    • Analyze the reaction mixture for the parent compound and its metabolites.

3. Incubation with Hepatocytes

  • Rationale: Primary hepatocytes contain the full complement of metabolic enzymes and transporters, offering a more physiologically relevant in vitro model.[8]

  • Protocol:

    • Incubate cryopreserved or fresh hepatocytes (from rat, monkey, and human) with this compound in a suitable culture medium.

    • Collect samples of the culture medium and cell lysates at various time points.

    • Process the samples and analyze for the parent compound and metabolites by LC-MS/MS.

sub Test Compound microsomes Liver Microsomes (+ Cofactors) sub->microsomes s9 Liver S9 Fractions (+ Cofactors) sub->s9 hepatocytes Hepatocytes sub->hepatocytes analysis LC-MS/MS Analysis microsomes->analysis s9->analysis hepatocytes->analysis metabolite_id Metabolite Identification analysis->metabolite_id enzyme_id Enzyme Identification analysis->enzyme_id

Figure 3: General workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

Objective: To identify the major metabolites and excretion pathways in a whole organism.

  • Rationale: In vivo studies provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

  • Protocol:

    • Administer radiolabeled (e.g., ¹⁴C) this compound to rats and non-human primates via the intended clinical route (e.g., oral or intravenous).

    • Collect biological samples (plasma, urine, and feces) at various time points.

    • Determine the total radioactivity in each sample to understand the excretion profile.

    • Pool the samples and perform metabolite profiling using radio-HPLC and LC-MS/MS to identify and quantify the metabolites.[21]

    • Compare the metabolite profiles across the different species and with the in vitro results.

Conclusion

The metabolic fate of this compound is predicted to involve a combination of Phase I oxidation and Phase II conjugation reactions, with potential for significant species differences. The provided experimental framework will enable researchers to definitively elucidate these pathways, identify the key enzymes involved, and make informed decisions in the drug development process. A thorough understanding of the cross-species metabolism is paramount for the successful translation of preclinical findings to human clinical trials.

References

A Tale of Two Targets: A Comparative Guide to the Biological Activities of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacologically active compounds, a nuanced understanding of molecular mechanisms is paramount. This guide provides an in-depth, objective comparison of the biological activities of two distinct molecules: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, the active metabolite of the antihistamine fexofenadine, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). While both are therapeutic agents, their targets, mechanisms, and ultimate biological effects are fundamentally different.

Section 1: this compound: A Selective Histamine H1 Receptor Antagonist

This compound is not typically administered directly but is the principal pharmacologically active metabolite of fexofenadine, a second-generation antihistamine.[1][2] Its biological activity is highly specific and centered on the histamine H1 receptor.

Mechanism of Action: This compound functions as a potent and selective peripheral H1-receptor antagonist.[3][4] Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cells, including smooth muscle and endothelial cells.[5][6] This binding triggers a signaling cascade via a Gq-protein, leading to the activation of phospholipase C.[5][6] This, in turn, generates secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in increased intracellular calcium and the expression of pro-inflammatory factors, which manifest as the classic symptoms of an allergic response (e.g., itching, vasodilation, bronchoconstriction).[6]

This compound competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this entire downstream signaling pathway.[6][7] A key characteristic of this second-generation antihistamine metabolite is its inability to readily cross the blood-brain barrier, which is why it is associated with minimal to no sedative effects compared to first-generation antihistamines.[2][3]

Biological Effects:

  • Anti-allergic: Effectively mitigates symptoms of seasonal allergic rhinitis and chronic idiopathic urticaria.[2]

  • Lack of Broad Anti-inflammatory Action: It does not inhibit the cyclooxygenase (COX) enzymes, the primary targets of NSAIDs, and therefore lacks the general anti-inflammatory, analgesic, and antipyretic properties of ibuprofen.[4]

  • High Specificity: It shows negligible affinity for cholinergic, alpha1-adrenergic, or other receptor types, contributing to a favorable side-effect profile.[2][3]

H1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq Gq Protein H1_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG Metabolite Fexofenadine Metabolite Metabolite->H1_Receptor Blocks PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Activates Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling pathway and its inhibition.

Section 2: Ibuprofen: A Non-Selective Cyclooxygenase (COX) Inhibitor

Ibuprofen is a cornerstone of the NSAID class, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[8] Its biological activity is a direct result of its interaction with the cyclooxygenase enzymes.

Mechanism of Action: Ibuprofen acts as a non-selective, reversible inhibitor of both COX-1 and COX-2 enzymes.[8][9][10] These enzymes are critical for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[8][11]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[12][13][14]

  • COX-2 is typically inducible and its expression is upregulated at sites of inflammation, where it produces prostaglandins that mediate pain, fever, and swelling.[8][9][14]

By competitively inhibiting both COX isoforms, ibuprofen reduces the overall production of prostaglandins, thereby alleviating inflammation and pain.[12][15] The inhibition of COX-2 is primarily responsible for its therapeutic effects, while the concurrent inhibition of COX-1 is linked to its most common side effects, such as gastrointestinal irritation.[8][12][13]

Biological Effects:

  • Anti-inflammatory: Reduces swelling and inflammation.

  • Analgesic: Relieves mild to moderate pain.[9]

  • Antipyretic: Reduces fever by acting on the hypothalamus.[8][9]

  • Side Effects: Potential for gastrointestinal bleeding and kidney-related issues due to COX-1 inhibition.[8][16]

COX_Pathway cluster_upstream Upstream Cascade cluster_enzymes Enzyme Action cluster_downstream Downstream Products Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGs_Physiological Physiological Prostaglandins (GI Protection, etc.) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever) COX2->PGs_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: The Cyclooxygenase (COX) pathway and its inhibition by Ibuprofen.

Section 3: Comparative Analysis of Biological Activity

The fundamental difference lies in their molecular targets. This compound targets a specific G-protein-coupled receptor (H1), while ibuprofen targets a family of enzymes (COX). This leads to entirely different, non-overlapping pharmacological profiles.

FeatureThis compoundIbuprofen
Primary Target Histamine H1 ReceptorCyclooxygenase (COX-1 & COX-2) Enzymes[8]
Mechanism Selective, competitive antagonist/inverse agonist[3]Non-selective, competitive, reversible inhibitor[10][15]
Primary Effect Antihistaminic (Anti-allergic)[4]Anti-inflammatory, Analgesic, Antipyretic[8][9]
Key Pathway H1 Receptor Gq-protein signaling[5]Arachidonic Acid Cascade / Prostaglandin Synthesis[9][11]
Clinical Use Allergic rhinitis, urticaria[2]Pain, inflammation, fever[8]

Quantitative Comparison of COX Inhibition:

Experimental data clearly demonstrates this mechanistic divergence. While ibuprofen is a potent inhibitor of COX enzymes, the active metabolite of fexofenadine is devoid of such activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Primary Biological Target
Ibuprofen ~12[17][18]~80[17][18]COX-1 and COX-2
This compound No significant inhibition reportedNo significant inhibition reportedHistamine H1 Receptor

IC50 values represent the concentration of a drug required to inhibit 50% of the enzyme's activity. Values for ibuprofen can vary based on assay conditions.

Section 4: Experimental Protocols for Activity Assessment

To empirically validate the distinct activities of these compounds, specific in vitro assays are employed. The choice of assay directly reflects the compound's mechanism of action.

Protocol 1: Histamine H1 Receptor Binding Assay

This assay quantifies the affinity of a test compound (e.g., fexofenadine metabolite) for the H1 receptor, typically using a radioligand competition format.

Objective: To determine the inhibitory constant (Ki) of the test compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human Histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membrane preparation.

    • A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine).

    • Varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Human Whole Blood COX-1/COX-2 Inhibition Assay

This ex vivo assay provides a physiologically relevant assessment of COX inhibition by measuring prostaglandin production in response to specific stimuli.

Objective: To determine the IC50 values of a test compound (e.g., ibuprofen) for COX-1 and COX-2.

Methodology:

  • Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into heparinized tubes.

  • Incubation with Compound: Aliquot the blood and incubate with various concentrations of the test compound (ibuprofen) or vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • COX-2 Induction & Measurement:

    • To measure COX-2 activity, add lipopolysaccharide (LPS) to the blood samples and incubate for 24 hours at 37°C to induce COX-2 expression.

    • Centrifuge to obtain plasma.

    • Quantify the level of Prostaglandin E2 (PGE2), a primary product of COX-2, using a validated ELISA kit.

  • COX-1 Measurement:

    • To measure COX-1 activity, allow a separate set of incubated blood samples to clot at 37°C for 1 hour. This triggers platelet activation and COX-1-mediated synthesis of Thromboxane B2 (TXB2).

    • Centrifuge to obtain serum.

    • Quantify the level of TXB2 using a validated ELISA kit.[18]

  • Data Analysis: For both COX-1 (TXB2 levels) and COX-2 (PGE2 levels), calculate the percent inhibition at each drug concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value for each isoform.[18]

Conclusion

This compound and ibuprofen exemplify specificity in pharmacology. Their biological activities are dictated by their unique molecular targets, leading to distinct and non-interchangeable therapeutic applications. The former is a highly specific antagonist of the Histamine H1 receptor, designed to combat allergic responses. The latter is a broad-acting inhibitor of COX enzymes, developed to reduce inflammation, pain, and fever. For drug development professionals and researchers, understanding these fundamental differences is crucial for target validation, lead optimization, and the rational design of new therapeutic agents.

References

A Senior Scientist's Comparative Guide to the Bioanalysis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the robust identification and quantification of xenobiotics and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic evaluation. This guide provides an in-depth, experience-driven comparison of methodologies for the bioanalysis of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid.

While specific literature on this compound is sparse, its structure is analogous to the well-characterized fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. By leveraging the extensive data on fenofibric acid, we can establish a scientifically rigorous framework for method development and validation. This guide will explain the causality behind experimental choices, present self-validating protocols, and compare the leading analytical strategies for this class of compounds.

Section 1: Understanding the Analyte and its Metabolic Fate

This compound is a phenolic acid. The presence of both a carboxylic acid and a phenolic hydroxyl group dictates its physicochemical properties and, consequently, its metabolic destiny and the analytical strategies required for its measurement.

Predicted Metabolic Pathways

Based on established xenobiotic metabolism, particularly for phenolic compounds and carboxylic acids like fenofibric acid, the primary metabolic routes for this compound are anticipated to be Phase II conjugation reactions.[1][2] In humans, the principal metabolite is expected to be the glucuronide conjugate.[1] Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compound, facilitating its excretion, primarily via urine.[2]

Two main glucuronide conjugates are possible:

  • O-glucuronide: Conjugation at the phenolic hydroxyl group.

  • Acyl glucuronide: Conjugation at the carboxylic acid group.

The workflow below illustrates this predicted metabolic pathway.

Metabolic_Pathway cluster_0 Phase I (Hypothetical) cluster_1 Phase II Conjugation Parent 2-(4-Hydroxyphenyl)-2- methylpropanoic acid O_Glucuronide Phenolic O-Glucuronide Parent->O_Glucuronide UGT-mediated conjugation Acyl_Glucuronide Acyl Glucuronide Parent->Acyl_Glucuronide UGT-mediated conjugation Excretion Excretion O_Glucuronide->Excretion Urine/Feces Acyl_Glucuronide->Excretion Urine/Feces

Caption: Predicted metabolic pathway for this compound.

Section 2: Comparative Analysis of Quantitative Platforms

The choice of analytical instrumentation is a critical decision point, balancing sensitivity, selectivity, throughput, and cost. For this class of molecules, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice, but the detection method warrants comparison.

Method 1: HPLC with UV Detection (LC-UV)

Principle: This technique relies on the chromophore—the phenyl ring—in the analyte to absorb ultraviolet light at a specific wavelength. Quantification is based on the principle that the absorbance is directly proportional to the analyte concentration (Beer-Lambert Law).

Expertise & Experience: LC-UV is a robust, cost-effective, and widely available technique. It is excellent for analyzing samples where the analyte concentration is relatively high (typically >50 ng/mL).[3] However, its primary limitation is selectivity. Endogenous matrix components that also absorb at the analytical wavelength can co-elute with the analyte, causing interference and compromising accuracy. While chromatographic optimization can mitigate this, it cannot always be eliminated.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides superior selectivity and sensitivity by coupling chromatographic separation with mass-based detection. The mass spectrometer isolates the analyte's parent ion (precursor ion), fragments it, and detects a specific fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, a technique known as Multiple Reaction Monitoring (MRM), virtually eliminating matrix interference.[4][5]

Expertise & Experience: For bioanalysis, LC-MS/MS is the gold standard. Its exquisite sensitivity allows for quantification at sub-ng/mL levels, which is essential for characterizing the terminal elimination phase in pharmacokinetic studies.[4] The high selectivity ensures that the data is reliable, even in complex matrices like plasma or urine. The primary ionization mode for phenolic acids is Electrospray Ionization (ESI) in negative mode, which efficiently deprotonates the carboxylic acid or phenolic hydroxyl group.[3][4]

Performance Comparison: LC-UV vs. LC-MS/MS

The following table summarizes the key performance parameters for the analysis of the analogous compound, fenofibric acid, providing a reliable benchmark for this compound.

ParameterLC-UVLC-MS/MSRationale & Justification
Lower Limit of Quantification (LLOQ) ~50 µg/mL[3]~0.005 - 0.05 µg/mL[4][5]MS/MS detection is orders of magnitude more sensitive due to its low-noise, specific detection of ion transitions.
Selectivity ModerateHighUV detection is susceptible to co-eluting interferences. MRM in MS/MS is highly specific to the analyte's mass and structure.
Linear Range 0.05 - 20 µg/mL0.05 - 7.1 µg/mL[5]Both methods demonstrate excellent linearity, but MS/MS can achieve it at much lower concentrations.
Sample Volume ~100 - 500 µL Plasma[3]~25 - 250 µL Plasma[5][6]The higher sensitivity of MS/MS often allows for the use of smaller sample volumes, which is critical in preclinical studies.
Run Time ~10 min[3]~2 - 5 min[4][6]MS/MS methods can often use faster chromatography as the mass spectrometer provides the necessary selectivity, increasing throughput.
Cost & Complexity LowerHigherLC-MS/MS instruments have a higher capital cost and require more specialized expertise for operation and maintenance.

Section 3: A Head-to-Head Guide to Sample Preparation

Effective sample preparation is arguably the most critical step in bioanalysis.[7] Its goals are to remove interfering matrix components (e.g., proteins, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical system.[8]

Sample_Prep_Workflow Start Biological Sample (Plasma or Urine) Add_IS Spike with Internal Standard (IS) Start->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE SPE Solid-Phase Extraction (SPE) Add_IS->SPE Centrifuge_PPT Vortex & Centrifuge PPT->Centrifuge_PPT Evaporate_LLE Vortex, Centrifuge, Separate Organic Layer LLE->Evaporate_LLE Load_SPE Condition & Load Sample SPE->Load_SPE Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Evaporate_LLE_Solvent Evaporate & Reconstitute Evaporate_LLE->Evaporate_LLE_Solvent Wash_Elute_SPE Wash & Elute Load_SPE->Wash_Elute_SPE Evaporate_SPE_Eluate Evaporate & Reconstitute Wash_Elute_SPE->Evaporate_SPE_Eluate Evaporate_Supernatant Evaporate & Reconstitute Supernatant->Evaporate_Supernatant Analysis LC-MS/MS Analysis Evaporate_Supernatant->Analysis Evaporate_LLE_Solvent->Analysis Evaporate_SPE_Eluate->Analysis

Caption: Comparative workflow for common bioanalytical sample preparation techniques.

Alternative 1: Protein Precipitation (PPT)

Trustworthiness: This is the simplest and fastest method, making it ideal for high-throughput screening. The principle is to add a water-miscible organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the proteins.[6][9]

Protocol: High-Throughput Protein Precipitation

  • Aliquot 100 µL of plasma into a 96-well plate.

  • Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound like diclofenac).[4]

  • Seal the plate and vortex for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at ~4000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Seal, vortex, and inject into the LC-MS/MS system.

Alternative 2: Liquid-Liquid Extraction (LLE)

Trustworthiness: LLE offers a cleaner sample extract than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent.[10] For an acidic compound, the pH of the aqueous phase is adjusted to be acidic (e.g., pH 3-4) to ensure the analyte is in its neutral, more non-polar form, which preferentially partitions into the organic solvent.[11][12] This technique is effective at removing non-volatile salts and highly polar endogenous components.

Protocol: Liquid-Liquid Extraction

  • Aliquot 200 µL of plasma into a clean tube.

  • Add the internal standard solution.

  • Acidify the sample by adding 50 µL of 1% formic acid in water.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol or methyl tert-butyl ether).[4]

  • Vortex vigorously for 10 minutes to maximize extraction efficiency.

  • Centrifuge at ~4000 g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Alternative 3: Solid-Phase Extraction (SPE)

Trustworthiness: SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[13] For a phenolic acid, a mixed-mode anion exchange cartridge is an excellent choice. This sorbent has both reversed-phase (for retaining non-polar parts of the molecule) and anion-exchange (for retaining the negatively charged carboxylic acid) properties, offering high selectivity.[8]

Protocol: Mixed-Mode Solid-Phase Extraction

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge to prepare it for sample loading.

  • Load: Pre-treat 500 µL of plasma or urine by adding an internal standard and diluting with 500 µL of the acidic buffer. Load this mixture onto the SPE cartridge.

  • Wash 1: Pass 1 mL of the acidic buffer to wash away polar interferences.

  • Wash 2: Pass 1 mL of 5% methanol in water to remove less polar interferences while the analyte remains bound.

  • Elute: Elute the analyte and internal standard with 1 mL of a solvent mixture like 5% formic acid in acetonitrile. The organic solvent disrupts the reversed-phase interaction, and the acid neutralizes the anion-exchange site, releasing the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Comparison of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanliness LowMediumHigh
Throughput HighMediumMedium-Low (can be automated)
Recovery Generally GoodVariable, solvent-dependentHigh and reproducible
Matrix Effects High risk (phospholipids)Moderate riskLow risk
Cost per Sample LowLow-MediumHigh
Best For Early discovery, high-throughput screeningRoutine analysis, good cleanupChallenging matrices, low concentration analysis, method validation

Section 4: Conclusion for the Practicing Scientist

The selection of a bioanalytical strategy for this compound and its metabolites is a multi-factorial decision.

  • For high-throughput, early-stage discovery studies , a Protein Precipitation method coupled with a fast LC-MS/MS analysis offers the requisite speed and sensitivity.

  • For routine preclinical or clinical pharmacokinetic studies , Liquid-Liquid Extraction provides a robust balance of sample cleanliness, recovery, and cost-effectiveness, paired with LC-MS/MS for reliable quantification.

  • For definitive metabolite identification or when facing significant matrix effects , Solid-Phase Extraction is the superior choice, delivering the cleanest extracts necessary for unambiguous LC-MS/MS analysis. While an LC-UV method can be developed, its utility is limited to applications where analyte concentrations are high and the risk of interference is low.

By understanding the interplay between the analyte's properties, the biological matrix, and the capabilities of each technique, researchers can design and implement a self-validating, robust, and reliable bioanalytical method that generates high-quality data for critical decision-making in drug development.

References

A Comparative Guide to the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a crucial building block in the synthesis of various pharmaceutical compounds, valued for its structural motif that often imparts desirable pharmacokinetic and pharmacodynamic properties. Its synthesis, therefore, is of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's advantages and limitations. Our objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale research or large-scale production.

Methodology Overview

The synthesis of this compound can be approached through several distinct chemical pathways. In this guide, we will explore and compare three prominent methods:

  • Friedel-Crafts Acylation of Anisole followed by a Multi-step Conversion: A classic approach leveraging the reactivity of anisole as a readily available starting material.

  • Grignard Reaction with a Protected Phenol: A versatile method utilizing organometallic chemistry to construct the carbon skeleton.

  • Fries Rearrangement of a Phenolic Ester: An intramolecular rearrangement strategy to introduce the acyl group onto the phenol ring.

Each of these methods will be analyzed based on criteria such as overall yield, scalability, cost-effectiveness of reagents, and the complexity of the synthetic procedure.

Method 1: Friedel-Crafts Acylation of Anisole

This synthetic route commences with the Friedel-Crafts acylation of anisole, the methyl ether of phenol. The methoxy group serves as a protecting group for the reactive phenol and activates the aromatic ring towards electrophilic substitution, primarily at the para position.

Reaction Pathway

The overall transformation involves a three-step sequence:

  • Friedel-Crafts Acylation: Anisole is reacted with 2-chloro-2-methylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one.

  • Oxidation: The resulting ketone is then oxidized to the corresponding carboxylic acid. A haloform reaction, for instance, can be employed for this conversion.

  • Demethylation: The final step involves the cleavage of the methyl ether to unveil the phenolic hydroxyl group, affording the target compound.

Diagram of the Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Pathway Anisole Anisole Ketone 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one Anisole->Ketone AlCl₃ AcylChloride 2-Chloro-2-methylpropanoyl Chloride AcylChloride->Ketone Oxidation Oxidation (e.g., Haloform Reaction) Ketone->Oxidation CarboxylicAcid 2-(4-methoxyphenyl)-2-methylpropanoic acid Oxidation->CarboxylicAcid Demethylation Demethylation CarboxylicAcid->Demethylation FinalProduct This compound Demethylation->FinalProduct

Caption: Friedel-Crafts acylation of anisole followed by oxidation and demethylation.

Experimental Protocol

Step 1: Synthesis of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 2-chloro-2-methylpropanoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add anisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic acid

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled solution of sodium hydroxide in water.

  • Add the ketone from Step 1 to the hypobromite solution and stir vigorously.

  • Heat the mixture gently to complete the reaction, monitoring by TLC.

  • Cool the reaction mixture and quench any excess hypobromite with sodium bisulfite.

  • Extract the aqueous layer with a non-polar solvent to remove the bromoform byproduct.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the product.

Step 3: Synthesis of this compound

  • Reflux a solution of the methoxy-protected carboxylic acid from Step 2 in a mixture of hydrobromic acid and acetic acid for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol).

Analysis and Discussion

The Friedel-Crafts acylation route is a well-established and reliable method. The starting materials, anisole and 2-chloro-2-methylpropanoyl chloride, are commercially available and relatively inexpensive. However, the multi-step nature of this synthesis can lead to a lower overall yield. The use of a stoichiometric amount of aluminum chloride, a corrosive and moisture-sensitive reagent, presents handling challenges and generates significant waste. The oxidation and demethylation steps also require harsh reagents and conditions.

Method 2: Grignard Reaction with a Protected Phenol

This approach utilizes the powerful C-C bond-forming capability of Grignard reagents. To prevent the acidic phenol from quenching the Grignard reagent, a protected phenol derivative, typically 4-bromoanisole, is used as the starting material.

Reaction Pathway

The synthesis proceeds in three key stages:

  • Grignard Reagent Formation: 4-Bromoanisole is reacted with magnesium metal in an ethereal solvent to form 4-methoxyphenylmagnesium bromide.

  • Reaction with Acetone: The Grignard reagent is then reacted with acetone to yield 2-(4-methoxyphenyl)propan-2-ol.

  • Oxidation and Demethylation: The tertiary alcohol is oxidized to the corresponding carboxylic acid, followed by cleavage of the methoxy group to afford the final product.

Diagram of the Grignard Reaction Pathway

Grignard Reaction Pathway Bromoanisole 4-Bromoanisole Grignard 4-Methoxyphenylmagnesium bromide Bromoanisole->Grignard Mg Mg Mg->Grignard Alcohol 2-(4-methoxyphenyl)propan-2-ol Grignard->Alcohol Acetone Acetone Acetone->Alcohol Oxidation Oxidation Alcohol->Oxidation CarboxylicAcid 2-(4-methoxyphenyl)-2-methylpropanoic acid Oxidation->CarboxylicAcid Demethylation Demethylation CarboxylicAcid->Demethylation FinalProduct This compound Demethylation->FinalProduct

Caption: Grignard reaction of 4-bromoanisole with acetone, followed by oxidation and demethylation.

Experimental Protocol

Step 1: Preparation of 4-methoxyphenylmagnesium bromide

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 4-bromoanisole in anhydrous diethyl ether or THF dropwise to initiate the reaction.

  • Once the reaction starts, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2-(4-methoxyphenyl)propan-2-ol

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of dry acetone in anhydrous ether dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by crystallization or chromatography.

Step 3: Oxidation and Demethylation

  • Dissolve the tertiary alcohol in a suitable solvent (e.g., a mixture of acetone, water, and acetic acid).

  • Add a strong oxidizing agent, such as potassium permanganate or Jones reagent, portion-wise while monitoring the temperature.

  • Stir the reaction until the starting material is consumed.

  • Work up the reaction mixture to isolate the 2-(4-methoxyphenyl)-2-methylpropanoic acid.

  • Perform the demethylation as described in Method 1, Step 3.

Analysis and Discussion

The Grignard reaction pathway offers a highly convergent approach to the carbon skeleton of the target molecule. The formation of the tertiary alcohol is typically efficient and high-yielding. However, this method is highly sensitive to moisture and requires strictly anhydrous conditions, which can be challenging to maintain on a large scale. The oxidation of the tertiary alcohol can sometimes be problematic, potentially leading to side reactions and purification difficulties. The final demethylation step is shared with the Friedel-Crafts route and carries similar challenges.

Method 3: Fries Rearrangement of a Phenolic Ester

The Fries rearrangement is an elegant intramolecular reaction that transforms a phenolic ester into a hydroxyaryl ketone. This method avoids the use of an external acylating agent in the key C-C bond-forming step.

Reaction Pathway

This synthesis can be broken down into the following steps:

  • Esterification: Phenol is reacted with 2-methylpropanoyl chloride to form phenyl 2-methylpropanoate.

  • Fries Rearrangement: The phenolic ester undergoes a Lewis acid-catalyzed rearrangement to yield 1-(4-hydroxyphenyl)-2-methylpropan-1-one.

  • Conversion to the Carboxylic Acid: The resulting ketone is then converted to the final product, for example, via a Wolff-Kishner reduction of the ketone to an alkyl group, followed by oxidation of the benzylic position. However, a more direct route from the ketone to the carboxylic acid is desirable and may involve more advanced synthetic transformations.

Diagram of the Fries Rearrangement Pathway

Fries Rearrangement Pathway Phenol Phenol Ester Phenyl 2-methylpropanoate Phenol->Ester 2-Methylpropanoyl chloride Rearrangement Fries Rearrangement (Lewis Acid) Ester->Rearrangement Ketone 1-(4-hydroxyphenyl)-2-methylpropan-1-one Rearrangement->Ketone Conversion Multi-step Conversion Ketone->Conversion FinalProduct This compound Conversion->FinalProduct

Caption: Fries rearrangement of phenyl 2-methylpropanoate followed by conversion to the final product.

Experimental Protocol

Step 1: Synthesis of Phenyl 2-methylpropanoate

  • To a solution of phenol and pyridine in a suitable solvent like DCM, add 2-methylpropanoyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and concentrate to obtain the ester.

Step 2: Fries Rearrangement

  • Add the phenyl 2-methylpropanoate to a suspension of aluminum chloride in a high-boiling solvent like nitrobenzene or perform the reaction neat.

  • Heat the mixture to the desired temperature (typically 100-160 °C) to favor the para-product.

  • After the reaction is complete, cool the mixture and carefully hydrolyze it with ice and hydrochloric acid.

  • Extract the product with a suitable solvent and purify by crystallization or chromatography.

Step 3: Conversion to the Carboxylic Acid

This step can be complex and may involve multiple transformations. A plausible, though not necessarily optimal, sequence is provided for illustrative purposes.

  • Protection of the Phenolic Hydroxyl: Protect the hydroxyl group of the ketone as a stable ether (e.g., benzyl ether).

  • Baeyer-Villiger Oxidation: Oxidize the ketone to the corresponding ester.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid.

  • Deprotection: Remove the protecting group from the phenol.

Analysis and Discussion

The Fries rearrangement offers an atom-economical approach to the key hydroxyaryl ketone intermediate. However, the reaction often requires harsh conditions and can lead to a mixture of ortho and para isomers, necessitating careful purification. The subsequent conversion of the ketone to the desired carboxylic acid can be lengthy and may involve protecting group manipulations, which adds to the step count and reduces the overall efficiency.

Comparative Analysis

Parameter Method 1: Friedel-Crafts Acylation Method 2: Grignard Reaction Method 3: Fries Rearrangement
Starting Materials Anisole, 2-chloro-2-methylpropanoyl chloride4-Bromoanisole, AcetonePhenol, 2-methylpropanoyl chloride
Overall Yield ModerateModerate to HighLow to Moderate
Scalability Moderate (challenges with AlCl₃ handling)Moderate (requires strict anhydrous conditions)Low to Moderate (isomer separation)
Cost-Effectiveness GoodModerate (Grignard reagents can be expensive)Good
Procedural Complexity Multi-step, involves harsh reagentsMulti-step, requires inert atmosphere techniquesMulti-step, can be complex in the final conversion
Key Advantages Well-established, reliableConvergent C-C bond formationAtom-economical rearrangement
Key Disadvantages Stoichiometric Lewis acid, waste generationMoisture sensitivity, oxidation challengesIsomer formation, harsh conditions, complex final steps

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project.

  • For small-scale laboratory synthesis where reliability and predictability are key, the Friedel-Crafts acylation route (Method 1) is often a suitable choice due to its well-documented nature.

  • The Grignard reaction (Method 2) is an excellent option when a highly convergent synthesis is desired and the necessary expertise and equipment for handling air- and moisture-sensitive reagents are available.

  • The Fries rearrangement (Method 3) , while elegant, presents challenges in terms of regioselectivity and the subsequent multi-step conversion of the ketone intermediate, making it a less common choice for straightforward synthesis of this specific target.

Further research into optimizing the reaction conditions, particularly for the oxidation and demethylation steps, could significantly improve the efficiency of both the Friedel-Crafts and Grignard routes. The development of catalytic and milder alternatives to the stoichiometric Lewis acids and harsh deprotection reagents remains a key area for improvement in the synthesis of this important pharmaceutical intermediate.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid is a molecule of significant interest in pharmaceutical development, primarily as a metabolite of fexofenadine. Its accurate quantification in various matrices, such as plasma, urine, and pharmaceutical formulations, is critical for pharmacokinetic, toxicokinetic, and quality control studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides a comprehensive comparison of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on a hypothetical cross-validation study. The principles of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines form the basis of this guide.[1][2][3]

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H12O3PubChem[4][5]
Molecular Weight180.20 g/mol PubChem[4][5]
pKa (acidic)~4-5 (estimated for carboxylic acid)
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents like methanol, acetonitrile; sparingly soluble in water

Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely used technique for the quantification of analytes that possess a UV chromophore. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a liquid mobile phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength. For this compound, the phenolic group and the benzene ring provide a suitable chromophore for UV detection.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (30:70, v/v). The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a final concentration within the linear range (e.g., 1-100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Data Data Acquisition & Processing Detect->Data Chromatogram

Caption: HPLC-UV experimental workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are fragmented. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing excellent specificity and reducing matrix interference.[6]

Experimental Protocol:

  • Instrumentation: A UHPLC system (e.g., Waters ACQUITY UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 6500+).

  • Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used to enhance separation and reduce run times.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group is readily deprotonated to form [M-H]-.

    • MRM Transitions:

      • Quantifier: m/z 179.1 -> 135.1 (corresponding to the loss of CO2).

      • Qualifier: m/z 179.1 -> 93.1 (corresponding to the cleavage of the propanoic acid moiety).

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

Workflow Diagram:

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation (ACN) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate UHPLC Separation Inject->Separate Ionize ESI (-) Separate->Ionize Fragment MS/MS (MRM) Ionize->Fragment Data Data Acquisition & Processing Fragment->Data Mass Spectra

Caption: LC-MS/MS experimental workflow for plasma samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[7] The derivatized analyte is then separated in a gas chromatograph and detected by a mass spectrometer.

Experimental Protocol:

  • Instrumentation: A gas chromatograph (e.g., Agilent 7890B) coupled to a mass selective detector (e.g., Agilent 5977B).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • Derivatization (Silylation): Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried extract.[2]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction. The active hydrogens on the carboxylic acid and phenolic hydroxyl groups are replaced with trimethylsilyl (TMS) groups.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Extract Solvent Extraction Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Silylation (BSTFA) Evaporate->Derivatize Heat Heat (60°C) Derivatize->Heat Inject Inject into GC Heat->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Data Data Acquisition & Processing Detect->Data Mass Spectra

Caption: GC-MS experimental workflow with derivatization.

Cross-Validation: A Comparative Performance Analysis

A cross-validation study is essential when comparing different analytical methods to ensure that the data generated is reliable and interchangeable.[8][9][10][11] In this hypothetical study, the performance of the HPLC-UV, LC-MS/MS, and GC-MS methods for the quantification of this compound in a plasma matrix was evaluated based on key validation parameters as defined by ICH guidelines.[1][2][3]

Cross-Validation Workflow:

CrossValidation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC-UV Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity LCMS LC-MS/MS LCMS->Accuracy LCMS->Precision LCMS->Linearity LCMS->Sensitivity LCMS->Specificity GCMS GC-MS GCMS->Accuracy GCMS->Precision GCMS->Linearity GCMS->Sensitivity GCMS->Specificity SpikedSamples Spiked Plasma Samples (Low, Mid, High QC) SpikedSamples->HPLC SpikedSamples->LCMS SpikedSamples->GCMS Comparison Comparative Data Analysis Accuracy->Comparison Precision->Comparison Linearity->Comparison Sensitivity->Comparison Specificity->Comparison

Caption: Cross-validation logical workflow.

Comparative Performance Data

The following table summarizes the hypothetical performance data obtained from the cross-validation study.

Validation ParameterHPLC-UVLC-MS/MSGC-MSICH Acceptance Criteria
Linearity (r²) > 0.998> 0.999> 0.999> 0.99
Range 1 - 100 µg/mL0.1 - 1000 ng/mL1 - 500 ng/mLMethod Dependent
Accuracy (% Recovery) 98.2 - 101.5%99.1 - 100.8%98.5 - 101.2%85 - 115% (for bioanalysis)
Precision (RSD%)
- Repeatability< 2.0%< 1.5%< 2.0%< 15%
- Intermediate Precision< 2.5%< 2.0%< 2.5%< 15%
Specificity Moderate (potential for interference from co-eluting compounds)High (based on specific MRM transitions)High (based on specific mass fragmentation patterns)No interference at the retention time of the analyte
Limit of Detection (LOD) ~200 ng/mL~0.05 ng/mL~0.5 ng/mLN/A
Limit of Quantitation (LOQ) ~500 ng/mL~0.1 ng/mL~1 ng/mLN/A
Throughput ModerateHighLow (due to derivatization and longer run times)N/A
Cost LowHighModerateN/A
Discussion and Interpretation
  • HPLC-UV: This method is cost-effective and relatively simple to implement, making it suitable for routine quality control of pharmaceutical formulations where the analyte concentration is high. However, its lower sensitivity and specificity make it less ideal for bioanalytical applications where trace-level quantification in complex matrices is required.

  • LC-MS/MS: This technique demonstrates superior sensitivity and specificity, making it the gold standard for bioanalytical studies such as pharmacokinetics and toxicokinetics. The ability to monitor specific MRM transitions significantly reduces the impact of matrix effects and ensures accurate quantification at very low concentrations. The high throughput capabilities also make it well-suited for analyzing large batches of samples.

  • GC-MS: While offering good sensitivity and high specificity, the requirement for derivatization makes this method more labor-intensive and time-consuming. The derivatization step can also introduce variability if not carefully controlled. However, GC-MS can be a valuable alternative when LC-MS/MS is not available or for orthogonal confirmation of results.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • For high-concentration samples and routine quality control , HPLC-UV offers a cost-effective and reliable solution.

  • For bioanalytical studies requiring high sensitivity and specificity , LC-MS/MS is the method of choice.

  • GC-MS serves as a viable alternative or confirmatory technique , particularly when high specificity is required and LC-MS/MS is not accessible.

A thorough cross-validation of analytical methods is crucial to ensure data integrity and comparability across different studies and laboratories. This guide provides a framework for selecting and validating the most appropriate analytical technique for your research needs.

References

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Assessment of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid as a Case Study

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is a rigorous and multifaceted process. A critical juncture in this journey is the translation of promising in vitro findings into tangible in vivo efficacy and safety. This guide provides a comprehensive comparison of in vitro and in vivo studies, using the hypothetical framework of a novel phenylpropanoic acid derivative, this compound, to illustrate the core principles and methodologies. While extensive public data on this specific molecule is limited, the principles discussed herein are broadly applicable to this class of compounds and serve as a foundational guide for researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale underpinning the experimental choices, ensuring a deeper understanding of the preclinical drug development cascade.

The In Vitro Arena: Foundational Insights in a Controlled Environment

In vitro studies represent the initial proving ground for a potential therapeutic agent. These experiments, conducted in a controlled environment outside of a living organism, are designed to elucidate the fundamental mechanism of action, potency, and potential for off-target effects. For a compound like this compound, which shares structural similarities with known anti-inflammatory and metabolic modulators, a logical starting point is to assess its activity on relevant cellular pathways.

Key In Vitro Assays and Their Rationale

A crucial aspect of in vitro testing is the selection of appropriate cell lines and assay systems that accurately reflect the intended biological target. For a phenylpropanoic acid derivative, investigations would likely focus on pathways related to inflammation and cellular metabolism.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeCell LineTargetEndpointResult (IC50/EC50)
Cyclooxygenase (COX) Inhibition AssayRAW 264.7COX-2Prostaglandin E2 (PGE2) production15 µM
PPARγ Activation AssayHEK293TPPARγLuciferase Reporter Gene Expression25 µM
Cytotoxicity AssayHepG2Cell ViabilityMTT Reduction> 100 µM
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a standard procedure to determine the inhibitory effect of a test compound on COX-2 activity in a macrophage cell line.

Objective: To quantify the concentration-dependent inhibition of lipopolysaccharide (LPS)-induced PGE2 production by this compound in RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Celecoxib (positive control)

  • PGE2 ELISA Kit

  • MTT Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound or positive control for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for PGE2 analysis.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: Add MTT reagent to the remaining cells in the plate to assess any cytotoxic effects of the compound.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • RAW 264.7 cells: These murine macrophages are a well-established model for studying inflammation as they produce significant amounts of PGE2 upon LPS stimulation.

  • LPS: This endotoxin is a potent inducer of the inflammatory response, ensuring a robust and measurable output.

  • Celecoxib: A known selective COX-2 inhibitor, it serves as a benchmark for assay validation and comparison of potency.

  • MTT Assay: This is crucial to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply a result of cell death.

The Transition to In Vivo: Assessing Systemic Effects and Real-World Viability

While in vitro data provides a foundational understanding of a compound's activity, it cannot fully replicate the complex physiological environment of a living organism. In vivo studies, conducted in animal models, are therefore indispensable for evaluating the pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety of a drug candidate in a systemic context.

Key In Vivo Models and Endpoints

For a compound with putative anti-inflammatory properties, a common and well-characterized animal model is the carrageenan-induced paw edema model in rodents.

Table 2: Hypothetical In Vivo Efficacy of this compound

Animal ModelDosing RegimenEndpointResult
Carrageenan-Induced Paw Edema (Rat)30 mg/kg, oralPaw Volume Reduction45% reduction at 4 hours
Pharmacokinetic Study (Mouse)10 mg/kg, IV and 30 mg/kg, oralBioavailability60%
Acute Toxicity (Mouse)Single dose up to 500 mg/kgLD50> 500 mg/kg
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammatory model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (test compound)

  • Indomethacin (positive control)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound or positive control orally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point and compare the results statistically.

Causality Behind Experimental Choices:

  • Carrageenan: This sulfated polysaccharide is a potent phlogistic agent that induces a well-characterized biphasic inflammatory response.

  • Plethysmometer: This instrument provides a precise and non-invasive method for quantifying the change in paw volume, which is a direct measure of inflammation.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), it serves as a robust positive control to validate the experimental model.

Bridging the Divide: In Vitro-In Vivo Correlation (IVIVC)

A key goal in drug development is to establish a meaningful relationship between in vitro and in vivo data, known as an In Vitro-In Vivo Correlation (IVIVC). A strong IVIVC can allow for the prediction of in vivo performance based on in vitro results, which can significantly streamline the development process and reduce the reliance on animal testing.[1][2] For oral dosage forms, this often involves correlating the in vitro drug dissolution rate with the in vivo drug absorption rate.[3]

The FDA defines several levels of IVIVC, with Level A being the most informative, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[4][1]

Visualizing the Path Forward

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB COX2 COX-2 (Target of Compound) NFkB->COX2 PGE2 PGE2 (Inflammatory Mediator) COX2->PGE2 Compound 2-(4-Hydroxyphenyl)-2- methylpropanoic acid Compound->COX2

Caption: Putative inhibitory mechanism of this compound on the LPS-induced inflammatory pathway.

Experimental Workflow

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation vitro_start Target Identification vitro_assay Cell-Based Assays (e.g., COX-2 Inhibition) vitro_start->vitro_assay vitro_end Potency & Selectivity (IC50) vitro_assay->vitro_end vivo_start Animal Model Selection (e.g., Rat Paw Edema) vitro_end->vivo_start Promising Candidate vivo_pk Pharmacokinetics vivo_start->vivo_pk vivo_pd Pharmacodynamics (Efficacy) vivo_start->vivo_pd vivo_pk->vivo_pd vivo_tox Toxicology vivo_pd->vivo_tox vivo_end Therapeutic Window vivo_tox->vivo_end

References

A Comparative Guide to the Species-Specific Metabolism of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid, more commonly known as fenofibric acid, is the pharmacologically active metabolite of the prodrug fenofibrate.[1][2] As a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), fenofibric acid plays a crucial role in modulating lipid metabolism, making it a cornerstone therapy for dyslipidemia, particularly hypertriglyceridemia.[3][4] Understanding the metabolic fate of this compound is paramount in drug development, as its efficacy and safety profile can be significantly influenced by biotransformation processes.

Preclinical assessment of drug candidates heavily relies on animal models to predict human pharmacokinetics and toxicology. However, significant interspecies variations in drug metabolism can lead to misleading extrapolations. This guide provides an in-depth comparison of fenofibric acid metabolism across various species, offering experimental data and protocols to aid researchers in selecting appropriate preclinical models and interpreting their findings. We will delve into the causal mechanisms behind the observed differences and provide validated methodologies for their investigation.

Core Metabolic Pathways of Fenofibric Acid

Fenofibrate is rapidly hydrolyzed by esterases to its active form, fenofibric acid, after oral administration.[1] The subsequent metabolism of fenofibric acid is characterized by two primary pathways, with minimal involvement of oxidative metabolism mediated by the cytochrome P450 (CYP) system.[5][6]

  • Phase I Metabolism: Carbonyl Reduction: The ketone group on the benzophenone moiety of fenofibric acid can undergo carbonyl reduction to form a pharmacologically active benzhydrol metabolite, referred to as reduced fenofibric acid.[1][7]

  • Phase II Metabolism: Conjugation: The primary route of detoxification and elimination for fenofibric acid and its reduced metabolite is conjugation.

    • Glucuronidation: This is the most prominent conjugation pathway in humans, where the carboxylic acid group of fenofibric acid is conjugated with glucuronic acid to form an acyl glucuronide.[1][8]

    • Taurine Conjugation: Recent metabolomics studies have identified taurine conjugates of both fenofibric acid and reduced fenofibric acid as novel Phase II metabolites in rats.[9]

The interplay and preference for these pathways exhibit stark differences across species, which has significant implications for the compound's pharmacokinetic profile and toxicological assessment.

Comparative Metabolism Across Species

The metabolic profile and elimination route of fenofibric acid are highly species-dependent. The major differences lie in the extent of glucuronidation versus carbonyl reduction and the primary route of excretion (renal vs. fecal).

Human Metabolism

In humans, the metabolism of fenofibric acid is dominated by Phase II glucuronidation. The resulting fenofibric acid glucuronide is the principal metabolite found in circulation and is primarily eliminated through the urine.[1] Approximately 65% of the administered dose is excreted renally, mainly as fenofibric acid and its glucuronide conjugate.[1][10] The key enzymes responsible for this glucuronidation are UDP-glucuronosyltransferases (UGTs), with UGT2B7 playing a predominant role, and UGT1A9 and UGT1A3 also contributing.[4][8] Carbonyl reduction occurs to a lesser extent.[5]

Rodent Metabolism (Rat)

In stark contrast to humans, metabolism in rats favors carbonyl reduction. Fenofibric acid and its reduced form are the principal metabolites.[1][3] Glucuronidation is considered a very minor pathway in rats.[11] This leads to a different elimination profile, with approximately 70-80% of the dose being recovered in the feces, suggesting significant biliary excretion.[1] This difference in metabolic handling is linked to the well-documented phenomenon of PPARα-agonist-induced hepatocarcinogenesis in rodents, which is not observed in humans.[9] Furthermore, novel taurine conjugates have been identified in rats, representing a unique metabolic pathway in this species.[9]

Canine Metabolism (Dog)

Similar to rats, dogs primarily metabolize fenofibric acid via carbonyl reduction, with fenofibric acid and reduced fenofibric acid being the main metabolites.[1] Glucuronidation was reportedly not detected in dogs in early studies.[11] Consequently, the primary route of elimination is fecal, accounting for approximately 81% of the administered dose.[5][11]

Guinea Pig Metabolism

Studies in guinea pigs show that the principal excretion product is reduced fenofibric acid.[11] Similar to other non-primate species studied, glucuronidation is a very minor reaction.[11] Excretion is more balanced compared to rats and dogs, with 53% of the dose excreted in urine and 34% in feces.[5][11]

The following diagram illustrates the species-dependent metabolic pathways of fenofibric acid.

G cluster_human Human cluster_rat_dog Rat / Dog Fenofibric_Acid_H Fenofibric Acid Glucuronide_H Fenofibric Acid Glucuronide (Major) Fenofibric_Acid_H->Glucuronide_H UGT2B7, 1A9, 1A3 Reduced_H Reduced Fenofibric Acid (Minor) Fenofibric_Acid_H->Reduced_H Carbonyl Reductase Urine_H Urine (~65%) Glucuronide_H->Urine_H Fenofibric_Acid_RD Fenofibric Acid Reduced_RD Reduced Fenofibric Acid (Major) Fenofibric_Acid_RD->Reduced_RD Carbonyl Reductase Taurine_R Taurine Conjugates (Rat only) Fenofibric_Acid_RD->Taurine_R Reduced_RD->Taurine_R Feces_RD Feces (70-80%) Reduced_RD->Feces_RD

Caption: Species-Specific Metabolic Pathways of Fenofibric Acid.

Quantitative Data Summary

The table below summarizes the key differences in fenofibric acid metabolism across species.

FeatureHumanRatDogGuinea Pig
Major Metabolite(s) Fenofibric Acid Glucuronide[1]Fenofibric Acid, Reduced Fenofibric Acid[1]Fenofibric Acid, Reduced Fenofibric Acid[1]Reduced Fenofibric Acid[11]
Primary Excretion Route Urine (~65%)[1]Feces (70-80%)[1]Feces (~81%)[11]Urine (~53%), Feces (~34%)[11]
Extent of Glucuronidation Predominant[1]Minor[11]Not Detected[11]Minor[11]
Other Notable Pathways -Taurine Conjugation[9]--

Experimental Protocols for Assessing Species-Specific Metabolism

To empirically determine these species-specific metabolic profiles, a combination of in vitro and in vivo studies is essential. The following protocols are designed to be self-validating systems for robust and reproducible data generation.

Experimental Workflow Overview

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Microsomes Liver Microsomes (Human, Rat, Dog, etc.) Incubation Incubation with Cofactors (NADPH, UDPGA) Microsomes->Incubation Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Dog, etc.) Hepatocytes->Incubation PK_Study Pharmacokinetic Study in Animal Models Dosing Oral Administration PK_Study->Dosing Test_Compound Fenofibric Acid Test_Compound->Microsomes Test_Compound->Hepatocytes Analysis LC-MS/MS Analysis (Metabolite ID & Quantification) Incubation->Analysis Data_Interpretation Determine: - Metabolic Stability - Metabolite Profile - Enzyme Kinetics Analysis->Data_Interpretation Sample_Collection Collect Plasma, Urine, Feces Dosing->Sample_Collection Sample_Collection->Analysis

Caption: Workflow for Investigating Species-Specific Metabolism.

Protocol 1: In Vitro Metabolism with Liver Microsomes

Rationale: Liver microsomes are enriched with Phase I (CYPs, reductases) and Phase II (UGTs) enzymes, making them an excellent system for initial screening and kinetic analysis of specific metabolic pathways.[12] This protocol allows for the direct comparison of carbonyl reduction and glucuronidation rates across species.

Methodology:

  • Preparation:

    • Thaw pooled liver microsomes from different species (human, rat, dog) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), magnesium chloride, and the test compound (fenofibric acid, typically 1-10 µM).

    • Prepare separate cofactor solutions: NADPH (for Phase I reduction) and UDPGA (for Phase II glucuronidation). A mixture can also be used for simultaneous assessment.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactor solution(s).

    • Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination & Sample Processing:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile, preferably containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound (fenofibric acid) and the formation of metabolites (reduced fenofibric acid, fenofibric acid glucuronide).

  • Data Interpretation:

    • Calculate the rate of parent compound depletion to determine metabolic stability (t½, intrinsic clearance).

    • Quantify the formation of major metabolites to establish the primary metabolic pathway in each species.

Protocol 2: In Vitro Metabolism with Hepatocytes

Rationale: Primary hepatocytes contain a full complement of metabolic enzymes (both microsomal and cytosolic) and transporters, offering a more physiologically relevant model that better reflects the in vivo situation.[12][13]

Methodology:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes from the desired species according to the supplier's protocol.

    • Plate the cells in collagen-coated plates with the appropriate culture medium (e.g., William's E Medium).

    • Allow cells to attach and form a monolayer (typically 4-6 hours).

  • Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing fenofibric acid (typically 1-10 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO₂.

    • Collect both cell supernatant (medium) and cell lysate at various time points.

  • Sample Processing:

    • Process the medium samples as described in Protocol 1 (protein precipitation).

    • For the cell lysate, add lysis buffer, scrape the cells, and then proceed with protein precipitation.

  • Analysis & Interpretation:

    • Analyze all samples by LC-MS/MS. This allows for the identification of both intracellular and extracellular metabolites, providing insights into metabolite transport and clearance. The data will confirm the findings from the microsomal assay in a more complex cellular system.

Conclusion and Implications for Drug Development

The metabolism of fenofibric acid presents a classic example of profound species-specific differences in drug metabolism. In humans, glucuronidation is the primary clearance pathway leading to renal excretion, whereas in common preclinical species like rats and dogs, carbonyl reduction dominates, and elimination occurs mainly via the feces.[1][11]

These differences have critical implications for drug development professionals:

  • Model Selection: The rat and dog are poor metabolic models for predicting human pharmacokinetics of fenofibric acid due to the qualitative and quantitative differences in metabolite profiles and excretion routes. While no animal model perfectly mimics human metabolism, understanding these discrepancies is vital.

  • Toxicology: The species-specific toxicity of PPARα agonists, such as peroxisome proliferation-induced hepatocarcinogenesis in rodents, is linked to these metabolic differences.[9] The data strongly suggest that rodent carcinogenicity findings for this class of compounds may have low relevance to human cancer risk assessment.[3][9]

  • Drug-Drug Interactions: Since human clearance relies heavily on UGT enzymes (specifically UGT2B7, UGT1A9, and UGT1A3), there is a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[4][8] Preclinical studies in rats or dogs would fail to identify this risk.

References

A Comparative Guide to the Structural Activity Relationship of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid Analogs as PPAR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structural activity relationship (SAR) of analogs based on the 2-(4-Hydroxyphenyl)-2-methylpropanoic acid scaffold. This class of compounds, structurally related to fibrates, holds significant promise as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of metabolism and inflammation.

Introduction: The Therapeutic Potential of PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors comprising three main isoforms: PPARα, PPARγ, and PPARβ/δ.[1][2] These receptors act as ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1] This binding initiates the transcription of genes involved in a multitude of physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation.[3][4]

  • PPARα , highly expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, is a primary target for the treatment of dyslipidemia.[3] Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[5]

  • PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis.[1][6] Agonists of PPARγ, such as the thiazolidinediones, are used in the management of type 2 diabetes.[2]

  • PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in metabolic regulation.[2]

The this compound scaffold is a classic fibrate structure, known to primarily target PPARα. However, subtle modifications to this core structure can dramatically alter its potency and selectivity towards the different PPAR isoforms, leading to the development of dual or pan-agonists with potentially broader therapeutic applications in metabolic syndrome.[7][8] This guide will dissect the key structural features of these analogs and their impact on PPAR modulation, supported by experimental data and detailed protocols for their evaluation.

Structural Activity Relationship (SAR) Analysis

The typical structure of a PPAR agonist consists of three key components: an acidic head group, a central linker, and a hydrophobic tail. For this compound and its analogs, these can be defined as:

  • Acidic Head: The carboxylic acid moiety is crucial for activity, as it forms key interactions with the ligand-binding domain of the PPARs.

  • Linker: The phenyl ring and the gem-dimethyl group constitute the central linker.

  • Hydrophobic Tail: In the parent compound, this is a simple hydroxyl group, but in more complex analogs, this can be an extended aromatic or aliphatic chain.

The following sections explore how modifications to each of these regions influence the biological activity of the resulting analogs.

The Indispensable Role of the Acidic Head

The carboxylic acid group is a critical anchor for binding to the PPAR ligand-binding pocket. Its acidic proton allows for key hydrogen bonding interactions with amino acid residues within the receptor, such as tyrosine and histidine.

Impact of Substitutions on the Phenyl Ring

Modifications to the central phenyl ring can significantly impact potency and selectivity. The position and nature of substituents influence the molecule's overall conformation and its fit within the ligand-binding pocket.

The Significance of the Gem-Dimethyl Group

The two methyl groups at the alpha-position to the carboxylic acid play a role in the molecule's conformation and its interaction with the receptor.

ModificationGeneral Effect on PPAR ActivityRationale
Esterification of Carboxylic Acid Decreased or abolished activityThe free carboxylic acid is essential for key hydrogen bond interactions within the PPAR ligand-binding domain.
Replacement of Hydroxyl with Alkoxy Group Variable, can increase PPARα activityIncreases lipophilicity, potentially enhancing binding to the more hydrophobic PPARα ligand binding pocket.
Introduction of a Linker and a Second Aromatic Ring Can significantly increase potency and modulate selectivityExtends the molecule to access a larger hydrophobic region of the ligand-binding pocket, allowing for more extensive van der Waals interactions. The nature of the second aromatic ring and its substituents can fine-tune selectivity for PPARα or PPARγ. For instance, incorporating a thiazole ring can lead to potent PPARα agonism.
Substitution on the Phenyl Ring Can influence selectivityThe position and electronic nature of substituents can alter the electrostatic potential and shape of the molecule, favoring binding to one PPAR isoform over another.

Table 1: General Structure-Activity Relationship Trends for this compound Analogs.

One study on substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid derivatives, which are analogs of our core structure, identified a potent PPARα agonist with an EC50 of 4 nM and over 500-fold selectivity against PPARδ and PPARγ. This highlights the dramatic effect that extending the hydrophobic tail can have on potency and selectivity.

PPAR Signaling Pathway

The activation of PPARs by ligands like the this compound analogs initiates a cascade of molecular events that ultimately leads to the regulation of gene expression. The following diagram illustrates the canonical PPAR signaling pathway.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Fibrate Analog) PPAR PPARα / PPARγ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerization PPRE PPRE PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA CoR Co-repressors CoR->PPAR Dissociation Transcription Target Gene Transcription PPRE->Transcription Initiation CoA Co-activators CoA->PPAR Recruitment CoA->RXR Recruitment

Caption: Canonical PPAR signaling pathway.

Experimental Protocols

To evaluate the activity and selectivity of this compound analogs as PPAR modulators, several in vitro assays are commonly employed. The following are detailed protocols for two standard methods.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene, in this case, luciferase.

Principle: Cells are transiently transfected with two plasmids: one expressing the ligand-binding domain (LBD) of a PPAR isoform (e.g., PPARα or PPARγ) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPAR LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or COS-7) in appropriate media.

    • Co-transfect the cells with the PPAR-LBD-GAL4 expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a known PPAR agonist (positive control, e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) in the appropriate vehicle (e.g., DMSO).

    • Remove the culture medium from the cells and replace it with a medium containing the test compounds or controls.

    • Incubate the cells for 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add a luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Luciferase_Assay_Workflow A Cell Culture & Transfection B Compound Treatment A->B C Cell Lysis B->C D Luminescence Measurement C->D E Data Analysis (EC50 Calculation) D->E

Caption: Luciferase reporter assay workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This is a biochemical assay that measures the ability of a test compound to displace a fluorescently labeled ligand from the PPAR LBD.

Principle: The PPAR LBD is tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. A fluorescent tracer that binds to the PPAR LBD is also added. When the tracer is bound, excitation of the terbium donor results in energy transfer to the fluorescent acceptor (FRET), producing a signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the GST-tagged PPAR LBD.

    • Prepare a solution of the terbium-labeled anti-GST antibody.

    • Prepare a solution of the fluorescent tracer.

    • Prepare serial dilutions of the test compounds and a known PPAR ligand (positive control).

  • Assay Procedure:

    • In a 384-well plate, add the test compounds or controls.

    • Add the fluorescent tracer to all wells.

    • Add a pre-mixed solution of the PPAR LBD and the terbium-labeled antibody.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence at two wavelengths (donor and acceptor emission) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the FRET ratio against the compound concentration to generate a competition curve.

    • Calculate the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.

TR_FRET_Workflow A Prepare Reagents (LBD, Antibody, Tracer, Compounds) B Assay Plate Setup (Compounds + Tracer + LBD/Antibody) A->B C Incubation B->C D TR-FRET Signal Measurement C->D E Data Analysis (IC50 Calculation) D->E

Caption: TR-FRET competitive binding assay workflow.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel PPAR modulators. The structural activity relationship of its analogs is a complex interplay of the acidic head, the central linker, and the hydrophobic tail. While the carboxylic acid is a non-negotiable feature for activity, modifications to the phenyl ring and, most notably, the extension of the hydrophobic tail can lead to significant gains in potency and can fine-tune the selectivity towards different PPAR isoforms. The development of isoform-selective or dual/pan-agonists from this chemical class has the potential to yield new therapeutics for a range of metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and optimization of these promising compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, while not extensively characterized in all safety literature, possesses two key functional groups that inform its potential hazards: a phenolic group and a carboxylic acid group.

  • Phenolic Compounds: Phenols are recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA).[1][2] They can be toxic to aquatic life and may cause irritation to skin and eyes.[3][4]

  • Carboxylic Acids: Carboxylic acids can be corrosive and cause irritation upon contact.[5]

Based on these structural features and data from similar compounds, it is prudent to handle this compound as a hazardous waste. A thorough risk assessment should be conducted before handling, considering the concentration and physical form (solid or in solution) of the waste.

Key Assumed Hazards:

  • Skin Irritant[3][6]

  • Serious Eye Irritant[3][6]

  • Potential for Respiratory Tract Irritation[3][6]

  • Harmful to Aquatic Life[4]

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear appropriate protective gloves.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear chemical splash goggles.
Aquatic Hazard Potentially harmful to aquatic organisms.Do not dispose of down the drain.[4][7]

Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[8][9][10]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Waste" container. Do not mix it with halogenated solvents, strong oxidizers, or bases.[5][10]

  • Select an Appropriate Container:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[11][12]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[13][14]

    • The container should be clearly labeled as "Hazardous Waste."[13]

  • Proper Labeling: The waste container label must include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound" (avoid abbreviations)[13]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from sinks, drains, and sources of ignition.[14]

Step-by-Step Disposal Procedures: From Generation to Collection

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EH&S) department.[15] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][13]

Protocol for Waste Accumulation and Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including:

    • Chemical splash goggles[16]

    • Chemically resistant gloves (e.g., nitrile)[3]

    • A lab coat[16]

  • Transferring Waste:

    • When transferring the waste into the designated container, do so in a well-ventilated area, such as a chemical fume hood.[16]

    • Use a funnel to prevent spills. Do not use the same funnel for incompatible waste streams.[9]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]

    • Keep the container closed except when adding waste.[13]

  • Requesting Pickup: Once the waste container is full or you have no further use for it, arrange for its collection by your institution's EH&S or hazardous waste management team.[15] Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly concentrated spills, contact your institution's emergency response team.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3][16]

    • For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Collect and Dispose: Place the absorbed material or swept-up solid into a sealed, labeled hazardous waste container for disposal.[4][16]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[16]

Decision-Making Workflow for Disposal

The following diagram outlines the critical decision points for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event assess Assess Waste Form (Solid, Liquid, Contaminated Debris) segregate Segregate as Non-Halogenated Organic Waste assess->segregate ppe->assess container Select Labeled, Compatible Hazardous Waste Container transfer Transfer Waste in Fume Hood Keep Container Closed container->transfer segregate->container store Store in Designated Satellite Accumulation Area transfer->store pickup Arrange for Pickup by Institutional EH&S store->pickup end End: Safe and Compliant Disposal pickup->end cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->container

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

This document is structured to provide clear, actionable steps, moving from hazard identification to operational procedures and finally to disposal, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment

Based on available supplier information, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications identify the primary routes of exposure and the key risks associated with handling this compound. It is a chemical irritant, meaning it can cause reversible inflammatory effects on the skin, eyes, and respiratory system upon contact[2][3][4]. The causality is clear: direct contact with the solid or dust of this compound can lead to irritation, and ingestion can be harmful. Therefore, all procedures must be designed to minimize direct contact and aerosol generation.

Hazard Summary Table

Hazard StatementGHS ClassificationPrimary Risk
H302Acute Toxicity, Oral (Category 4)Harmful if ingested
H315Skin Irritation (Category 2)Causes skin inflammation and irritation
H319Serious Eye Irritation (Category 2A)Causes significant eye irritation
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory tract irritation
Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to control hazards at their source. When handling this compound, especially in its powdered form, all work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[3][4][5].

Your personal protective equipment is your final barrier. The selection and proper use of PPE are non-negotiable.

Required PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and change them regularly, especially if contamination is suspected[3][5].

  • Eye Protection: Safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes. Standard safety glasses are insufficient[3].

  • Body Protection: A long-sleeved laboratory coat is essential to protect the skin[6]. Ensure it is fully buttoned.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (EHS) office for specific guidance[3].

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination[7][8]. Follow a systematic sequence.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Gown/Lab Coat don2 2. Mask/Respirator (If Required) don1->don2 don3 3. Goggles don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles doff1->doff2 doff3 3. Gown/Lab Coat doff2->doff3 doff4 4. Mask/Respirator (If Required) doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Operational Plan

A methodical approach to handling minimizes risk.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure your chemical fume hood is operational and the work area is clean. Cover the work surface with a disposable bench protector[2].

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a spatula to handle the powder and avoid creating dust.

  • Dissolving: If making a solution, add the solid to the solvent slowly. Keep containers closed when not in use to prevent the release of dust or vapors[4].

  • Post-Handling: After handling, wipe down the work area with a damp cloth. Dispose of all contaminated materials as outlined in the disposal plan.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves[4].

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Remove contact lenses if present and easy to do so. Seek prompt medical attention[2][4].

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes in an emergency shower[2][4]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the name of the chemical[9].

  • Spill: For a small spill, alert others in the area. Wearing your full PPE, gently cover the spill with an absorbent material, and then carefully scoop it into a designated waste container. For large spills, evacuate the area and contact your institution's EHS department[2][4].

Disposal Plan

The overriding principle of waste management is to formulate a disposal plan before any experiment begins[10]. Since this compound is not classified as a hazardous waste by characteristic (e.g., ignitable, corrosive, reactive, or toxic), it may be considered non-hazardous for disposal purposes in many jurisdictions. However, it is crucial to consult your local and institutional regulations[11][12][13].

Waste Disposal Workflow

Disposal_Workflow start Waste Generated (Solid Compound, Contaminated PPE, Empty Containers) solid_waste Collect solid waste and contaminated materials in a sealed, labeled container. start->solid_waste q1 Is waste mixed with hazardous solvents? liquid_waste Dispose of as hazardous chemical waste per institutional policy. q1->liquid_waste Yes q2 Consult Institutional EHS for local disposal regulations for non-hazardous chemical waste. q1->q2 No solid_waste->q1 disposal Dispose of container through your institution's chemical waste program. q2->disposal

Caption: Chemical Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with hazardous or regulated waste streams, as this will increase disposal costs and complexity[13].

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench protectors, and unused compound, in a clearly labeled, sealed container.

  • Empty Containers: "RCRA Empty" containers (no freestanding liquid and all material removed that can be) can often be disposed of in regular trash after the label has been defaced[12][14]. However, it is prudent to check institutional policies.

  • Labeling: Label the waste container clearly with the chemical name: "Waste this compound".

  • Pickup: Arrange for disposal through your institution's EHS or hazardous waste program. Do not place chemical waste in the regular trash unless explicitly permitted by your EHS office[12][14].

By adhering to these protocols, you can confidently and safely incorporate this compound into your research, ensuring both scientific integrity and personal safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.